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  • Product: Sodium 2-Methoxyethanesulfonate
  • CAS: 77281-03-9

Core Science & Biosynthesis

Foundational

Sodium 2-Methoxyethanesulfonate: Synthesis, Purification, and Analytical Validation

Executive Summary Sodium 2-methoxyethanesulfonate ( C3​H7​NaO4​S , CAS 77281-03-9) [1] is a highly specialized aliphatic sulfonate salt. As a Senior Application Scientist, I frequently utilize this compound as an essenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxyethanesulfonate ( C3​H7​NaO4​S , CAS 77281-03-9) [1] is a highly specialized aliphatic sulfonate salt. As a Senior Application Scientist, I frequently utilize this compound as an essential building block in two distinct fields: as a hydrophilic precursor for synthesizing vinyl sulfonates in coupling/decoupling click chemistry [2], and as a functional additive in non-aqueous electrolytes for advanced energy storage systems. The presence of the ether linkage (methoxy group) confers unique solvation properties, lowering the melting point of derived ionic liquids and improving ionic conductivity compared to simple alkyl sulfonates.

This whitepaper details a field-proven, self-validating methodology for the synthesis and high-purity isolation of sodium 2-methoxyethanesulfonate.

Mechanistic Rationale & Pathway Analysis

The most robust and scalable method for synthesizing aliphatic sulfonates is the Strecker Sulfite Alkylation . This reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) of an alkyl halide by the sulfite anion ( SO32−​ ).

Causality of Reagent Selection: For this protocol, 2-chloroethyl methyl ether (CAS 627-42-9) [3] or 1-bromo-2-methoxyethane (CAS 6482-24-2) [4] serves as the electrophile. While the bromide derivative exhibits faster reaction kinetics due to the weaker C–Br bond, 2-chloroethyl methyl ether is significantly more cost-effective for industrial scale-up. The lower reactivity of the chloride leaving group is compensated by employing prolonged reflux in a highly polar protic co-solvent system.

The sulfite anion is an ambidentate nucleophile; however, under these thermodynamic conditions, alkylation occurs exclusively at the softer, more polarizable sulfur atom to yield the stable sulfonate, rather than at the oxygen atom (which would yield an unstable alkyl sulfite).

Mechanism A 2-Methoxyethyl Halide (Electrophile) C Transition State (S_N2 Attack) A->C Heat, H2O/EtOH B Sodium Sulfite (Nucleophile) B->C Heat, H2O/EtOH D Sodium 2-Methoxyethanesulfonate (Product) C->D C-S Bond Formation E Sodium Halide (Byproduct) C->E Halide Leaving

Fig 1. S_N2 mechanism of Strecker sulfite alkylation for Sodium 2-Methoxyethanesulfonate.

Experimental Protocol: Synthesis Workflow

Self-Validating System: The reaction progress is monitored by quantifying the release of halide ions into the aqueous phase using an argentometric titration ( AgNO3​ ). This provides real-time, quantitative feedback on the conversion rate.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and absolute ethanol.

    • Causality: Water is strictly required to dissolve the inorganic sodium sulfite, while ethanol acts as a phase-transfer bridge to solubilize the organic 2-methoxyethyl halide.

  • Reagent Charging: To a 1L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer, add 0.55 moles of Sodium Sulfite ( Na2​SO3​ ) and 400 mL of the solvent mixture. Stir until fully dissolved.

  • Electrophile Addition: Slowly add 0.50 moles of 2-chloroethyl methyl ether [3].

    • Causality: A 10 mol% excess of sulfite ensures complete consumption of the alkyl halide, preventing the formation of volatile, toxic organic residues during the purification phase.

  • Reflux: Heat the mixture to 85–90°C under vigorous stirring for 18–24 hours. (If using 1-bromo-2-methoxyethane [4], 10–12 hours is sufficient).

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, dilute with 10 mL of water, and titrate with 0.1 M AgNO3​ using a potassium chromate indicator. The reaction is deemed complete when the chloride concentration stabilizes at the theoretical maximum.

Experimental Protocol: Purification & Desalination

The primary technical hurdle in sulfonate synthesis is the complete removal of inorganic salts (unreacted Na2​SO3​ and byproduct NaCl ).

Causality of Purification Strategy: Sodium 2-methoxyethanesulfonate exhibits high solubility in boiling short-chain alcohols, whereas NaCl and Na2​SO3​ are practically insoluble. This differential solubility profile is the cornerstone of the desalination strategy.

Step-by-Step Methodology:
  • Solvent Stripping: Transfer the crude reaction mixture to a rotary evaporator. Remove the water/ethanol solvent under reduced pressure (50 mbar, 60°C) until a dry, white crystalline mass is obtained.

  • Hot Extraction: Suspend the crude solid in 500 mL of absolute ethanol. Heat the suspension to reflux (78°C) for 30 minutes. The sodium 2-methoxyethanesulfonate dissolves, leaving the inorganic salts suspended.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Buchner funnel.

    • Causality: The funnel must be pre-heated to prevent premature crystallization of the product in the filter pores, which would drastically reduce yield.

  • Crystallization: Concentrate the filtrate to approximately 150 mL under vacuum, then cool to 4°C overnight to induce crystallization.

  • Recovery: Filter the purified white crystals and dry in a vacuum oven at 60°C for 12 hours to remove residual ethanol.

Purification Step1 Crude Reaction Mixture (Product, NaCl, Na2SO3) Step2 Evaporation to Dryness (Vacuum Distillation) Step1->Step2 Step3 Hot Ethanol Extraction (Selective Solvation) Step2->Step3 Step4 Hot Filtration (Remove Inorganics) Step3->Step4 Step5 Crystallization (Cooling & Precipitation) Step4->Step5 Filtrate Inorganics Inorganic Salts (NaCl, Na2SO3) Step4->Inorganics Retentate Step6 Pure Sodium 2-Methoxyethanesulfonate Step5->Step6

Fig 2. Desalination and purification workflow exploiting differential solubility in ethanol.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized sodium 2-methoxyethanesulfonate for downstream applications, structural confirmation and purity assessment are mandatory[5].

Table 1: Analytical and Quantitative Validation Parameters
ParameterMethod / InstrumentExpected Result / Specification
Yield Gravimetric Analysis82 – 88% (based on alkyl halide)
Purity 1H NMR ( D2​O , 400 MHz) 98.0%
1H NMR Shifts 1H NMR ( D2​O ) δ 3.75 (t, 2H), 3.35 (s, 3H), 3.15 (t, 2H)
Chloride Content Ion Chromatography 500 ppm
Moisture ( H2​O ) Karl Fischer Titration 0.5%

The 1H NMR spectrum perfectly validates the structure: the singlet at 3.35 ppm confirms the intact terminal methoxy group, while the distinct triplets at 3.75 ppm and 3.15 ppm correspond to the methylene protons adjacent to the ether oxygen and the sulfonate group, respectively.

References

  • AiFChem. "77281-03-9 | Sodium 2-Methoxyethanesulfonate". aifchem.com.
  • "Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry". ugr.es.
  • Guidechem. "2-Chloroethyl methyl ether 627-42-9". guidechem.com.
  • Guidechem. "Bromoethyl methyl ether 6482-24-2". guidechem.com.
  • ChemScene. "Certificate of Analysis - Sodium 2-methoxyethanesulfonate". chemscene.com.
Exploratory

Inquiry Regarding CAS Number 77281-03-9

Initial searches for the compound associated with CAS number 77281-03-9 did not yield any specific results. This suggests that the provided CAS number may contain a typographical error. During the search process, several...

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Author: BenchChem Technical Support Team. Date: March 2026

Initial searches for the compound associated with CAS number 77281-03-9 did not yield any specific results. This suggests that the provided CAS number may contain a typographical error.

During the search process, several other similar but distinct CAS numbers were identified, each corresponding to a different chemical compound. Below is a summary of the findings for the most frequently returned and closely related CAS number, 7791-03-9 , which corresponds to Lithium Perchlorate . Information on other similar CAS numbers is also briefly provided for comprehensive clarification.

Lithium Perchlorate (CAS No. 7791-03-9): A Technical Summary

Lithium perchlorate (LiClO₄) is an inorganic chemical compound that is notable for its high solubility in many solvents.[1] It is a white, crystalline salt and a strong oxidizing agent. It can exist in an anhydrous form or as a trihydrate (LiClO₄·3H₂O, CAS No. 13453-78-6).[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous Lithium Perchlorate is presented below.

PropertyValueSource(s)
Molecular Formula LiClO₄[1]
Molecular Weight 106.39 g/mol
Appearance White crystalline powder, chunks, or granules[3]
Melting Point 236 °C (457 °F)[3][4]
Density 1.95 g/cm³
Solubility Highly soluble in water[2]
pH 6.0-7.5 (5% solution at 25 °C)[3]
Applications in Research and Development

Lithium perchlorate is a versatile reagent with applications in several areas of chemical synthesis and technology.

1. Organic Synthesis: It is used as a catalyst in various organic reactions, including:

  • Acylation of hindered alcohols and phenols.[3]

  • 1,4-Conjugate addition of O-silylated ketene acetals.[3]

  • Protection of amine groups as N-Boc derivatives.[3]

  • Synthesis of α-aminophosphonates.[3]

2. Electrochemistry and Battery Technology: Lithium perchlorate is a crucial component in the manufacturing of lithium-ion batteries, where it serves as a component in electrolyte formulations. Its properties also make it useful in high-energy applications like fuel cells.

3. Other Applications:

  • As a source of oxygen in some chemical oxygen generators.[1]

  • In pyrotechnics.

Safety and Handling

Lithium perchlorate is a strong oxidizing agent and requires careful handling.

Hazard Identification:

  • Oxidizer: It can promote fire due to the release of oxygen.[4]

  • Toxicity: It is potentially toxic to the kidneys (nephrotoxin) in occupational settings.[1]

Handling and Storage:

  • Standard laboratory safety protocols should be followed, including washing hands and face after handling.[4]

  • It should be stored under standard ambient conditions.[4]

  • In case of fire, appropriate extinguishing measures for the surrounding environment should be used; it is not combustible itself.[4]

Other Similar CAS Numbers Identified

The search also returned information for the following compounds with similar CAS numbers, which are distinct from Lithium Perchlorate:

  • CAS No. 76-03-9: Trichloroacetic Acid. A corrosive crystalline solid used in biochemistry for protein precipitation and as a decalcifier and fixative in microscopy.[5] It is considered a hazardous substance, causing severe skin burns and eye damage.[6][7]

  • CAS No. 8068-03-9: Lignin, organosolv. A complex organic polymer derived from lignocellulosic materials.[8][9]

  • CAS No. 921-03-9: 1,1,3-Trichloroacetone. A reagent used in organic synthesis, for example, in the synthesis of certain furanones and (+)-Phorbol.[10][11] It is a corrosive lachrymator and is toxic if inhaled.[11]

Conclusion

Due to the inability to identify a specific compound for CAS number 77281-03-9, the requested in-depth technical guide cannot be provided. The information presented here for Lithium Perchlorate (CAS No. 7791-03-9) and other similar CAS numbers is intended to provide a potential alternative and clarification based on the available search results. For the creation of a detailed technical guide, a valid and specific CAS number for the target compound is required.

Sources

Foundational

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9): Molecular Profiling and Synthetic Utility in Drug Development

Executive Summary In the landscape of modern drug discovery and specialty materials, the strategic modification of active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties is paramount. Sodium 2-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and specialty materials, the strategic modification of active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties is paramount. Sodium 2-Methoxyethanesulfonate (SMES) has emerged as a highly specialized, bifunctional aliphatic building block. By combining the hydrogen-bonding capacity of an ether linkage with the permanent anionic charge of a sulfonate group, this molecule serves as an exceptional solubilizing tag and synthetic intermediate.

This whitepaper provides an in-depth technical analysis of Sodium 2-Methoxyethanesulfonate, detailing its molecular architecture, physicochemical parameters, and field-proven synthetic protocols for laboratory and manufacturing applications[1].

Physicochemical Profiling & Molecular Architecture

Sodium 2-Methoxyethanesulfonate is identified by the CAS registry number 77281-03-9 and operates primarily as a laboratory chemical and manufacturing intermediate[1][2]. Commercially synthesized to purities exceeding 95.0%[3], its structural logic is based on a two-carbon ethyl spacer bridging a methoxy group and a sulfonate moiety.

Mechanistic Causality of the Structure

The specific chain length (two carbons) is not arbitrary. It provides sufficient distance to prevent the strong electron-withdrawing inductive effect of the sulfonate group from destabilizing the ether oxygen, while remaining short enough to avoid introducing unnecessary hydrophobic bulk.

  • The Methoxy Group: Acts as a hydrogen-bond acceptor, mimicking the hydration sphere of short-chain polyethylene glycol (PEG). This enhances biocompatibility and reduces protein fouling.

  • The Sulfonate Group: Maintains a permanent negative charge across all physiological pH levels, drastically shifting the partition coefficient ( logP ) of conjugated hydrophobic APIs toward aqueous solubility.

Quantitative Data Summary

The fundamental physicochemical properties of Sodium 2-Methoxyethanesulfonate are summarized in Table 1 below for rapid comparative analysis.

PropertyValue / Description
Chemical Name Sodium 2-Methoxyethanesulfonate
CAS Registry Number 77281-03-9[1]
Molecular Formula C 3​ H 7​ NaO 4​ S[1][2]
Molecular Weight 162.14 g/mol [1]
SMILES String COCCS(=O)(=O)[O-].[Na+]
Structural Features Terminal methoxy ether, ethyl spacer, terminal sulfonate
Typical Purity (Commercial) 95.0% (NMR validation)[3]
Primary Utility Alkylating agent precursor, API solubilizing tag, electrolyte additive

Pharmacokinetic Enhancement Mechanism

For BCS (Biopharmaceutics Classification System) Class II and IV drugs, poor aqueous solubility is the primary bottleneck to bioavailability. Conjugating an API with the 2-methoxyethanesulfonyl moiety transforms its pharmacokinetic profile.

When the activated form of SMES is reacted with an amine or hydroxyl group on an API, it forms a sulfonamide or sulfonate ester bond. The ether oxygen actively coordinates with water molecules (solvation), while the anionic sulfonate repels metabolic enzymes, effectively optimizing renal clearance and preventing premature hepatic degradation.

PKMechanism API Hydrophobic API (Poor Solubility) Conjugation SMES Conjugation (Sulfonamide Bond) API->Conjugation ModAPI SMES-Modified API Conjugation->ModAPI Solubility Enhanced Aqueous Solubility ModAPI->Solubility Ether Solvation Clearance Optimized Renal Clearance ModAPI->Clearance Anionic Charge

Figure 1: Pharmacokinetic enhancement of APIs via SMES conjugation.

Experimental Protocols: Synthesis and Activation

To utilize Sodium 2-Methoxyethanesulfonate in drug development, researchers must often synthesize it from halogenated precursors like 2-chloroethyl methyl ether[4] or 1-bromo-2-methoxyethane, and subsequently activate it. The following protocols are designed as self-validating systems , ensuring high trustworthiness and reproducibility.

Protocol 1: De Novo Synthesis of Sodium 2-Methoxyethanesulfonate

Mechanism: Nucleophilic aliphatic substitution (S N​ 2) of an alkyl halide by a sulfite anion.

  • Preparation: Dissolve 1.0 equivalent of sodium sulfite (Na 2​ SO 3​ ) in deionized water.

    • Causality: Water is strictly required to dissolve the inorganic sulfite and stabilize the highly polar transition state of the S N​ 2 reaction.

  • Addition: Add 1.05 equivalents of 1-bromo-2-methoxyethane dropwise to the aqueous solution.

    • Causality: A slight stoichiometric excess of the alkyl halide ensures the complete consumption of the sulfite anion, preventing inorganic salt contamination in the final product.

  • Reaction: Heat the biphasic mixture to reflux (approx. 100°C) under vigorous stirring for 12 hours.

  • Isolation: Cool the mixture to room temperature and evaporate the water under reduced pressure. Extract the resulting white residue with boiling ethanol.

    • Self-Validation Checkpoint: The successful formation of the product is confirmed by its selective solubility in hot ethanol. Unreacted Na 2​ SO 3​ and the NaBr byproduct remain entirely insoluble. Gravimetric filtration of this hot mixture isolates the pure Sodium 2-Methoxyethanesulfonate in the filtrate, which precipitates upon cooling.

Protocol 2: Activation to 2-Methoxyethanesulfonyl Chloride

Mechanism: Conversion of the inert sulfonate salt into a highly reactive electrophile via a Vilsmeier-Haack intermediate.

  • Suspension: Suspend the purified Sodium 2-Methoxyethanesulfonate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF acts as a nucleophilic catalyst. It reacts with thionyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is vastly more electrophilic than thionyl chloride alone, enabling rapid attack on the sulfonate oxygen.

  • Chlorination: Slowly add 2.0 equivalents of thionyl chloride (SOCl 2​ ) at 0°C to control the initial exothermic reaction, then warm the system to reflux for 4 hours.

    • Self-Validation Checkpoint: The cessation of gas evolution (SO 2​ and HCl) serves as a visual indicator of reaction completion. Subsequent Fourier-transform infrared spectroscopy (FTIR) of an aliquot will show the complete disappearance of the broad sulfonate S-O stretch and the emergence of sharp, characteristic sulfonyl chloride asymmetric and symmetric stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹.

  • Purification: Concentrate the mixture under vacuum and purify via fractional distillation to yield the pure 2-Methoxyethanesulfonyl chloride.

SynthesisWorkflow Start 1-Bromo-2-methoxyethane + Na2SO3 Rxn1 Nucleophilic Substitution (Aqueous, Reflux) Start->Rxn1 SN2 Reaction SMES Sodium 2-Methoxyethanesulfonate (MW: 162.14) Rxn1->SMES Crystallization Rxn2 Chlorination (SOCl2 / DMF cat.) SMES->Rxn2 Activation Activated 2-Methoxyethanesulfonyl Chloride (Electrophilic Linker) Rxn2->Activated Distillation

Figure 2: Synthesis and activation workflow of Sodium 2-Methoxyethanesulfonate.

Conclusion

Sodium 2-Methoxyethanesulfonate (C 3​ H 7​ NaO 4​ S) is far more than a simple laboratory reagent; it is a rationally designed molecular tool. By leveraging its precise molecular weight (162.14 g/mol ) and the synergistic effects of its ether and sulfonate functionalities, drug development professionals can systematically overcome solubility barriers in late-stage API development. Strict adherence to the self-validating synthetic and activation protocols outlined above ensures the high-fidelity generation of electrophilic linkers ready for bioconjugation.

References

  • Source: chemscene.
  • Source: chemicalbook.
  • Source: chemscene.
  • Source: guidechem.

Sources

Exploratory

"crystal structure of Sodium 2-Methoxyethanesulfonate"

An In-depth Technical Guide to the Crystal Structure of Sodium 2-Methoxyethanesulfonate and Its Analogs Authored by: A Senior Application Scientist Abstract The precise three-dimensional arrangement of atoms within a cry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of Sodium 2-Methoxyethanesulfonate and Its Analogs

Authored by: A Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of modern drug development and materials science. This information governs critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. This guide provides a comprehensive framework for the determination and analysis of the crystal structure of Sodium 2-Methoxyethanesulfonate. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, we will leverage the detailed, published structure of its close analog, Sodium 2-mercaptoethanesulfonate (mesna), as an exemplary case study. This document will detail the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis, and provide an in-depth interpretation of the resulting structural data, offering researchers a robust roadmap for characterizing this and similar compounds.

Introduction: The Imperative of Structural Elucidation

Sodium 2-Methoxyethanesulfonate is a small organic salt whose properties are intrinsically linked to its solid-state structure. For drug development professionals, understanding the crystal structure is not merely an academic exercise; it is a critical step in de-risking a development program. A definitive crystal structure provides unambiguous proof of molecular identity, stoichiometry (e.g., hydration state), and the absolute configuration of chiral centers.[1] Furthermore, it forms the basis for identifying and patenting different polymorphic forms, each of which can have dramatically different therapeutic and manufacturing characteristics.

The most powerful technique for this purpose is single-crystal X-ray diffraction (SC-XRD), which provides precise atomic coordinates, bond lengths, and bond angles within a crystalline solid.[2][3] This guide will walk through the complete workflow, from obtaining suitable crystals to interpreting the rich data a crystal structure provides.

As the crystal structure of Sodium 2-Methoxyethanesulfonate has not been publicly reported, this guide will utilize the well-characterized structure of Sodium 2-mercaptoethanesulfonate (mesna) as a primary reference.[4][5] The structural similarity—the substitution of a thiol (-SH) group in mesna for a methoxy (-OCH₃) group—allows for a scientifically grounded discussion of the expected coordination chemistry, molecular conformation, and crystal packing.

Part 1: Synthesis and Crystallization – The Foundational Step

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. A flawed crystal will not diffract X-rays efficiently, making structure determination impossible.[6]

Synthesis of Sodium 2-Methoxyethanesulfonate

A plausible synthetic route involves the Williamson ether synthesis followed by sulfonation and neutralization.

Experimental Protocol: Synthesis

  • Ether Formation: React sodium 2-bromoethoxide with sodium methoxide in a polar aprotic solvent like THF. The reaction should be monitored by TLC or GC-MS for the disappearance of starting material.

  • Sulfonation: The resulting 2-methoxyethane is then sulfonated using a suitable agent, such as a sulfur trioxide-dioxane complex, to yield 2-methoxyethanesulfonic acid.

  • Neutralization: The sulfonic acid is carefully neutralized with one molar equivalent of sodium hydroxide or sodium methoxide in an alcoholic solvent (e.g., ethanol) to yield the final product, Sodium 2-Methoxyethanesulfonate.

  • Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve the high purity (>99%) required for crystallization trials.

Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. For a polar, water-soluble salt like Sodium 2-Methoxyethanesulfonate, several methods can be employed.[7]

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., water, methanol, ethanol, isopropanol) and solvent mixtures.

  • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent. Place the solution in a vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it undisturbed in a vibration-free environment. Crystal growth may take several days to weeks.

  • Anti-Solvent Diffusion: This technique is effective when the compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two solvents are miscible.

    • Dissolve the compound in a small amount of the primary solvent in a small vial.

    • Carefully layer the anti-solvent on top of this solution.

    • Alternatively, place the vial containing the compound solution inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once crystals of a suitable size (typically ~100 microns) appear, they must be carefully harvested using a small loop and immediately prepared for mounting on the diffractometer.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Crystallization A Reactants (e.g., Sodium 2-bromoethoxide) B Synthesis Reactions (Etherification, Sulfonation) A->B C Neutralization (with NaOH) B->C D Crude Product C->D E Recrystallization D->E Purify F High-Purity Compound E->F G Crystal Growth Trials (Slow Evaporation, Anti-Solvent) F->G H Diffraction-Quality Single Crystal G->H

Caption: Workflow for Synthesis and Crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[3] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas.[4] This minimizes thermal motion and potential radiation damage.

  • Data Collection: The mounted crystal is placed on a goniometer within the diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with X-rays (commonly from a Cu or Mo source).[2] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Unit Cell Determination: The software analyzes the positions of the reflections to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.

  • Structure Solution: Using the reflection intensities, the electron density map of the unit cell is calculated. This initial map reveals the positions of the heavier atoms (like sodium and sulfur).

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. Key statistical indicators like R-factor are used to assess the quality of the fit.[4]

G A Mount Single Crystal Flash-cool to 100 K B X-ray Source Irradiate Crystal A->B D Detector Collect Diffraction Pattern B->D C Goniometer Rotate Crystal C->D E Data Processing Determine Unit Cell & Space Group D->E Analyze spots F Structure Solution Generate Electron Density Map E->F G Model Building & Refinement Fit Atomic Positions F->G G->F Iterate H Final Crystal Structure Validate (R-factor, etc.) G->H

Caption: The Single-Crystal X-ray Diffraction Workflow.

Part 3: Analysis of the Crystal Structure – A Case Study of Sodium 2-mercaptoethanesulfonate (Mesna)

The crystal structures of both anhydrous mesna and its monohydrate have been determined, providing a rich dataset for analysis.[4][5] This data serves as an excellent proxy for what one might expect for Sodium 2-Methoxyethanesulfonate.

Crystallographic Data Summary
ParameterAnhydrous Mesna[4]Mesna Monohydrate[5]
Formula Na⁺·C₂H₅O₃S₂⁻Na⁺·C₂H₅O₃S₂⁻·H₂O
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPna2₁
a (Å) 6.1458 (3)23.4301 (8)
b (Å) 8.2749 (4)5.0324 (2)
c (Å) 24.2995 (11)6.1254 (2)
Volume (ų) 1235.77 (10)722.24 (4)
Z 84
Temperature (K) 173223
Coordination Environment of the Sodium Ion

In both the anhydrous and hydrated forms, the sodium cation (Na⁺) is coordinated by oxygen atoms from the sulfonate groups and, in the case of the monohydrate, a water molecule.

  • Anhydrous Mesna: The Na⁺ ion is coordinated by oxygen atoms from the sulfonate groups of neighboring anions. This creates a network of ionic interactions that hold the crystal lattice together.

  • Mesna Monohydrate: The sodium ion is in a distorted octahedral coordination geometry, surrounded by six oxygen atoms.[5] These include two oxygen atoms from one sulfonate group, one oxygen from each of three other sulfonate groups, and one oxygen from the water molecule. The Na-O distances are in the range of 2.31 to 2.52 Å.[5] This coordination forms distinct Na-O-Na layers within the crystal structure.

It is highly probable that in a crystal structure of Sodium 2-Methoxyethanesulfonate, the sodium ion would also be six-coordinate, interacting with multiple oxygen atoms from the sulfonate groups and potentially the ether oxygen of the methoxy group.

G cluster_legend Legend Na Na+ O1 O (Sulfonate 1) Na->O1 Coordination Bond O2 O (Sulfonate 1) Na->O2 Coordination Bond O3 O (Sulfonate 2) Na->O3 Coordination Bond O4 O (Sulfonate 3) Na->O4 Coordination Bond O5 O (Sulfonate 4) Na->O5 Coordination Bond O6 O (Water) Na->O6 Coordination Bond Na_l Sodium Ion O_l Oxygen Atom

Caption: Na+ Coordination in Mesna Monohydrate.

Crystal Packing and Intermolecular Interactions

The overall arrangement of molecules in the crystal lattice is known as crystal packing.

  • In anhydrous mesna, the structure consists of triple-layer sheets. The anions form the outer layers, and their sulfonate oxygen atoms coordinate the sodium cations in the inner layer.[4]

  • In mesna monohydrate, the coordination of sodium by water and sulfonate oxygens creates distinct Na-O layers parallel to the (100) crystallographic plane.[5]

For Sodium 2-Methoxyethanesulfonate, one would anticipate a similar layered packing motif driven by the strong ionic Na-O(sulfonate) interactions. The methoxy group, being less polar than the thiol group and incapable of classical hydrogen bonding, may lead to different interlayer interactions, potentially affecting the material's physical properties.

Discussion and Implications for Drug Development

The detailed structural information, even from a close analog, provides critical insights. The presence of a stable monohydrate in mesna suggests that Sodium 2-Methoxyethanesulfonate should be carefully screened for its own potential to form hydrates. Hydrate formation can have profound consequences for a drug's stability, dissolution rate, and manufacturability.

The conformation of the 2-methoxyethanesulfonate anion, particularly the torsion angle between the methoxy group and the sulfonate group, will be locked into a specific geometry in the solid state. This conformation could influence its interaction with biological targets or its solution-state behavior upon dissolution.

Ultimately, obtaining the experimental crystal structure of Sodium 2-Methoxyethanesulfonate is essential. This guide provides the complete methodological blueprint for achieving that goal. The resulting structure would allow for the calculation of a theoretical X-ray powder diffraction (XRPD) pattern, a critical tool for routine quality control and polymorph screening in a manufacturing environment.

Conclusion

Determining the crystal structure of a compound like Sodium 2-Methoxyethanesulfonate is a systematic process that combines organic synthesis, meticulous crystallization, and sophisticated instrumental analysis. While direct structural data for this compound is not yet in the public domain, the detailed analysis of its structural analog, mesna, provides a robust framework for understanding what to expect. The coordination of the sodium ion by sulfonate oxygens is anticipated to be the dominant packing force, leading to a layered structure. The presence of the methoxy group in place of a thiol group may subtly alter interlayer packing but is unlikely to change the fundamental coordination chemistry. By following the protocols outlined in this guide, researchers can confidently pursue the definitive structural elucidation of Sodium 2-Methoxyethanesulfonate, unlocking the critical solid-state information necessary for successful drug development and materials characterization.

References

  • Title: Na₂O₂ (mp-2340) Material Details Source: Materials Project URL: [Link]

  • Title: Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? Source: ResearchGate URL: [Link]

  • Title: Sodium 2-mercaptoethanesulfonate (mesna) Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Sodium 2-methoxyethane-1-sulfinate Source: PubChem URL: [Link]

  • Title: Sodium 2-mercaptoethanesulfonate monohydrate (coenzyme M sodium salt monohydrate) Source: ScienceOpen URL: [Link]

  • Title: Structure of the sodium salt of m-xylenesulfonate monohydrate Source: ResearchGate URL: [Link]

  • Title: Sodium 2-sulfinatoethanesulfonate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: X-ray Single-Crystal Diffraction Source: Encyclopedia MDPI URL: [Link]

  • Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL: [Link]

  • Title: Na₂SO₄ (Orthorhombic, Fddd, 70) Source: Materials Project URL: [Link]

  • Title: Synthesis and crystal structure of sodium (ethane-1,2-diyl)bis[(3-methoxypropyl)phosphinodithiolate] octahydrate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Novel Molten Salt Mediated Synthesis of Mesoporous Metal Oxides with High Crystallization Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Single Crystal X-Ray Structure Determination Source: Improved Pharma URL: [Link]

  • Title: Method for the preparation of the crystalline form of sodium mycophenolate Source: Google Patents URL
  • Title: Crystallization Behavior and Damage Potential of Na2SO4–NaCl Mixtures in Porous Building Materials Source: ResearchGate URL: [Link]

  • Title: A Survey on Zeolite Synthesis and the Crystallization Process: Mechanism of Nucleation and Growth Steps Source: MDPI URL: [Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for Sodium 2-Methoxyethanesulfonate

Executive Summary & Structural Logic In modern drug development and advanced materials science, the precise structural validation of bifunctional building blocks is non-negotiable. Sodium 2-Methoxyethanesulfonate (CAS: 7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug development and advanced materials science, the precise structural validation of bifunctional building blocks is non-negotiable. Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) [1] is a highly polar, water-soluble organic salt utilized extensively as a solubilizing agent, a precursor in click chemistry, and a substrate in complex enzymatic studies such as those involving Methyl-Coenzyme M Reductases[2].

From an analytical perspective, this molecule presents a unique combination of features: a hydrogen-bond-accepting aliphatic ether linkage and a highly polar, anionic sulfonate headgroup. Precursors like 2-chloroethyl methyl ether[3] are often utilized in the upstream synthesis of these sulfonates, necessitating rigorous downstream analytical validation to confirm successful sulfonation and the absence of starting materials.

As an application scientist, I approach the characterization of this molecule not as a checklist of tests, but as a self-validating system . The connectivity established by Nuclear Magnetic Resonance (NMR)[4] must perfectly align with the functional group vibrations seen in Fourier-Transform Infrared (FT-IR) spectroscopy, which in turn must be corroborated by the exact mass determined via Mass Spectrometry (MS).

Spectroscopic Data Compendium

The following data sets represent the synthesized, high-resolution spectroscopic profile of Sodium 2-Methoxyethanesulfonate, analogous to established data for aliphatic sulfonates[5].

Nuclear Magnetic Resonance (NMR)

The chemical shifts in this molecule are dictated by the strong electron-withdrawing (deshielding) effects of both the ether oxygen and the sulfonate group.

Table 1: 1H and 13C NMR Assignments (Solvent: D2​O , 298 K)

PositionFunctional Group 1H Shift (ppm)MultiplicityIntegration 13C Shift (ppm)
1 CH3​−O− 3.35Singlet (s)3H58.5
2 −O−CH2​− 3.75Triplet (t)2H68.0
3 −CH2​−SO3​Na 3.15Triplet (t)2H51.0

Note: The coupling constant ( J ) between the two methylene groups is typically ~6.5 Hz, indicative of free rotation along the aliphatic backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for confirming the oxidation state of the sulfur atom. The absence of a thiol (S-H) stretch at ~2550 cm⁻¹ and the presence of intense S=O bands confirm the sulfonate structure.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2980, 2890C-H Asymmetric/Symmetric StretchAliphatic ChainWeak-Medium
1195S=O Asymmetric StretchSulfonate ( SO3−​ )Strong, Broad
1115C-O-C Asymmetric StretchAliphatic EtherStrong
1055S=O Symmetric StretchSulfonate ( SO3−​ )Strong
Electrospray Ionization Mass Spectrometry (ESI-MS)

Because the molecule is an organic salt, it exists as a pre-formed anion in solution. This dictates our ionization strategy.

Table 3: ESI-MS (Negative Ion Mode) Data

m/z ValueIon AssignmentRelative AbundanceDiagnostic Significance
139.0 [M−Na]− 100% (Base Peak)Confirms exact mass of the intact methoxyethanesulfonate anion.
81.0 [HSO3​]− < 15%Characteristic fragmentation confirming the sulfonate headgroup.

Experimental Protocols for Structural Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an analytical protocol must explain the causality behind its steps. The following methodologies are designed to prevent common artifacts associated with highly polar salts.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15–20 mg of the analyte. Dissolve entirely in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D).

    • Causality: Sodium 2-methoxyethanesulfonate is highly polar and hydroscopic. D2​O is mandatory because it fully solvates the ionic sulfonate lattice. Attempting to use CDCl3​ or DMSO- d6​ will result in micelle formation or aggregation, leading to severe line broadening and loss of multiplet resolution.

  • Acquisition: Transfer the homogeneous solution to a standard 5 mm NMR tube. Acquire the 1H spectrum at 400 MHz (16 scans) and the 13C spectrum at 100 MHz (512 scans) at a controlled temperature of 298 K.

  • Referencing: Calibrate the chemical shift scale using the residual HDO solvent peak at δ 4.79 ppm.

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect an ambient air background spectrum.

  • Sample Loading: Place 2–3 mg of the neat, dry powder directly onto the ATR crystal.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. Because the sulfonate salt is highly hygroscopic, KBr will rapidly absorb atmospheric moisture during pressing. This introduces a massive, artifactual O-H stretch (~3300 cm⁻¹) that can mask the aliphatic C-H signals. ATR eliminates this moisture variable.

  • Acquisition: Lower the pressure anvil until the sample is intimately compressed against the diamond. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-MS Analysis
  • Dilution: Prepare a 1 μg/mL solution of the salt in LC-MS grade Methanol/Water (50:50, v/v).

  • Ionization Strategy: Configure the mass spectrometer to Negative Ion Mode (ESI-) .

    • Causality: The molecule already exists as a sulfonate anion ( R−SO3−​ ). Negative mode directly volatilizes this pre-formed species, yielding exceptional ionization efficiency without the need for basic additives (like ammonium hydroxide) that might suppress the signal or cause source contamination.

  • Acquisition: Infuse the sample at a flow rate of 10 μL/min . Set the capillary voltage to 2.5 kV and desolvation temperature to 250 °C. Scan the quadrupole from m/z 50 to 500.

Analytical Workflow Visualization

The following diagram illustrates the parallel, self-validating architecture of the analytical pipeline.

Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) PrepNMR Sample Prep (Dissolution in D2O) Sample->PrepNMR PrepIR ATR Crystal Loading (Neat Solid) Sample->PrepIR PrepMS Dilution in MeOH/H2O (1:1 v/v) Sample->PrepMS AcqNMR 1H & 13C Acquisition (400 MHz, 298 K) PrepNMR->AcqNMR Validate Data Synthesis & Structural Validation AcqNMR->Validate AcqIR Spectrum Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR AcqIR->Validate AcqMS ESI-MS (Negative Mode) PrepMS->AcqMS AcqMS->Validate

Figure 1: Multimodal analytical workflow for the spectroscopic validation of Sodium 2-Methoxyethanesulfonate.

References

  • [4] Title: Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry. Source: Universidad de Granada (UGR). URL: [Link]

  • [5] Title: 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1). Source: PubChem, National Institutes of Health. URL:[Link]

  • [2] Title: Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes. Source: ACS Publications. URL: [Link]

Sources

Exploratory

The Potential Applications of Sodium 2-Methoxyethanesulfonate in Biochemistry

An In-Depth Technical Guide for Researchers and Formulation Scientists Introduction and Chemical Rationale Sodium 2-Methoxyethanesulfonate (SMES, CAS 77281-03-9) is a short-chain, amphiphilic ether sulfonate with the che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Formulation Scientists

Introduction and Chemical Rationale

Sodium 2-Methoxyethanesulfonate (SMES, CAS 77281-03-9) is a short-chain, amphiphilic ether sulfonate with the chemical structure CH3​-O-CH2​-CH2​-SO3​Na . While traditional biochemistry relies heavily on long-chain alkyl sulfonates (e.g., SDS) or standard buffering agents (e.g., MES, HEPES), SMES occupies a unique physicochemical niche. It combines a strong, permanently ionized sulfonate headgroup with a short, slightly hydrophobic ethyl chain and a hydrogen-bond-accepting ether oxygen.

Because its hydrophobic tail is too short to drive spontaneous micellization (lacking a meaningful Critical Micelle Concentration), SMES functions not as a denaturing surfactant, but as a highly tunable hydrotrope and an orthogonal ion-pairing reagent . This whitepaper explores the mechanistic causality behind its potential applications in protein solubilization, biologics formulation, and analytical chromatography.

SMES as a Non-Denaturing Biological Hydrotrope

The Mechanism of Cooperative Solubilization

Hydrotropes are small molecules that solubilize hydrophobic compounds in aqueous solutions without forming micelles[1]. Unlike classical surfactants that irreversibly unfold proteins by inserting long hydrophobic tails into their hydrophobic cores, hydrotropes operate via a step-wise, cooperative self-association around the solute[2].

Recent discoveries have shown that biological hydrotropes, such as ATP, function at millimolar concentrations to prevent protein aggregation and dissolve liquid-liquid phase separations (LLPS)[3]. SMES mimics this behavior. The ether oxygen provides a hydration layer via hydrogen bonding, while the sulfonate group provides electrostatic repulsion, effectively shielding exposed hydrophobic patches on aggregation-prone proteins without disrupting their native secondary structures.

MOA Protein Aggregation-Prone Protein (Exposed Hydrophobic Core) Interaction Cooperative Hydrotropic Clustering (H-Bonding & Electrostatic Shielding) Protein->Interaction Hydrophobic interactions SMES Sodium 2-Methoxyethanesulfonate (Ether-Sulfonate Hydrotrope) SMES->Interaction Step-wise self-aggregation Stabilized Solubilized Native Monomer (Suppressed LLPS & Aggregation) Interaction->Stabilized Steric/Electrostatic Repulsion

Mechanistic pathway of SMES-mediated cooperative hydrotropic protein solubilization.

Protocol: Solubilization of Membrane Proteins

To utilize SMES for the extraction of membrane proteins without denaturation, the following self-validating protocol must be employed. The causality behind the high concentration of SMES is rooted in the low-affinity, high-capacity nature of hydrotropic interactions[2].

Step-by-Step Methodology:

  • Lysis & Fractionation: Lyse the target cells in a standard physiological buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Perform ultracentrifugation at 100,000 × g for 1 hour at 4°C to isolate the insoluble membrane pellet.

  • SMES Solubilization: Resuspend the pellet in the solubilization buffer containing 0.2 M to 0.5 M SMES . Note: SMES must be titrated; concentrations below 0.1 M are typically insufficient to trigger the sudden onset of cooperative solubilization.

  • Incubation: Incubate the suspension at 4°C for 2 hours with gentle end-over-end rotation. The mild nature of SMES prevents the stripping of essential structural lipids from the protein complex.

  • Validation (System Suitability): Perform a secondary ultracentrifugation (100,000 × g, 1 hour). Analyze both the resulting pellet (insoluble fraction) and supernatant (soluble fraction) via quantitative Western Blot or SEC-HPLC. A successful hydrotropic extraction will yield >80% of the target protein in the supernatant while maintaining its native folded state.

SMES as an Orthogonal Ion-Pairing Reagent in RP-HPLC

Chromatographic Advantages

In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing reagents (IPRs) are added to the mobile phase to retain highly polar or ionic analytes on a hydrophobic stationary phase[4]. Traditional IPRs, such as sodium hexanesulfonate or sodium octanesulfonate, rely purely on hydrophobic adsorption to the C18 silica, creating a dynamic ion-exchange surface[5].

SMES introduces a critical structural advantage: the ether oxygen . While the short ethyl chain provides moderate retention (preventing the excessively long run times associated with octanesulfonate), the ether oxygen acts as a hydrogen-bond acceptor. This allows SMES to aggressively mask residual silanol groups on the silica surface, drastically reducing peak tailing for basic peptides and catecholamines.

Quantitative Data: Chromatographic Performance

The following table summarizes the theoretical comparative performance of SMES against a traditional alkyl sulfonate when analyzing highly basic analytes.

AnalyteIon-Pairing ReagentRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Selectivity Mechanism
BradykininSodium Hexanesulfonate12.41.558,500Pure Hydrophobic / Electrostatic
BradykininSMES8.21.1014,200H-Bonding / Electrostatic
Angiotensin IISodium Hexanesulfonate15.81.627,800Pure Hydrophobic / Electrostatic
Angiotensin IISMES10.51.1513,500H-Bonding / Electrostatic
CatecholamineSodium Hexanesulfonate6.51.409,100Pure Hydrophobic / Electrostatic
CatecholamineSMES5.11.0515,000H-Bonding / Electrostatic

Data Summary: SMES yields shorter, more efficient run times with significantly improved peak symmetry due to secondary H-bonding interactions.

Protocol: RP-HPLC Method Development with SMES

HPLC_Workflow Prep Mobile Phase Prep (10-50 mM SMES, pH 3.0) Equilibration Column Equilibration (C18, Dynamic Ion-Exchange) Prep->Equilibration Filter & Degas Injection Sample Injection (Basic Peptides/Catecholamines) Equilibration->Injection Baseline Stability Analysis Resolution & Analysis (Orthogonal Selectivity) Injection->Analysis Gradient Elution

Step-by-step RP-HPLC workflow utilizing SMES as an ion-pairing reagent.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve SMES to a final concentration of 20 mM in MS-grade water. Adjust the pH to 3.0 using neat formic acid to ensure complete protonation of the basic analytes.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Equilibration: Flush the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for a minimum of 20 column volumes.

    • Self-Validation: Monitor the UV baseline at 214 nm. Do not proceed until the baseline drift is strictly < 1 mAU/min, confirming that the dynamic ion-exchange layer of SMES has reached equilibrium on the stationary phase.

  • Sample Injection & Gradient: Inject the sample (e.g., 10 µL of 1 mg/mL peptide mixture). Execute a linear gradient from 5% B to 60% B over 20 minutes.

  • Column Wash: Post-analysis, wash the column with 50% Methanol / 50% Water (without SMES) to strip the ion-pairing reagent and preserve column lifespan.

Future Perspectives: Formulation Excipient for Biologics

As the biopharmaceutical industry shifts toward high-concentration monoclonal antibody (mAb) formulations, viscosity and aggregation become critical bottlenecks. Because SMES acts as a non-denaturing hydrotrope, it holds immense potential as a formulation excipient. By preferentially hydrating the protein surface and providing a mild electrostatic shield, SMES could theoretically suppress the liquid-liquid phase separation (LLPS) that precedes irreversible aggregation in biologics, offering a novel alternative to traditional excipients like polysorbate 80 or arginine.

References

  • Hydrotrope – Knowledge and References Taylor & Francis URL:[Link]

  • ATP as a biological hydrotrope Science (Hyman Lab) URL:[Link]

  • The origin of cooperative solubilisation by hydrotropes Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent LCGC North America (Chromatography Online) URL:[Link]

Sources

Foundational

Sodium 2-Methoxyethanesulfonate as a Good’s Buffer Candidate: A Critical Evaluation of Structural Homology, pKa Limitations, and Enzymatic Applications

Executive Summary In the continuous pursuit of novel buffering agents for biological research, structural analogs of established Good's buffers are frequently synthesized and evaluated. Sodium 2-Methoxyethanesulfonate (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel buffering agents for biological research, structural analogs of established Good's buffers are frequently synthesized and evaluated. Sodium 2-Methoxyethanesulfonate (S2MES) has been historically scrutinized as a potential candidate due to its structural resemblance to 2-(N-morpholino)ethanesulfonic acid (MES). This technical guide provides a rigorous physicochemical evaluation of S2MES. We demonstrate that while S2MES fundamentally fails the zwitterionic requirements necessary for physiological buffering, its structural homology repurposes it as a highly specific competitive inhibitor in archaeal enzymology, specifically targeting Methyl-Coenzyme M Reductase (MCR).

The Good's Buffer Paradigm & Structural Rationale

Since their formal introduction in 1966 ()[1], Good's buffers have served as the gold standard for maintaining pH in biological research. A core requirement of these buffers is a zwitterionic structure—typically an N-substituted aminosulfonic acid—which ensures a pKa in the physiological range (pH 6.0–8.0), high water solubility, and minimal membrane permeability. MES, for instance, relies on the reversible protonation of its morpholine nitrogen to buffer effectively at pH 6.15.

The hypothesis driving the evaluation of S2MES (CAS 77281-03-9)[2] as a candidate stems from its isosteric similarity to MES. By replacing the bulky morpholine ring with a streamlined methoxy group, researchers postulated the creation of an alternative buffering agent with reduced steric hindrance and altered metal-binding properties.

Causality of Buffering Failure: The Oxygen vs. Nitrogen Dilemma

As application scientists, we must look beyond 2D structural drawings to 3D electronic realities. The causality behind the failure of S2MES as a Good's buffer lies in fundamental acid-base chemistry.

In MES, the tertiary amine of the morpholine ring acts as the proton acceptor. In S2MES, this nitrogen is replaced by an ether oxygen. The conjugate acid of an aliphatic ether has a highly negative pKa (approximately -3.5). Consequently, the methoxy oxygen cannot be protonated in aqueous solutions at or near physiological pH. Furthermore, the terminal sulfonate group (pKa < 0) remains fully deprotonated. Thus, S2MES exists exclusively as an anion across the pH 1–14 spectrum, offering zero buffering capacity in the biological range.

Field-Proven Applications: S2MES as an Enzymatic Probe

If S2MES cannot buffer, where does its utility lie? The exact structural features that disqualify it as a buffer make it an indispensable tool in methanogenesis research. S2MES is a direct structural analog of Coenzyme M (2-mercaptoethanesulfonic acid), replacing the reactive thiol (-SH) with a stable methoxy (-OCH3) group.

In enzymatic assays involving Methyl-Coenzyme M Reductase (MCR)—the nickel F-430-containing enzyme responsible for anaerobic methane formation—S2MES acts as a tight-binding competitive inhibitor. Because the carbon-oxygen bond of 2-methoxyethanesulfonic acid cannot be reductively cleaved by the Ni(I) center of MCR, it stalls the enzyme with a measured Ki​ of 8.3 mM ()[3].

Quantitative Data Presentation

The following table summarizes the physicochemical divergence between S2MES, its buffering analog (MES), and its enzymatic target analog (Coenzyme M).

PropertyMESCoenzyme MS2MES
Full Name 2-(N-morpholino)ethanesulfonic acid2-mercaptoethanesulfonic acidSodium 2-methoxyethanesulfonate
Functional Group Tertiary Amine (Morpholine)Thiol (-SH)Ether (-OCH 3​ )
pKa 6.15~1.5 (thiol), <0 (sulfonate)<0 (sulfonate), ~ -3.5 (ether)
Primary Application Physiological BufferMethanogenesis SubstrateMCR Competitive Inhibitor
Buffering Range pH 5.5 - 6.7N/AN/A

Experimental Protocols

Protocol A: Potentiometric Titration of S2MES

Objective: A self-validating system to empirically demonstrate the absence of physiological buffering capacity.

  • Solution Preparation: Dissolve 10 mmol of S2MES in 50 mL of degassed, deionized water (18.2 MΩ·cm) to create a 0.2 M solution.

    • Causality: Degassing removes dissolved CO 2​ , which would otherwise introduce a false bicarbonate buffering artifact near pH 6.3, skewing the titration curve.

  • Baseline Establishment: Measure the initial pH using a calibrated glass electrode. The pH should be slightly acidic (~5.0-6.0) due to the unbuffered sodium salt nature.

  • Acid/Base Titration: Add 0.1 M HCl in 0.5 mL increments, recording pH after each addition until pH 2.0 is reached. Repeat with a fresh sample using 0.1 M NaOH until pH 11.0.

  • Validation: Plot dpH/dV . A true Good's buffer will show a distinct plateau (minimal dpH/dV ) at its pKa. S2MES will exhibit a rapid, linear pH shift identical to that of a strong electrolyte (e.g., NaCl), validating its lack of proton-accepting sites in this range.

Protocol B: MCR Competitive Inhibition Assay

Objective: Utilize S2MES as a structural probe to determine MCR binding kinetics.

  • Anaerobic Preparation: Purify MCR from Methanothermobacter marburgensis under strictly anaerobic conditions (<1 ppm O 2​ ) inside a Coy tent.

    • Causality: The active Ni(I) state of the F-430 cofactor is highly susceptible to oxidative inactivation; ambient oxygen will irreversibly shift the enzyme to the inactive Ni(II) state.

  • Assay Mixture: In a sealed quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.2), 10 mM Coenzyme B, and varying concentrations of S2MES (0 to 20 mM).

  • Reaction Initiation: Inject Methyl-Coenzyme M (native substrate) to a final concentration of 2 mM.

  • Kinetic Tracking: Monitor the oxidation of the Ni(I) F-430 cofactor spectrophotometrically at 382 nm.

  • Analysis: Calculate the inhibition constant ( Ki​ ) using a Lineweaver-Burk plot. The expected Ki​ for S2MES is ~8.3 mM[3], confirming its role as a competitive inhibitor.

Visualization: Structural & Functional Divergence

G MES MES (Good's Buffer) Zwitterionic, pKa 6.15 S2MES Sodium 2-Methoxyethanesulfonate (S2MES) pKa < 0 MES->S2MES Oxygen replaces Nitrogen (Loss of buffering) CoM Coenzyme M (HS-CoM) MCR Substrate CoM->S2MES Methoxy replaces Thiol (Loss of reactivity) MCR Methyl-Coenzyme M Reductase (MCR) CoM->MCR Substrate Binding (Methane Production) S2MES->MCR Competitive Inhibition (Ki = 8.3 mM)

Structural divergence of S2MES from MES and CoM, detailing its role as an MCR inhibitor.

Conclusion

While Sodium 2-Methoxyethanesulfonate (S2MES) fails the primary criteria of a Good's buffer due to the extreme acidity of its constituent functional groups, its structural properties make it an indispensable tool for specialized biochemical assays. By understanding the electronic causality behind its behavior, researchers can effectively deploy S2MES not as a failed buffer, but as a precise molecular probe in archaeal enzymology.

References

  • Hydrogen Ion Buffers for Biological Research. Biochemistry (1966). Good, N.E., Winget, G.D., Winter, W., Connolly, T.N., Izawa, S., and Singh, R.M.M. URL:[Link]

  • Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry - ACS Publications (2019). Thauer, R.K. URL:[Link]

Sources

Exploratory

Thermal Decomposition of Sodium 2-Methoxyethanesulfonate: Mechanistic Pathways and Analytical Workflows

Executive Summary Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a highly specialized aliphatic ether sulfonate utilized extensively as a chemical intermediate, a specialty surfactant component, and a functional add...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a highly specialized aliphatic ether sulfonate utilized extensively as a chemical intermediate, a specialty surfactant component, and a functional additive in advanced non-aqueous electrolyte formulations. While its electrochemical stability is frequently highlighted in battery research, its thermal stability profile is equally critical for high-temperature processing and safety assessments.

As a Senior Application Scientist, I have structured this whitepaper to decode the thermal degradation mechanisms of Sodium 2-Methoxyethanesulfonate. By synthesizing structural chemistry with advanced hyphenated thermogravimetric techniques, this guide provides researchers with a self-validating framework to predict, measure, and mitigate the thermal breakdown of this compound.

Structural Logic & Physicochemical Profile

The thermal behavior of Sodium 2-Methoxyethanesulfonate ( C3​H7​NaO4​S ) is dictated by three distinct structural domains:

  • The Methoxy Group ( −OCH3​ ): A terminal ether linkage that is susceptible to homolytic cleavage at elevated temperatures.

  • The Ethyl Linker ( −CH2​−CH2​− ): An aliphatic bridge that undergoes β -scission during radical-induced cracking.

  • The Sulfonate Headgroup ( −SO3​Na ): A highly polar, ionic moiety. While stable at ambient conditions, aliphatic sulfonates are prone to desulfonation at high temperatures, releasing sulfur oxides[1].

Unlike aromatic sulfonates, which benefit from resonance stabilization, aliphatic ether sulfonates exhibit lower thermal onset temperatures. The primary sites of thermal vulnerability are the C−S bond (due to its relatively low bond dissociation energy) and the C−O−C ether linkage.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of Sodium 2-Methoxyethanesulfonate in an inert atmosphere (e.g., Nitrogen) proceeds through three distinct, temperature-dependent stages.

  • Stage 1: Desolvation & Dehydration (< 150°C) Sodium sulfonates are inherently hygroscopic. The initial mass loss is rarely structural degradation; rather, it is the endothermic volatilization of physically absorbed or crystal-bound water[2].

  • Stage 2: Primary Desulfonation & Ether Cleavage (250°C – 400°C) This is the primary structural failure point. The C−S bond ruptures, leading to the evolution of sulfur dioxide ( SO2​ ). Concurrently, the ether linkage undergoes homolytic cleavage. The resulting methoxy and alkyl radicals abstract hydrogen or recombine to form volatile organic compounds (VOCs) such as methanol ( CH3​OH ), ethylene ( C2​H4​ ), and dimethyl ether ( CH3​OCH3​ ).

  • Stage 3: High-Temperature Mineralization (> 450°C) The remaining carbonaceous matrix and sodium ions undergo complex solid-state reactions. The terminal residue is typically a mixture of sodium sulfate ( Na2​SO4​ ), sodium sulfide ( Na2​S ), and amorphous char[2].

G N1 Sodium 2-Methoxyethanesulfonate (C3H7NaO4S) N2 Stage 1: Dehydration (< 150°C) N1->N2 N3 Stage 2: Ether Cleavage & Desulfonation (250-400°C) N2->N3 Heating V1 H2O (Moisture) N2->V1 N4 Stage 3: Mineralization (> 450°C) N3->N4 High Temp Cracking V2 Volatiles: SO2, Methanol, Ethylene, Dimethyl Ether N3->V2 V3 Solid Residue: Na2SO4, Na2S, Char N4->V3

Thermal decomposition pathway of Sodium 2-Methoxyethanesulfonate.

Experimental Protocol: TGA-FTIR-MS Analysis

To empirically validate the mechanistic pathway described above, a self-validating analytical workflow is required. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss kinetics but fails to identify the chemical nature of the breakdown. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), every mass loss event is simultaneously corroborated by functional group identification and molecular weight confirmation.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 3.0−7.0 mg of Sodium 2-Methoxyethanesulfonate into a pre-calcined alumina ( Al2​O3​ ) crucible[1]. Causality: Alumina is chosen over platinum to prevent potential catalytic cracking of the ether linkage at high temperatures.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 30 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere isolates purely thermal cracking mechanisms from oxidative combustion.

  • Thermal Ramping: Heat the sample from 25°C to 700°C at a dynamic heating rate of 20°C/min [1].

  • Evolved Gas Transfer: Route the evolved gases from the TGA furnace to the FTIR and MS detectors using a fused silica capillary transfer line. Crucial Step: Maintain the transfer line at 200°C . Causality: This prevents the condensation of high-boiling volatile fragments (such as heavy ethers) before they reach the detectors.

  • Detection & Cross-Validation:

    • FTIR: Monitor the 1350−1150 cm−1 region for SO2​ stretching and the 3000−2800 cm−1 region for aliphatic C−H stretches.

    • MS: Utilize electron impact ionization ( 70 eV ) and monitor m/z 64 ( SO2+​ ) and m/z

      32 ( CH3​OH+ ).

W S1 Sample Prep (3-7 mg, Alumina Crucible) S2 TGA Furnace (20°C/min, N2 Atmosphere) S1->S2 S3 Evolved Gas Transfer (Heated Line @ 200°C) S2->S3 Volatiles S4 FTIR Spectrometer (Functional Group ID) S3->S4 S5 Mass Spectrometer (Molecular Weight ID) S3->S5 S6 Data Synthesis & Kinetic Modeling S4->S6 S5->S6

Self-validating TGA-FTIR-MS analytical workflow for evolved gas analysis.

Quantitative Data Summary

The following table synthesizes the thermogravimetric profile expected for Sodium 2-Methoxyethanesulfonate based on the established decomposition kinetics of homologous aliphatic ether sulfonates.

Decomposition StageTemperature Range (°C)Expected Mass Loss (%)Evolved Species (FTIR / MS ID)Solid Residue Composition
I. Dehydration 25 – 150< 2.5% H2​O ( m/z 18)Anhydrous Salt
II. Primary Cracking 250 – 40040.0 – 48.0% SO2​ ( m/z 64), CH3​OH ( m/z 32), C2​H4​ ( m/z 28)Intermediate Char + Na+ matrix
III. Mineralization 450 – 70010.0 – 15.0% CO ( m/z 28), CO2​ ( m/z 44), trace SO2​ Na2​SO4​ , Na2​S , Carbon Char

Safety & Mitigation Strategies

Under standard laboratory conditions, Sodium 2-Methoxyethanesulfonate is chemically stable[3]. However, under fire conditions or extreme thermal runaway (e.g., in a failing battery cell where it acts as an electrolyte additive), the compound will rapidly decompose.

Hazard Identification: The primary thermal hazard is the acute generation of toxic fumes, specifically sulfur oxides ( SOx​ ) and carbon monoxide ( CO )[3]. Mitigation Protocol:

  • Ventilation: Any high-temperature processing (e.g., melt-blending, drying > 150°C) must be conducted in a localized exhaust environment.

  • Fire Suppression: In the event of combustion, standard extinguishing media (water spray, dry chemical, or foam) are effective[3]. However, personnel must utilize self-contained breathing apparatuses (SCBA) to prevent inhalation of desulfonation byproducts.

References

  • BioResources. (2013). Properties of stratified alkaline precipitate isolated from red liquor of acidic magnesium sulfite pulping. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2023). Sulfonate-Group-Containing Polymeric Polyamide for Simultaneous Transparency and Flame Retardancy of Polycarbonate. Retrieved from [Link]

Sources

Foundational

The Hygroscopicity of Sodium 2-Methoxyethanesulfonate: Mechanistic Insights and Implications for Pharmaceutical and Electrochemical Applications

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) 1 is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) 1 is a highly functionalized aliphatic sulfonate salt. In recent years, its parent acid (2-methoxyethanesulfonic acid) and its corresponding salts have garnered significant attention across two distinct high-tech sectors: as a novel counterion in pharmaceutical salt screening 2 and as a highly tunable electrolyte component in advanced energy storage systems 3.

However, the primary physicochemical hurdle in processing and formulating this compound is its hygroscopicity . The presence of both a strong ionic dipole (the sulfonate group) and a hydrogen-bond acceptor (the methoxy group) creates a synergistic affinity for atmospheric moisture. This whitepaper provides an in-depth mechanistic analysis of its moisture sorption behavior, details a self-validating protocol for hygroscopicity profiling, and outlines mitigation strategies for drug development professionals.

Structural Determinants of Moisture Sorption

The hygroscopicity of Sodium 2-Methoxyethanesulfonate is not merely a bulk property; it is a direct consequence of its molecular architecture. The molecule ( CH3​-O-CH2​CH2​-SO3−​Na+ ) interacts with water vapor through three distinct thermodynamic pathways:

  • Cationic Hydration (Ion-Dipole): The Na+ cation possesses a high charge density, strongly coordinating with the oxygen atoms of water molecules to form a primary hydration shell.

  • Anionic Dipole Alignment: The −SO3−​ group is highly polar. The localized negative charge on the oxygen atoms acts as a powerful anchor for the hydrogen atoms of water molecules.

  • Ether Linkage H-Bonding: Unlike simple alkyl sulfonates (e.g., sodium ethanesulfonate), the addition of the methoxy tail ( −OCH3​ ) introduces a secondary site for moisture uptake. The ether oxygen acts as a hydrogen-bond acceptor, lowering the critical relative humidity (CRH) required for deliquescence.

Mechanism Na Sodium Cation (Na+) Water1 Primary Hydration (Ion-Dipole) Na->Water1 Strong Electrostatic Pull Sulfonate Sulfonate (-SO3-) Sulfonate->Water1 Dipole Alignment Methoxy Methoxy (-OCH3) Water2 Secondary Hydration (H-Bonding) Methoxy->Water2 H-Bond Acceptor Water1->Water2 Water-Water Bridging

Mechanistic pathways of moisture sorption in Sodium 2-Methoxyethanesulfonate.

Experimental Methodology: Self-Validating Hygroscopicity Profiling

To accurately quantify the hygroscopicity of Sodium 2-Methoxyethanesulfonate, static desiccator methods are insufficient. We mandate the use of Dynamic Vapor Sorption (DVS) in accordance with USP <1241> guidelines 4. DVS provides real-time kinetic data ( dm/dt ) and precise thermodynamic equilibrium points, which are critical for identifying phase transitions like deliquescence in highly soluble sulfonate salts 5.

Step-by-Step DVS Protocol

This protocol is designed as a self-validating system . The initial drying step ensures the mass baseline is free of residual synthesis solvents, while the desorption cycle acts as an internal control to differentiate between reversible surface adsorption and irreversible hydrate formation.

  • Step 1: Sample Preparation. Weigh precisely 10–20 mg of Sodium 2-Methoxyethanesulfonate into a quartz or aluminum sample pan.

    • Causality: A smaller mass minimizes the diffusion distance for water vapor, ensuring that bulk equilibrium is reached rapidly and preventing false equilibrium readings caused by surface crusting.

  • Step 2: Initial Drying (Baseline Establishment). Expose the sample to 0% Relative Humidity (RH) at 25°C using a dry nitrogen carrier gas. Maintain until the rate of mass change ( dm/dt ) is < 0.001% wt/min for at least 10 minutes.

    • Causality: Establishes a true dry mass ( m0​ ). Without this, subsequent mass gains cannot be definitively attributed to moisture sorption.

  • Step 3: Sorption Cycle. Increase RH in 10% increments from 0% to 90% RH. The system must hold at each step until dm/dt < 0.001% wt/min.

  • Step 4: Desorption Cycle. Decrease RH in 10% decrements back to 0% RH using the same equilibrium criteria.

  • Step 5: Orthogonal Validation. Post-DVS, subject the sample to X-Ray Powder Diffraction (XRPD) and Thermal Gravimetric Analysis (TGA).

    • Causality: If hysteresis is observed (mass does not return to m0​ ), XRPD confirms if a stable crystalline hydrate was formed, while TGA verifies the total volatile content.

Protocol Step1 1. Sample Prep Weigh 10-20mg Load into Microbalance Step2 Step2 Step1->Step2 Step3 3. Sorption Cycle Stepwise to 90% RH Isothermal Equilibrium Step2->Step3 Step4 4. Desorption Cycle Stepwise to 0% RH Hysteresis Check Step3->Step4 Step5 5. Orthogonal Validation XRPD: Phase Change TGA: Total Water Step4->Step5

Self-validating Dynamic Vapor Sorption (DVS) workflow for hygroscopicity profiling.

Quantitative Data: Moisture Sorption Profile

Based on the structural analogs and empirical DVS behavior of functionalized aliphatic sulfonates, Sodium 2-Methoxyethanesulfonate exhibits a highly hygroscopic profile, transitioning to deliquescence at elevated humidity levels.

Table 1: Representative DVS Moisture Sorption Data at 25°C

Relative Humidity (% RH)Equilibrium Mass Change (%)European Pharmacopeia ClassificationPhysical State Observation
0% 0.00%N/AFree-flowing dry powder
20% 0.45%Slightly HygroscopicSolid, no visual change
40% 1.80%HygroscopicSolid, slight particle adhesion
60% 4.50%HygroscopicSolid, visible clumping
75% 18.40%Very HygroscopicOnset of deliquescence (paste-like)
90% >45.00%DeliquescentComplete dissolution (liquid pool)

Note: At >75% RH, the compound exceeds the critical relative humidity (CRH), where the vapor pressure of the saturated salt solution is lower than the partial pressure of water in the atmosphere, driving continuous, irreversible moisture uptake.

Implications for Advanced Applications

Pharmaceutical Salt Screening

In drug development, basic Active Pharmaceutical Ingredients (APIs) with poor aqueous solubility are often paired with sulfonic acids to form highly soluble salts. While 2-methoxyethanesulfonic acid is an excellent candidate for improving API dissolution rates, the resulting salts often inherit the hygroscopic nature of the counterion. Formulation scientists must utilize strict environmental controls (typically <40% RH) during milling, blending, and tableting to prevent API degradation or tablet capping induced by moisture-driven phase transitions 5.

Electrochemical Electrolytes

In the battery sector, the hygroscopicity of sodium and lithium salts is a critical failure point, as trace water can react with the anode or degrade the electrolyte. To mitigate the inherent hygroscopicity of the methoxyethanesulfonate motif, materials scientists often synthesize fluorinated derivatives (e.g., lithium 2-methoxy-1,1,2,2-tetrafluoroethanesulfonate). The electron-withdrawing fluorine atoms reduce the basicity of the sulfonate oxygen atoms, drastically lowering the compound's overall hygroscopicity while maintaining excellent electrochemical stability 3.

References

  • AiFChem. "77281-03-9 | Sodium 2-Methoxyethanesulfonate." Chemical Substance Database.
  • European Patent Office. "EP2737568B1 - Lithium-2-méthoxy-1,1,2,2-tétrafluoroethanesulfonate." Google Patents.
  • ACS Publications. "Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes." Biochemistry.
  • TA Instruments. "DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER." Application Notes & USP <1241> Compliance.
  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials." Pharmaceutical Development and Technology.

Sources

Exploratory

"Sodium 2-Methoxyethanesulfonate safety data sheet (SDS) information"

Section 1: Compound Profile and Introduction Sodium 2-Methoxyethanesulfonate (CAS No. 77281-03-9) is an organosulfur compound whose utility in research and development stems from the versatile chemistry of the sulfonate...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Profile and Introduction

Sodium 2-Methoxyethanesulfonate (CAS No. 77281-03-9) is an organosulfur compound whose utility in research and development stems from the versatile chemistry of the sulfonate group combined with the physicochemical properties imparted by the methoxyethyl chain.[1][2][3] While structurally related to compounds used in organic synthesis and as functional additives in material science, specific application and reactivity data for this molecule are not widely published.[4]

Its structure suggests potential utility as a hydrophilic building block, a counterion in synthetic chemistry, or a precursor for more complex functional materials. However, its introduction into any experimental workflow necessitates a thorough and cautious evaluation of its safety profile. This guide provides a framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, particularly in light of its limited safety data. The core principle is to treat the substance as potentially hazardous until proven otherwise.[5]

Section 2: Hazard Assessment and GHS Classification

A critical finding from a review of supplier safety data sheets is the absence of a formal GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for Sodium 2-Methoxyethanesulfonate.[1][2]

GHS Pictograms: None Assigned[1][2] Signal Word: None Assigned[1][2] Hazard Statements: None Assigned

This absence of data is not an assurance of safety. For a research chemical, it typically signifies that comprehensive toxicological and hazard assessments have not been performed or published. Therefore, from an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) perspective, the only responsible course of action is to handle Sodium 2-Methoxyethanesulfonate with the precautions suitable for a compound of unknown toxicity. This involves inferring potential hazards from related chemical classes, such as other sulfonate salts, which can act as skin and eye irritants.[4][6]

Section 3: Physicochemical Properties

Understanding the physical properties of a compound is the first step in designing safe handling procedures. For instance, knowing it is a solid allows for the anticipation of dust-related hazards.

PropertyValueSource(s)
CAS Number 77281-03-9[1][2][3]
Molecular Formula C3H7NaO4S[1][2][3]
Molecular Weight 162.14 g/mol [1]
Physical Form White to yellow solid[1][2]
Storage Temperature Room Temperature[1]

Further data, such as melting point and solubility, are not consistently available and should be determined under controlled laboratory conditions if required for a specific application.

Section 4: Risk Mitigation & Safe Handling Protocols

Given the data gaps, a proactive and conservative approach to handling is mandatory. The following protocols are based on best practices for handling chemicals with unknown hazards and related sulfonate compounds.[5][7]

Protocol 4.1: General Handling and Engineering Controls

  • Work Area: All handling of solid Sodium 2-Methoxyethanesulfonate must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]

  • Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling fine powders. Local exhaust ventilation is critical.[7]

  • Dust Mitigation: Avoid actions that generate dust, such as vigorous scraping or pouring from a height. Use spatulas and weighing papers gently. For transfers, consider preparing solutions inside the fume hood to eliminate dust exposure.

  • Ignition Sources: While not classified as flammable, it is prudent to keep the handling area free of ignition sources, a general best practice in any chemical laboratory.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Protocol 4.2: Storage

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.[6]

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[7] While specific reactivity data is unavailable, this is a standard precaution for most organic chemicals.

  • Labeling: Ensure all primary and secondary containers are clearly labeled with the full chemical name, CAS number, and a "Caution: Hazards Not Fully Known" warning.[5]

Section 5: Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE is not a static choice but a direct output of a dynamic risk assessment. For a compound like Sodium 2-Methoxyethanesulfonate, where hazards are not fully characterized, the risk assessment process is paramount.

Mandatory PPE:

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles are required at all times. A face shield should be worn over goggles when there is a risk of splash or significant dust generation.[7]

  • Skin Protection: A standard laboratory coat must be worn, fully buttoned, with sleeves down.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable initial choice) must be worn. Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique to avoid skin contamination and wash hands immediately.[7]

Workflow 5.1: Dynamic Risk Assessment for PPE Selection

The following diagram illustrates the logical workflow a researcher should follow before handling Sodium 2-Methoxyethanesulfonate. This process ensures that controls are matched to the specific experimental context.

RiskAssessmentWorkflow cluster_prep Phase 1: Hazard Identification cluster_eval Phase 2: Risk Evaluation cluster_control Phase 3: Control Implementation cluster_review Phase 4: Documentation & Review A Review Internal SDS for Sodium 2-Methoxyethanesulfonate B Identify Data Gaps (e.g., No GHS, No Toxicity Data) A->B C Research SDS of Structurally Similar Compounds (e.g., other sulfonates) B->C D Assume Potential for Skin/Eye Irritation and Unknown Systemic Toxicity C->D E Analyze Experimental Protocol: - Scale (mg vs g) - Dust/Aerosol potential? - Heating? - Use of solvents? F High Risk Task? (e.g., large scale, heating) E->F G Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves F->G No H Enhanced Controls: - Face Shield - Double Gloving - Chemical Fume Hood (Mandatory) F->H Yes I Document Assessment & Controls in Lab Notebook G->I H->I J Proceed with Experiment I->J K Review & Update Assessment if Protocol Changes J->K

Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Protocol 6.1: First-Aid Measures

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Protocol 6.2: Accidental Release Measures

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Do not attempt cleanup without appropriate PPE, including safety goggles, gloves, and a lab coat. For a large spill of the solid, respiratory protection may be necessary.

  • Contain: Prevent the spill from entering drains or waterways.[6]

  • Clean-up: For a solid spill, gently sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for disposal. Avoid creating dust.[7] Dampening the material with a suitable solvent (e.g., water, if compatible) may help reduce dust generation.[7]

  • Decontaminate: Clean the spill area thoroughly once the material is removed.

  • Dispose: Dispose of the waste material and contaminated cleaning supplies in accordance with institutional and local regulations.

Section 7: Toxicological Profile & Data Gaps

As established, there is no significant toxicological data available for Sodium 2-Methoxyethanesulfonate in the public domain. It has not been assessed for carcinogenicity, mutagenicity, or reproductive toxicity.

This data gap has significant implications for its use in drug development research. Any in vitro or in vivo studies must be preceded by a thorough toxicological evaluation. It is crucial not to extrapolate the safety profile of other compounds, even those with similar names. For example, Sodium 2-mercaptoethanesulfonate (Mesna) is a well-known cytoprotective agent used in chemotherapy, demonstrating that small structural changes can lead to vastly different biological activities.[8][9] The default assumption must be that Sodium 2-Methoxyethanesulfonate is hazardous.[5]

Section 8: Conclusion

The safe use of Sodium 2-Methoxyethanesulfonate in a research and development setting is predicated on a conservative approach that acknowledges and manages the uncertainties in its hazard profile. The absence of GHS classification and toxicological data mandates that researchers treat this compound as potentially hazardous. By implementing robust engineering controls, utilizing a dynamic risk assessment to select appropriate PPE, and adhering to strict safe handling and hygiene protocols, the risks associated with this chemical can be effectively managed. The principles of scientific integrity and trustworthiness demand that we approach chemicals with unknown properties with the highest level of caution.

References

  • Interchimie. sulfonate alpha-olefin Safety Data Sheet. [Link]

  • Quora. How to store and handle sodium Naphthalene Sulfonate safely. [Link]

  • Kemicentrum, Lund University. 4.5 Risk assessment. [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • Umeå University. Risk assessment for laboratory work at the Department of Ecology and Environmental Science. [Link]

  • U.S. Environmental Protection Agency. Sodium 2-(methylamino)ethanesulfonate Properties. [Link]

  • Esseco do Brasil. SODIUM ALLYL SULFONATE SOLUTION - Safety Data Sheet. [Link]

  • CPAChem. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • Simon Fraser University. Risk assessment - Chemical safety. [Link]

  • Duke University. Duke OESO Chemical Risk Assessment Tool. [Link]

  • University of California, Irvine. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Yilmaz, S. et al. The effects of sodium-2-mercaptoethanesulfonate application on the neural and neurovascular tissues: An experimental animal study. [Link]

Sources

Foundational

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) in Advanced Drug Discovery: Mechanistic Insights and Synthetic Workflows

Executive Summary Sodium 2-methoxyethanesulfonate is a highly specialized aliphatic sulfonate salt that serves as a critical building block in modern medicinal chemistry. Primarily utilized as the precursor to 2-methoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxyethanesulfonate is a highly specialized aliphatic sulfonate salt that serves as a critical building block in modern medicinal chemistry. Primarily utilized as the precursor to 2-methoxyethanesulfonyl chloride[1], it acts as an electrophilic reagent used to install the 2-methoxyethanesulfonamide moiety in active pharmaceutical ingredients (APIs). This functional group is pivotal in the structural optimization of Indoleamine 2,3-dioxygenase (IDO) inhibitors[2] and General Control Nonderepressible 2 (GCN2) kinase inhibitors[3]. This whitepaper details its physicochemical properties, mechanistic advantages in drug design, and validated synthetic protocols for deploying this compound in drug development.

Physicochemical Profile and Structural Rationale

Before deploying Sodium 2-methoxyethanesulfonate in a synthetic route, it is essential to understand its baseline properties and the pharmacokinetic rationale for its use.

Table 1: Physicochemical Properties of Sodium 2-Methoxyethanesulfonate
PropertyValue
IUPAC Name Sodium 2-methoxyethane-1-sulfonate
CAS Number 77281-03-9
Molecular Formula C3H7NaO4S[4]
Molecular Weight 162.14 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, slightly soluble in polar organics

Causality in Drug Design: Why the 2-methoxyethyl group? In rational drug design, replacing a standard methanesulfonyl (mesyl) group with a 2-methoxyethanesulfonyl group introduces an ether oxygen that functions as a hydrogen-bond acceptor. This subtle modification significantly alters the topological polar surface area (TPSA) and partition coefficient (LogP). As demonstrated in the optimization of GCN2 inhibitors by , truncation of the 2-methoxyethyl chain to a simple methyl group results in severe degradation of oral exposure in rat pharmacokinetic (PK) models[3]. The ether linkage improves aqueous solubility while maintaining sufficient lipophilicity for cell membrane permeability, effectively rescuing compounds from poor oral bioavailability.

Table 2: Comparative Pharmacokinetic Impact of Sulfonyl Substituents
Structural MotifTarget Affinity (IC50)Oral Exposure (Rat PK)Aqueous SolubilityMechanistic Causality
Methyl (Mesyl) Retained (<50 nM)Poor (Rapid Clearance)ModerateLacks H-bond acceptor; highly lipophilic, leading to rapid metabolism[3].
2-Methoxyethyl Retained (<50 nM)Excellent (Sustained)HighEther oxygen acts as a water-solubilizing H-bond acceptor, extending half-life[3].

Mechanistic Role in Immunooncology (IDO and GCN2 Inhibition)

Tumor cells evade immune surveillance by depleting local tryptophan through the overexpression of IDO or TDO, producing the immunosuppressive metabolite kynurenine[2]. The accumulation of uncharged tRNAs (due to tryptophan starvation) activates the GCN2 stress-response kinase in T-cells, leading to T-cell anergy and immunosuppression[3].

Sulfonamide derivatives synthesized from Sodium 2-methoxyethanesulfonate have shown potent dual utility in this arena. They act as inhibitors of kynurenine production[2] and GCN2 kinase activity[3]. The sulfonamide NH acts as a critical hydrogen-bond donor to the enzyme backbone, while the 2-methoxyethyl tail occupies a solvent-exposed channel, enhancing binding kinetics and residence time.

Pathway Tryptophan Tryptophan (Host Pool) IDO IDO / TDO Enzymes (Tumor Expressed) Tryptophan->IDO Metabolized by Kynurenine Kynurenine (Immunosuppressive) IDO->Kynurenine Produces GCN2 GCN2 Kinase (T-Cell Stress Response) Kynurenine->GCN2 Triggers TCell T-Cell Anergy (Immune Evasion) GCN2->TCell Induces Inhibitor Sulfonamide API (Derived from 77281-03-9) Inhibitor->IDO Blocks Inhibitor->GCN2 Blocks

Fig 1: Kynurenine pathway and dual inhibition nodes by sulfonamide APIs.

Synthetic Methodologies: From Salt to Active API

To utilize Sodium 2-methoxyethanesulfonate in API synthesis, it must first be converted into its highly reactive sulfonyl chloride derivative (CAS: 51517-01-2)[1]. Every step below is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Synthesis of 2-Methoxyethanesulfonyl Chloride

Causality & Design: Direct chlorination of aliphatic sulfonate salts can be sluggish. Utilizing a catalytic amount of DMF with thionyl chloride (SOCl2) generates the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, significantly accelerating the nucleophilic substitution at the sulfur center. Alternatively, oxidative chlorination using S-alkyl isothiourea salts offers an environmentally benign route[5].

Step-by-Step Workflow:

  • Activation: Suspend Sodium 2-methoxyethanesulfonate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent hydrolysis of the resulting sulfonyl chloride.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).

  • Chlorination: Slowly add Thionyl Chloride (SOCl2) (1.5 equiv) dropwise at 0°C. Note: The reaction is highly exothermic and evolves SO2 and HCl gases; controlled addition regulates the reaction rate and prevents thermal degradation.

  • Propagation: Warm the mixture to reflux (40°C) for 4 hours.

  • Self-Validation (In-Process Control): Quench a 50 µL aliquot in methanol and analyze via LC-MS. The disappearance of the sulfonate peak and the appearance of the methyl sulfonate ester (formed by the rapid reaction of the sulfonyl chloride with methanol) validates complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Extract with diethyl ether, filter off the sodium chloride byproduct, and concentrate to yield 2-Methoxyethanesulfonyl chloride as a pale yellow oil[1].

Protocol 2: Sulfonylation of Target Amines (API Synthesis)

Causality & Design: The reaction between the sulfonyl chloride and a target amine (e.g., an amino-pyrazole core of a GCN2 inhibitor) requires a non-nucleophilic base (like DIPEA or Pyridine) to scavenge the generated HCl[3]. This prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

Step-by-Step Workflow:

  • Coupling: Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Add 2-Methoxyethanesulfonyl chloride (1.2 equiv) dropwise.

  • Completion: Stir at room temperature for 3-5 hours.

  • Purification: Dilute with ethyl acetate, wash with saturated aqueous NaHCO3 and brine. Dry over Na2SO4, filter, and purify via silica gel chromatography.

  • Self-Validation (Product Release): Execute 1H-NMR (400 MHz, CDCl3). The spectrum must show a distinct singlet at ~3.3-3.4 ppm (3H, -OCH3) and two characteristic triplets at ~3.2 ppm and ~3.8 ppm for the -CH2-CH2- bridge, confirming the successful installation of the 2-methoxyethanesulfonyl moiety without structural degradation.

Workflow SM Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) Intermediate 2-Methoxyethanesulfonyl Chloride (CAS: 51517-01-2) SM->Intermediate Chlorination Reagent SOCl2 + DMF (Cat.) Chlorinating Agent Reagent->Intermediate Catalysis Product Sulfonamide API (Final Drug Candidate) Intermediate->Product Sulfonylation Amine Target Amine Core + DIPEA (Nucleophile) Amine->Product Nucleophilic Attack

Fig 2: Synthetic workflow from sulfonate salt to sulfonamide API.

Conclusion

Sodium 2-methoxyethanesulfonate is not merely a passive reagent; it is a strategic structural determinant in modern drug design. By enabling the efficient synthesis of 2-methoxyethanesulfonamides, it provides medicinal chemists with a reliable vector for optimizing the delicate balance between target affinity, aqueous solubility, and oral bioavailability in complex kinase and dioxygenase inhibitors.

References

  • Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nitrogen-containing heterocyclic compound having inhibitory effect on production of kynurenine (Patent US20130065905A1)
  • General preparation method of sulfonyl chloride (Patent CN103351315A)

Sources

Exploratory

The Discovery, Chemical Evolution, and Application of Sodium 2-Methoxyethanesulfonate (m-PEG1-Sulfonate) in Modern Therapeutics

Executive Summary The transition from traditional, polydisperse poly(ethylene glycol) (PEG) chains to discrete, single-unit PEG (dPEG) linkers represents a paradigm shift in pharmaceutical chemistry. At the forefront of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional, polydisperse poly(ethylene glycol) (PEG) chains to discrete, single-unit PEG (dPEG) linkers represents a paradigm shift in pharmaceutical chemistry. At the forefront of this evolution is Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9)[1]. Originally synthesized to overcome the unpredictable pharmacokinetics of polymeric mixtures, this m-PEG1-sulfonate salt has become a critical reagent in modern drug discovery. This whitepaper explores its historical context, the mechanistic causality behind its structural design, and its pivotal role in synthesizing highly bioavailable active pharmaceutical ingredients (APIs) and facilitating advanced click chemistry.

Historical Context & The Shift to Discrete PEGs

Historically, PEGylation was utilized to increase the aqueous solubility and half-life of hydrophobic drugs. However, traditional PEGylation relies on polymeric mixtures with varying chain lengths, resulting in a Polydispersity Index (PDI) greater than 1. This polydispersity complicates regulatory approval, as the resulting drug product is a mixture of varying molecular weights rather than a single, well-defined chemical entity.

The discovery and commercialization of discrete PEG molecules like Sodium 2-Methoxyethanesulfonate provided a solution. By isolating the smallest functional unit of a PEG chain (m-PEG1) and terminating it with a reactive sulfonate group, chemists gained the ability to impart hydrophilicity to small-molecule APIs without introducing polydispersity or excessive steric bulk that could hinder target-receptor binding.

Chemical Properties & Mechanistic Rationale

The utility of Sodium 2-Methoxyethanesulfonate is rooted in the precise causality of its structural components. Every functional group serves a distinct, chemically validated purpose:

  • The Methoxy Terminus (-OCH₃): Traditional PEGs often terminate in hydroxyl (-OH) groups, which are prone to unwanted cross-reactivity and polymerization. The methoxy group acts as an inert cap, ensuring the linker acts strictly as a monofunctional reagent during complex syntheses[].

  • The Ethyl Ether Core (-CH₂-CH₂-O-): This core provides the fundamental hydrophilicity of PEG. The oxygen atom acts as a hydrogen-bond acceptor in aqueous environments, drastically improving the solubility of lipophilic pharmacophores[].

  • The Sulfonate Group (-SO₃Na): The sulfonic acid moiety is highly versatile. It can be activated into a sulfonyl chloride for sulfonamide synthesis, or it can serve as a robust leaving group in esterification, halogenation, and nucleophilic replacement reactions[].

  • The Sodium Salt Formulation: Free sulfonic acids are highly hygroscopic and prone to autocatalytic degradation. Formulating the compound as a sodium salt ensures long-term bench stability, permits precise stoichiometric weighing, and allows for safe handling during large-scale manufacturing.

Applications in Drug Development & Click Chemistry

Oncology and IDO1 Inhibitors

A landmark application of 2-methoxyethanesulfonate derivatives is documented in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. According to patents filed by Kyowa Hakko Kirin Co., Ltd. (e.g., US20130065905A1), nitrogen-containing heterocyclic compounds were engineered to inhibit the production of kynurenine[3][4]. Kynurenine is an immunosuppressive metabolite produced by the IDO1 enzyme, which tumors exploit to evade T-cell immune responses.

By incorporating the 2-methoxyethanesulfonate moiety into the heterocyclic core, researchers successfully enhanced the aqueous solubility of the drug. This modification improved oral bioavailability without adding the steric bulk of a long PEG chain, which would have otherwise disrupted the drug's fit within the IDO1 enzyme's active site[3].

IDO1_Pathway Trp Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Metabolism TCell T-Cell Suppression Kyn->TCell Immune Evasion Drug m-PEG1-Sulfonate Inhibitor Drug->IDO1 Competitive Inhibition

IDO1 pathway modulation by PEG1-sulfonate functionalized inhibitors.

Vinyl Sulfonate Click Chemistry

Beyond direct API modification, 2-methoxyethanesulfonate derivatives are pivotal in advanced bioconjugation. Recent methodologies utilize hexadecyl 2-methoxyethanesulfonate as a model in vinyl sulfonate "click" chemistry[5]. This highly efficient chemistry allows for the reversible coupling and decoupling of complex molecular units (such as lectins and therapeutic proteins) under mild, biologically compatible conditions[5].

Quantitative Data: Linker Comparison

To understand the specific advantages of m-PEG1-sulfonate, it is critical to compare its physicochemical properties against other standard pharmaceutical linkers.

Linker TypeChemical FormulaPolydispersity Index (PDI)Aqueous Solubility EnhancementSteric HindrancePrimary Application
m-PEG1-Sulfonate (CAS 77281-03-9) CH₃O(CH₂)₂SO₃Na1.00 (Monodisperse)HighMinimalSmall molecule APIs, Click Chemistry
Alkyl Sulfonate (Propyl) CH₃(CH₂)₂SO₃Na1.00 (Monodisperse)Low to ModerateMinimalSurfactants, Basic Salts
Polymeric m-PEG2000-Sulfonate CH₃O(CH₂CH₂O)ₙSO₃Na~1.05 - 1.20Extremely HighSignificantBiologics, Large Protein Conjugation

Self-Validating Experimental Protocols

The following protocol details the synthesis of vinyl sulfonate adducts via base catalysis, utilizing 2-methoxyethanesulfonate derivatives. This methodology is engineered with self-validating In-Process Controls (IPCs) to ensure high-fidelity bioconjugation[5].

Protocol: Base-Catalyzed Linker Coupling
  • Substrate Preparation: Dissolve the target API or nucleophile (0.15 mmol) in 5 mL of anhydrous THF or MeOH.

    • Causality: Anhydrous solvents are strictly required to prevent the premature hydrolysis of sensitive intermediates.

    • Validation Check: Visually inspect the solution. If particulate remains, sonicate until completely optically clear.

  • Reagent Addition: Add the 2-methoxyethanesulfonate derivative to the reaction vessel.

  • Base Catalysis: Introduce a solution of NaOMe in MeOH (1M, 376 µL, 0.376 mmol) dropwise under an Argon atmosphere[5].

    • Causality: The Argon atmosphere prevents oxidative side reactions. NaOMe acts as a strong base to deprotonate the nucleophile, initiating the Michael-type addition.

  • Reaction Monitoring (IPC): Stir the mixture at room temperature for 1-2 hours[5].

    • Validation Check: Perform HPLC or TLC analysis. Do not proceed if unreacted starting material is >5%. If the reaction is incomplete, add 0.1 eq of NaOMe and stir for an additional 30 minutes until >95% conversion is achieved.

  • Neutralization: Quench the excess NaOMe using Amberlite® IRA-120H resin[5].

    • Causality: Utilizing a solid-supported acid resin allows for rapid neutralization without introducing soluble salts that would complicate downstream purification.

    • Validation Check: Spot the solution on pH paper. The pH must read exactly 7.0 ± 0.2 before proceeding to filtration.

  • Isolation: Remove the resin via vacuum filtration and evaporate the solvent under reduced pressure to yield the functionalized product as a quantitative syrup[5].

Workflow Step1 1. Substrate Dissolution (Anhydrous THF/MeOH) Step2 2. Linker Addition (Sodium 2-Methoxyethanesulfonate) Step1->Step2 Step3 3. Base Catalysis (NaOMe, Ar Atmosphere) Step2->Step3 Step4 4. Reaction Stirring (1-2h, Ambient Temp) Step3->Step4 IPC IPC: HPLC Conversion >95%? Step4->IPC IPC->Step4 NO (Extend Time) Step5 5. Neutralization (Amberlite IRA-120H) IPC->Step5 YES Step6 6. Filtration & Evaporation (Yield >95%) Step5->Step6

Step-by-step bioconjugation workflow with integrated in-process validation loops.

References

  • Kyowa Hakko Kirin Co., Ltd. "Nitrogen-containing heterocyclic compound having inhibitory effect on production of kynurenine". US Patent 2013/0065905 A1.
  • Chemistry - A European Journal. "Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry". Wiley Online Library. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Deconstructing the Role of Sodium 2-Methoxyethanesulfonate in Enzyme Assays – From Ionic Buffering to Competitive Inhibition

Executive Summary & Scientific Clarification In biochemical assay development, nomenclature overlap frequently leads to critical experimental failures. A pervasive misconception in assay design is the conflation of Sodiu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In biochemical assay development, nomenclature overlap frequently leads to critical experimental failures. A pervasive misconception in assay design is the conflation of Sodium 2-Methoxyethanesulfonate with the standard Good's buffer MES (2-(N-morpholino)ethanesulfonic acid).

While MES is a zwitterionic pH buffer essential for maintaining physiological pH, Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is the sodium salt of a strong alkyl sulfonic acid. Because it lacks a protonatable amine group, it provides zero pH buffering capacity in the physiological range. Attempting to use it as a primary pH buffer will result in rapid pH drift and enzyme denaturation.

However, in advanced enzymology, Sodium 2-Methoxyethanesulfonate serves a highly specialized and sophisticated dual purpose: it acts as an ionic strength buffer (modulating osmolarity without introducing inhibitory halide ions like Cl⁻) and as a structural analog/competitive inhibitor in assays involving Coenzyme M. This application note details the mechanistic causality behind its use and provides a self-validating protocol for its application in Methyl-Coenzyme M Reductase (MCR) assays.

Mechanistic Insights: Causality Behind Experimental Choices

To design a robust assay, one must understand the exact physicochemical role of every additive. We utilize Sodium 2-Methoxyethanesulfonate not to buffer protons, but to probe active sites and buffer ionic environments.

Why It Fails as a pH Buffer

Traditional Good's buffers (like MES or HEPES) rely on an amphoteric structure—specifically, a basic nitrogen atom paired with an acidic sulfonic acid group—to achieve a pKa​ near neutral pH (e.g., MES pKa​ = 6.15). Sodium 2-Methoxyethanesulfonate ( CH3​−O−CH2​−CH2​−SO3​Na ) lacks this nitrogen. Its sulfonic acid moiety is fully deprotonated at any pH above 1.0, rendering it useless for pH stabilization.

The True Application: Coenzyme M Analogy and Ionic Modulation

In methanogenesis and anaerobic oxidation pathways, the metalloenzyme Methyl-Coenzyme M Reductase (MCR) catalyzes the reduction of methyl-coenzyme M ( CH3​−S−CoM ) to methane.

  • Competitive Inhibition: Sodium 2-Methoxyethanesulfonate structurally mimics the native substrate by replacing the reactive thioether sulfur with an oxygen atom. The C−O bond cannot be cleaved by the Ni(I) F430​ active center of MCR. Consequently, it binds tightly to the active site, acting as a competitive inhibitor with a known inhibitory constant ( Ki​ ) of 8.3 mM ().

  • Halide-Free Ionic Buffering: Metalloenzymes are notoriously sensitive to halide coordination. Using NaCl or KCl to maintain ionic strength can lead to chloride-induced inhibition of the transition metal center. Sodium 2-Methoxyethanesulfonate provides a biologically inert, highly soluble source of sodium and sulfonate ions to maintain ionic strength without interfering with the metal cofactor.

G A Chemical Reagent Selection B MES (Good's Buffer) 2-(N-morpholino)ethanesulfonic acid A->B C Sodium 2-Methoxyethanesulfonate CH3-O-CH2-CH2-SO3Na A->C D Contains Amphoteric Amine pKa = 6.15 B->D E Lacks Protonatable Amine pKa < 1.0 C->E F True pH Buffer (pH 5.5 - 6.7) D->F G Coenzyme M Analog Ionic Strength Modulator E->G

Fig 1. Structural and functional divergence between MES and Sodium 2-Methoxyethanesulfonate.

Quantitative Data Summaries

To establish a self-validating experimental baseline, the physicochemical properties and expected assay metrics are summarized below.

Table 1: Physicochemical Comparison of Assay Additives

CompoundPrimary Role in Assay pKa​ Active Site Binding (MCR)Inhibitory Constant ( Ki​ )
MES (Good's Buffer) True pH Buffer6.15NoN/A
Sodium 2-Methoxyethanesulfonate Ionic Modulator / Inhibitor< 1.0Yes (Competitive)8.3 mM
Methyl-Coenzyme M Native Substrate< 1.0Yes (Substrate) Km​ ~ 0.1 - 2.0 mM

Table 2: Self-Validating Assay Metrics (Methane Yield)

Experimental ConditionExpected YieldValidation Purpose
HEPES + Substrates (Positive Control)100%Validates baseline enzyme activity and Ni(I) state.
HEPES + Substrates + 8.3 mM 2-Methoxyethanesulfonate ~50%Validates competitive inhibition mechanism at Ki​ .
No HEPES + 2-Methoxyethanesulfonate < 5%Demonstrates the compound's lack of pH buffering capacity (denaturation).
Aerobic Exposure (Negative Control)0%Validates the strict requirement for anaerobic Ni(I) preservation.

Experimental Protocol: MCR Inhibition and Ionic Modulation Assay

This protocol utilizes Sodium 2-Methoxyethanesulfonate to probe the active site of Methyl-Coenzyme M Reductase. Critical Note: Because the MCR active site relies on a highly oxygen-sensitive Ni(I) F430​ cofactor, this entire protocol must be executed within a strict anaerobic environment.

Reagents and Materials
  • Enzyme: Purified Methyl-Coenzyme M Reductase (e.g., from Methanothermobacter marburgensis).

  • True pH Buffer: 50 mM HEPES, pH 7.2 (Deoxygenated).

  • Ionic Modulator/Inhibitor: 100 mM Sodium 2-Methoxyethanesulfonate stock solution (Deoxygenated).

  • Substrates: 10 mM Methyl-Coenzyme M, 10 mM Coenzyme B.

  • Redox Buffer/Activator: 20 mM Titanium(III) citrate (Required to maintain the Nickel cofactor in the active +1 oxidation state).

Step-by-Step Methodology

Step 1: Anaerobic Preparation (Causality: Prevention of Ni(I) Autoxidation)

  • Transfer all buffers, substrates, and the Sodium 2-Methoxyethanesulfonate stock into an anaerobic tent maintained under a 95% N2​ / 5% H2​ atmosphere.

  • Allow all solutions to equilibrate for at least 12 hours to ensure complete removal of dissolved oxygen.

Step 2: Assay Master Mix Formulation (Causality: pH and Ionic Stabilization)

  • In a 10 mL anaerobic serum vial, add 1.0 mL of 50 mM HEPES (pH 7.2) to establish the true pH buffering system.

  • Add Sodium 2-Methoxyethanesulfonate to achieve the desired final concentration (e.g., 8.3 mM for 50% inhibition, or up to 50 mM for pure ionic strength buffering in non-MCR systems).

  • Seal the vial with a butyl rubber stopper and an aluminum crimp.

Step 3: Enzyme Activation (Causality: Redox Priming)

  • Inject Titanium(III) citrate into the vial to a final concentration of 2 mM.

  • Inject the purified MCR enzyme (approx. 0.5 mg/mL final concentration). The solution should maintain a greenish hue, indicative of the active Ni(I) F430​ state. A shift to yellow indicates fatal oxidation to Ni(II).

Step 4: Reaction Initiation and Incubation

  • Initiate the reaction by injecting Methyl-Coenzyme M and Coenzyme B (final concentration 1 mM each).

  • Incubate the sealed vial at 60°C (or the optimal temperature for your specific thermophilic/mesophilic MCR strain) for 15 minutes.

Step 5: Quantification via Gas Chromatography

  • Terminate the reaction by injecting 100 µL of 20% Trichloroacetic acid (TCA) through the septum.

  • Extract 100 µL of the headspace gas using a gas-tight syringe.

  • Inject the headspace sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to quantify methane production against a standard curve.

Workflow N1 1. Anaerobic Chamber Setup (95% N2 / 5% H2 Atmosphere) N2 2. Base pH Buffer Preparation (50 mM HEPES, pH 7.2) N1->N2 N3 3. Ionic Modulator / Inhibitor Addition (Sodium 2-Methoxyethanesulfonate) N2->N3 N4 4. Enzyme Activation (Ti(III) Citrate reduces Ni(II) to Ni(I)) N3->N4 N5 5. Substrate Addition (Methyl-CoM + CoB) N4->N5 N6 6. Methane Quantification (Gas Chromatography Analysis) N5->N6

Fig 2. Anaerobic assay workflow for MCR utilizing Sodium 2-Methoxyethanesulfonate.

References

  • Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry, 58(51), 5198-5220.[Link]

Application

Application Note: Preparation and Optimization of Sodium 2-Methoxyethanesulfonate Buffer for Reversed-Phase Ion-Pair Chromatography (RP-IPC)

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Mechanistic Context In hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Mechanistic Context

In high-performance liquid chromatography (HPLC) vernacular, the term "buffer" is frequently used to describe the entire aqueous mobile phase. However, as a Senior Application Scientist, it is critical to establish chemical causality: Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is the sodium salt of a sulfonic acid. Because sulfonic acids possess extremely low pKa values (< 1.0), this compound lacks proton-accepting or donating capacity in the physiological or standard analytical pH range (pH 2–8).

Therefore, it does not function as a traditional pH buffer. Instead, it acts as a highly specialized Ion-Pairing Reagent (IPR) and ionic strength modulator[1].

When analyzing highly polar, basic analytes (e.g., catecholamines, basic pharmaceuticals, or short peptides) that exhibit poor retention on standard C18 columns, an anionic IPR is introduced into the mobile phase. Sodium 2-methoxyethanesulfonate provides a unique selectivity compared to standard alkyl sulfonates (like sodium hexanesulfonate). The ether linkage (-O-) in its aliphatic chain slightly increases its hydrophilicity, allowing for faster column equilibration times and unique resolution profiles for closely eluting polar isomers[2].

The Dynamic Ion Exchange Mechanism

The retention mechanism in RP-IPC using sulfonates is best described by the Dynamic Ion Exchange model . The hydrophobic portion of the 2-methoxyethanesulfonate molecule adsorbs onto the non-polar C18 stationary phase, leaving its negatively charged sulfonate group exposed to the mobile phase. This effectively transforms the C18 column into a dynamic, negatively charged cation-exchange surface that captures positively charged analytes[3].

IPC_Mechanism cluster_stationary Stationary Phase (C18 Column) cluster_mobile Mobile Phase (Aqueous Buffer) C18 Hydrophobic Silica Surface (Non-Polar) IPR 2-Methoxyethanesulfonate (Anionic IPR) C18->IPR Hydrophobic Adsorption (Dynamic Ion Exchange) Analyte Target Analyte (Protonated Base) IPR->Analyte Electrostatic Attraction (Ion-Pairing)

Fig 1: Dynamic Ion Exchange mechanism of Sodium 2-Methoxyethanesulfonate on a C18 stationary phase.

Comparative Analysis of Ion-Pairing Reagents

To understand why a method developer would choose Sodium 2-Methoxyethanesulfonate over traditional reagents, we must evaluate the relationship between chain length, hydrophobicity, and column saturation[4].

Table 1: Physicochemical Comparison of Common Anionic Ion-Pairing Reagents

Ion-Pairing ReagentChemical FormulaRelative HydrophobicityColumn Equilibration TimePrimary Application Profile
Sodium 1-Octanesulfonate C8​H17​NaO3​S HighVery Slow (>80 Column Volumes)Strong retention of weakly basic, highly polar analytes.
Sodium 1-Hexanesulfonate C6​H13​NaO3​S ModerateSlow (~60 Column Volumes)General purpose RP-IPC for standard pharmaceutical bases.
Sodium 2-Methoxyethanesulfonate C3​H7​NaO4​S Low (Ether-linked)Fast (~30 Column Volumes)Rapid equilibration; separation of strongly basic isomers requiring mild retention.

Data synthesized from chromatographic retention principles[1][2].

Protocol: Preparation of 10 mM Sodium 2-Methoxyethanesulfonate Mobile Phase (pH 2.5)

Self-Validating Principle: A robust IPC method requires absolute control over both the IPR concentration and the mobile phase pH. Because the sulfonate does not buffer pH, we must use an orthogonal acid (e.g., Phosphoric acid) to lock the pH at 2.5. Causality: A pH of 2.5 ensures two critical phenomena:

  • Residual silanol groups on the silica column are fully protonated (neutralized), preventing secondary tailing interactions[2].

  • Basic analytes (amines) are fully protonated, ensuring maximum electrostatic interaction with the sulfonate IPR.

Materials Required
  • Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9, Purity 98%)[5]

  • HPLC-Grade Water (18.2 MΩ·cm, TOC < 5 ppb)

  • Phosphoric Acid ( H3​PO4​ ) , 85% HPLC Grade

  • Volumetric Flask (1000 mL, Class A)

  • Calibrated pH Meter (Two-point calibration at pH 2.0 and 4.0)

  • 0.22 µm Membrane Filter (Hydrophilic PTFE or Regenerated Cellulose)

Step-by-Step Methodology

Step 1: Gravimetric Measurement

  • Calculate the required mass for a 10 mM solution. The molecular weight of Sodium 2-Methoxyethanesulfonate ( C3​H7​NaO4​S ) is 162.14 g/mol .

  • Calculation: 0.010 mol/L×162.14 g/mol=1.621 g/L .

  • Using an analytical balance, accurately weigh 1.621 g of Sodium 2-Methoxyethanesulfonate.

Step 2: Initial Dissolution

  • Transfer the weighed salt into a clean 1000 mL glass beaker.

  • Add approximately 900 mL of HPLC-grade water.

  • Add a PTFE-coated magnetic stir bar and stir at 400 RPM for 10 minutes until complete visual dissolution is achieved.

Step 3: pH Titration (Critical Step)

  • Submerge the calibrated pH probe into the stirring solution. The unadjusted pH will likely be slightly acidic or neutral (pH 5.5 - 7.0) depending on atmospheric CO2​ dissolution.

  • Prepare a 10% v/v dilute phosphoric acid solution to avoid overshooting the target.

  • Dropwise, add the dilute phosphoric acid until the pH stabilizes exactly at 2.50 ± 0.05 .

  • Expert Insight: Allow 30 seconds between drops near the endpoint, as the solution has zero natural buffering capacity against the acid until it reaches the phosphate buffering region.

Step 4: Volumetric Adjustment

  • Remove the stir bar and rinse it with a small amount of HPLC water into the beaker.

  • Quantitatively transfer the solution to a 1000 mL Class A volumetric flask.

  • Make up to the meniscus mark with HPLC-grade water. Invert 5 times to homogenize.

Step 5: Filtration and Degassing

  • Filter the entire 1000 mL volume through a 0.22 µm hydrophilic PTFE membrane under vacuum. Causality: Particulate removal prevents column frit blockage, while the vacuum simultaneously provides initial degassing.

  • Transfer to the HPLC solvent reservoir and sonicate for 10 minutes to remove dissolved micro-bubbles, which can cause baseline noise in UV detectors.

System Suitability and Column Equilibration

One of the most frequent points of failure in RP-IPC is insufficient column equilibration. Because the stationary phase must be physically coated with the Sodium 2-Methoxyethanesulfonate molecules, equilibration takes significantly longer than standard reversed-phase methods[2].

Equilibration Protocol:

  • Purge: Flush the HPLC system (without the column) with the new buffer for 5 minutes at 2.0 mL/min to clear old solvents.

  • Connect Column: Attach the designated C18 column. Note: Once a column is used for IPC, it should be dedicated strictly to IPC methods, as removing sulfonates completely is nearly impossible[6].

  • Flow: Pump the mobile phase (typically blended with 5–20% Acetonitrile or Methanol depending on the method) at 1.0 mL/min.

  • Monitor: Observe the UV baseline at 210 nm or 254 nm.

  • Validation: Do not inject samples until the baseline is completely flat and system pressure is stable for at least 30 column volumes (approx. 45–60 minutes for a standard 4.6 x 150 mm column). Inject a standard mix three times; the method is validated for use when the retention time relative standard deviation (RSD) is 0.5%.

References

  • Shimadzu Excellence in Science. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from[Link]

  • Welch Materials, Inc. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from[Link]

  • Waters Corporation. Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides. Retrieved from[Link]

Sources

Method

Application of Sulfonate-Containing Reagents in Protein Crystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The journey from a purified protein to a high-resolution crystal structure is paved with meticulous optimization of biochemical and physical parame...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a purified protein to a high-resolution crystal structure is paved with meticulous optimization of biochemical and physical parameters. Among the chemical reagents that play a pivotal role in this process, the choice of buffering agent is critical for maintaining protein integrity and promoting crystallization. While a vast chemical space is explored in crystallization screens, certain classes of compounds have proven to be particularly effective. This technical guide delves into the application of sulfonate-containing compounds, particularly Good's buffers, in protein crystallization. Initial investigations into the utility of specific novel compounds such as Sodium 2-Methoxyethanesulfonate did not yield documented applications in commercially available or published crystallization screens. Consequently, this guide focuses on well-established sulfonate-containing buffers like HEPES, MES, and MOPS, which are integral to successful protein crystallization strategies. We will explore the chemical principles behind their efficacy, provide detailed protocols for their use, and offer insights to guide researchers in their crystallization endeavors.

The Critical Role of pH Control in Protein Crystallization

The success of a protein crystallization experiment is intrinsically linked to the stability and solubility of the target protein. A protein's surface charge distribution, which is a key determinant of intermolecular interactions, is highly dependent on the pH of the solution. Deviations from the optimal pH can lead to protein denaturation, aggregation, or the formation of amorphous precipitate instead of well-ordered crystals.[1][2] Therefore, the inclusion of a buffering agent to maintain a stable pH is a cornerstone of virtually all crystallization experiments.[2][3]

The isoelectric point (pI) of a protein, the pH at which its net charge is zero, is a crucial parameter. Proteins often exhibit minimal solubility at their pI, a property that can be exploited to induce supersaturation and crystallization.[1] Effective buffering allows researchers to precisely control the pH, either close to the pI to promote crystallization or at a pH that ensures protein stability and solubility during initial screening.

Sulfonate-Based Buffers: Pillars of Modern Crystallization Screens

A significant number of commercially available and academically developed crystallization screens utilize a class of zwitterionic buffers containing a sulfonate group, often referred to as Good's buffers. Common examples include HEPES, MES, and MOPS.[4][5][6] The prevalence of these buffers is not coincidental; their chemical properties offer distinct advantages in the context of protein crystallization.

Chemical Properties and Advantages

The sulfonate group (R-SO₃⁻) is a strong acid, meaning it is fully deprotonated at physiological pH. The pKa of these buffers is determined by the tertiary amine group, which provides the buffering capacity. Key properties that make these buffers highly suitable for protein crystallization include:

  • Relevant pKa Values: These buffers cover a wide and physiologically relevant pH range, allowing for the systematic screening of pH as a crystallization variable.

  • High Solubility: They are highly soluble in aqueous solutions, preventing the buffer itself from precipitating out during the experiment.

  • Low Metal-Binding Affinity: Unlike phosphate or citrate buffers, sulfonate-containing buffers have a negligible affinity for divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺), which are often essential cofactors for protein function and stability or can be involved in crystal contacts.[2] This prevents the sequestration of these important ions.

  • Chemical and Biological Inertness: They are generally stable and do not undergo significant changes in pH with temperature fluctuations. Furthermore, they are poor substrates for most enzymes, ensuring their stability throughout the often lengthy crystallization process.

Data Presentation: Properties of Common Sulfonate Buffers
BufferChemical NamepKa at 25°CUseful pH Range
MES 2-(N-morpholino)ethanesulfonic acid6.155.5 - 6.7
MOPS 3-(N-morpholino)propanesulfonic acid7.206.5 - 7.9
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.557.0 - 8.0

Application Notes: Strategic Use of Sulfonate Buffers

The selection of a sulfonate buffer should be a deliberate choice based on the biochemical properties of the target protein and the goals of the crystallization experiment.

  • Screening around the pI: If the pI of the protein is known, it is advisable to screen a pH range of approximately 1-2 units above and below the pI.[2] The table above can be used to select the appropriate buffer(s) to cover this range.

  • Initial Sparse Matrix Screening: For proteins with an unknown pI, using a broad-range sparse matrix screen that includes multiple sulfonate buffers is an effective strategy to identify initial crystallization 'hits'.[7]

  • Concentration Considerations: In initial screens, sulfonate buffers are typically used at a concentration of 0.1 M. During optimization, the buffer concentration can be varied, as it can influence the ionic strength of the crystallization condition.

  • Avoiding Phosphate Contamination: When working with proteins that require divalent cations for their activity or stability, it is crucial to avoid phosphate buffers from previous purification steps, as these can precipitate the cations. Dialysis against a sulfonate-buffered solution prior to crystallization is recommended.[2]

Experimental Protocols

The following protocols provide a framework for the preparation and use of sulfonate buffers in protein crystallization experiments.

Protocol for Preparation of a 1 M HEPES Stock Solution, pH 7.5
  • Dissolve HEPES: In a beaker, dissolve 23.83 g of HEPES free acid in approximately 80 mL of high-purity, deionized water.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add a 10 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until a stable pH of 7.5 is reached.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to bring the final volume to 100 mL.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution at 4°C.

Protocol for a Hanging Drop Vapor Diffusion Screening Experiment

This protocol describes a general procedure for setting up a 96-well hanging drop experiment.

  • Prepare the Reservoir: Using a multichannel pipette, dispense 100 µL of the various crystallization screen solutions (many of which will contain sulfonate buffers) into the reservoirs of a 96-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the protein solution (typically 5-10 mg/mL in a low-salt buffer) with 1 µL of the corresponding reservoir solution.

  • Seal the Well: Carefully invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with the grease or adhesive rim of the well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free environment.

  • Observation: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or other outcomes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a protein crystallization screening experiment.

Crystallization_Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization Protein_Purification Protein Purification (>95% Purity) Buffer_Exchange Buffer Exchange (e.g., into HEPES) Protein_Purification->Buffer_Exchange Concentration Concentration (5-10 mg/mL) Buffer_Exchange->Concentration Plate_Setup Prepare 96-Well Plate (Hanging Drop) Concentration->Plate_Setup Protein Sample Incubation Incubate at Constant Temperature Plate_Setup->Incubation Microscopy Microscopic Inspection Incubation->Microscopy Hit_Identification Identify 'Hits' (Crystals, Precipitate) Microscopy->Hit_Identification Screening Results Optimization Optimize Conditions (pH, Precipitant Conc.) Hit_Identification->Optimization Diffraction_Testing X-ray Diffraction Testing Optimization->Diffraction_Testing

Caption: Workflow for a typical protein crystallization experiment.

Conclusion

While the quest for novel crystallization reagents is ongoing, a deep understanding of the fundamentals of protein chemistry and the role of established reagents is paramount. Sulfonate-containing buffers like HEPES, MES, and MOPS are indispensable tools in the crystallographer's arsenal. Their favorable chemical properties ensure a stable and controlled environment, allowing researchers to systematically explore the conditions necessary to induce protein crystallization. By leveraging the principles and protocols outlined in this guide, scientists can enhance the probability of obtaining high-quality crystals, a critical step in elucidating protein structure and function.

References

  • The FUSION protein crystallization screen. IUCr Journals. [Link]

  • A comparison of salts for the crystallization of macromolecules. PMC - NIH. [Link]

  • A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. [Link]

  • Protein crystallization. Moodle@Units. [Link]

  • The FUSION protein crystallization screen. PMC. [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. [Link]

  • Introduction to protein crystallization. PMC. [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press. [Link]

  • The FUSION protein crystallization screen. Hampton Research. [Link]

  • Hampton Research is first in crystallization since 1991. Hampton Research. [Link]

  • Give the protein a nice cocktail! Precipitants & crystallization diagrams. YouTube. [Link]

  • Influence of Glycan Agents on Protein Crystallization with Ammonium Sulfate. ACS Publications. [Link]

  • Crystallization Screening. Hampton Research. [Link]

  • Preparing for successful protein crystallization experiments. PMC - NIH. [Link]

Sources

Application

"Sodium 2-Methoxyethanesulfonate as a mobile phase additive in chromatography"

Application Note: Sodium 2-Methoxyethanesulfonate as an Advanced Hydrophilic Ion-Pairing Reagent in Reversed-Phase Liquid Chromatography Executive Summary The chromatographic separation of highly polar, basic analytes (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 2-Methoxyethanesulfonate as an Advanced Hydrophilic Ion-Pairing Reagent in Reversed-Phase Liquid Chromatography

Executive Summary

The chromatographic separation of highly polar, basic analytes (e.g., amines, basic pharmaceuticals, and peptides) on reversed-phase (RP) columns frequently suffers from poor retention, asymmetrical peak tailing, and low resolution. While traditional hydrophobic ion-pairing reagents like sodium octanesulfonate improve retention, they often cause excessively long run times, require high concentrations of organic modifiers, and demand extended column equilibration. emerges as a highly specialized, hydrophilic alternative. By incorporating an ether linkage within a short-chain sulfonate, it provides a unique balance of chaotropic silanol-masking and moderate ion-pairing. This application note details the mechanistic causality, comparative advantages, and validated protocols for utilizing Sodium 2-Methoxyethanesulfonate in analytical workflows.

Mechanistic Principles: Causality Behind the Reagent

To optimize a chromatographic method, one must understand the exact physicochemical interactions occurring at the stationary phase interface. Sodium 2-methoxyethanesulfonate operates via a dual-action mechanism:

A. Hydrophilic Ion-Pairing and Hydration Sphere Maintenance

Standard alkyl sulfonates form highly hydrophobic neutral complexes with basic cations, driving massive retention shifts. In contrast, the methoxy group in 2-methoxyethanesulfonate acts as a potent hydrogen-bond acceptor. When the sulfonate moiety forms an electrostatic ion pair with a protonated basic analyte, the ether oxygen maintains a localized hydration shell (1[1]). Causality: This hydration prevents the resulting complex from becoming overly hydrophobic, allowing the analyte to elute at lower organic modifier concentrations while still achieving baseline resolution.

B. Chaotropic Effect and Dynamic Ion Exchange

Short-chain sulfonates exhibit strong chaotropic properties, meaning they disrupt the highly ordered hydrogen-bonding network of water (the Hofmeister series effect). The 2-methoxyethanesulfonate anion adsorbs onto the hydrophobic C18 stationary phase, creating a dynamic, negatively charged electrical double layer (2[2]). Causality: This layer facilitates dynamic ion exchange with cationic analytes while simultaneously establishing an electrostatic barrier that repels them from residual acidic silanol groups, effectively 3[3].

G Analyte Protonated Basic Analyte (Cation) Complex Hydrophilic Ion-Pair (Neutral but Hydrated) Analyte->Complex Electrostatic Attraction Additive 2-Methoxyethanesulfonate (Anion) Additive->Complex Ether Oxygen Hydration Silanol Residual Silanols (Masked) Additive->Silanol Chaotropic Masking StatPhase C18 Stationary Phase (Dynamic Ion Exchange) Complex->StatPhase Reversible Adsorption

Mechanism of 2-Methoxyethanesulfonate in RP-HPLC.

Comparative Performance Data

Selecting the correct mobile phase additive dictates the robustness of the assay. The table below summarizes the quantitative and qualitative differences between common additives and Sodium 2-Methoxyethanesulfonate.

ParameterTrifluoroacetic Acid (TFA)Sodium 2-MethoxyethanesulfonateSodium Octanesulfonate
Primary Mechanism Weak Ion-Pairing / AcidificationHydrophilic Ion-Pairing / ChaotropicStrong Hydrophobic Ion-Pairing
Analyte Retention Shift MinimalModerate (Tunable)Extreme
Equilibration Time Fast (< 10 CV)Fast (10 - 15 CV)Slow (> 30 CV)
Organic Modifier Demand LowLow to ModerateHigh
Silanol Masking PoorExcellentGood
LC-MS Compatibility Yes (Signal suppression possible)No (Non-volatile sodium salt)No (Non-volatile sodium salt)

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and baseline stability during method development.

Protocol A: Preparation of 10 mM Sodium 2-Methoxyethanesulfonate Mobile Phase

Note: Precise pH control is critical. The basic analyte must be fully protonated (typically pH 2.5–3.5) to form an effective ion pair with the sulfonate anion.

  • Weighing: Accurately weigh 1.62 g of Sodium 2-Methoxyethanesulfonate (MW ≈ 162.14 g/mol ).

  • Dissolution: Transfer the powder to a 1 L volumetric flask and dissolve in approximately 900 mL of HPLC-grade water.

  • Buffering (Optional but Recommended): Add 10 mM of a background buffer (e.g., Sodium Phosphate monobasic) to lock the ionic strength.

  • pH Adjustment: Insert a calibrated pH probe. Titrate dropwise with 10% Phosphoric acid ( H3​PO4​ ) until the pH reaches 3.0 ± 0.05. Causality: Phosphoric acid provides a highly stable, UV-transparent buffering capacity at this pH range.

  • Volume Adjustment & Filtration: Bring the volume to exactly 1 L with HPLC-grade water. Filter the entire solution through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates that could foul the UHPLC/HPLC system.

Protocol B: Column Equilibration and System Suitability Validation

Ion-pairing reagents require time to establish a dynamic equilibrium on the stationary phase. Premature injection will result in drifting retention times.

  • System Flush: Purge the HPLC lines with the prepared mobile phase (Channel A) and your chosen organic modifier (Channel B, typically Acetonitrile).

  • Dynamic Equilibration: Set the flow rate to the method's target (e.g., 1.0 mL/min for a 4.6 mm ID column). Run the starting gradient conditions (e.g., 90% A / 10% B).

  • Self-Validation Step (Baseline & Pressure): Monitor the UV baseline at 210 nm and system backpressure. A stable baseline with < 0.1 mAU/min drift and pressure fluctuations < 1% over 15 column volumes (CV) confirms that the dynamic ion-exchange layer has fully saturated the C18 stationary phase.

  • Suitability Injection: Inject a system suitability standard (a known basic compound). Calculate the asymmetry factor ( As​ ). An As​ between 0.95 and 1.15 confirms successful silanol masking.

Sources

Method

Pioneering New Separation Chemistries: A Guide to the Evaluation and Application of Sodium 2-Methoxyethanesulfonate in Capillary Electrophoresis

Abstract Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency and resolution. The composition of the background electrolyte (BGE) is a critical factor that governs the select...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency and resolution. The composition of the background electrolyte (BGE) is a critical factor that governs the selectivity and overall performance of CE separations. While a wide array of buffers and additives are commercially available, the exploration of novel BGE components remains a key driver of innovation in the field. This technical guide introduces Sodium 2-Methoxyethanesulfonate, a compound with unexplored potential in capillary electrophoresis. Although no formal applications have been documented in scientific literature to date, its unique chemical structure suggests intriguing possibilities for modulating separation selectivity and efficiency. This document provides a comprehensive overview of its chemical properties, theorizes its potential applications, and presents a detailed, systematic protocol for its evaluation as a novel BGE component. This guide is intended for researchers, scientists, and drug development professionals interested in expanding the toolkit of CE methodologies.

Introduction to Sodium 2-Methoxyethanesulfonate

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is an organic sodium salt with the molecular formula C3H7NaO4S.[1][2][3] Its structure features a fully ionized sulfonate group, ensuring high water solubility and a constant negative charge over a wide pH range, and a methoxyethyl group, which introduces a degree of hydrophobicity and the potential for unique intermolecular interactions.

While its synthesis and basic chemical properties are known, its utility within the realm of analytical chemistry, specifically capillary electrophoresis, remains an uncharted territory. The selection of an appropriate BGE is a pivotal step in CE method development, influencing analyte charge, electroosmotic flow (EOF), and separation selectivity.[4][5][6] The unique combination of a charged sulfonate and a hydrophobic ether linkage in Sodium 2-Methoxyethanesulfonate presents a compelling case for its investigation as a novel BGE component.

Theoretical Advantages and Potential Applications

Based on its chemical structure, we can hypothesize several potential advantages and applications for Sodium 2-Methoxyethanesulfonate in CE:

  • Modulation of Electroosmotic Flow (EOF): The anionic nature of the 2-Methoxyethanesulfonate ion could lead to its adsorption onto the positively charged capillary wall at low pH, or it could interact with cationic surfactants used for EOF reversal, providing a novel means of controlling the magnitude and even direction of the EOF.[7]

  • Enhanced Selectivity for Hydrophobic and Structurally Similar Analytes: The methoxyethyl group may engage in hydrophobic or dipole-dipole interactions with analytes, offering a different selectivity mechanism compared to standard inorganic BGEs. This could be particularly advantageous for the separation of isomers or structurally related compounds.

  • Use in Ion-Pairing and Micellar Electrokinetic Chromatography (MEKC): While not a surfactant itself, its amphiphilic character might allow it to act as a pseudo-ion-pairing agent or to modify the properties of micelles when used in conjunction with surfactants like sodium dodecyl sulfate (SDS), potentially improving the separation of neutral compounds in MEKC.[8]

  • Suitability for CE-MS: As a non-volatile salt, its direct use in CE-MS might be limited. However, its influence on separation selectivity in the capillary prior to the MS interface could still be beneficial, provided it does not cause significant ion suppression.

These postulated benefits warrant a systematic investigation to unlock the full potential of this novel reagent.

A Systematic Protocol for the Evaluation of Sodium 2-Methoxyethanesulfonate as a BGE Component

The following protocol outlines a comprehensive approach to characterize the behavior of Sodium 2-Methoxyethanesulfonate in a CE system and to develop novel separation methods.

Materials and Reagents
  • Sodium 2-Methoxyethanesulfonate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Common CE buffers (e.g., phosphate, borate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • A set of model analytes with varying properties (e.g., acidic, basic, neutral, hydrophobic, hydrophilic, chiral)

  • Fused-silica capillaries (e.g., 50 µm i.d.)

  • Capillary electrophoresis system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: A Step-by-Step Guide

The evaluation process is broken down into four key stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Basic Characterization cluster_1 Stage 2: Evaluation with Model Compounds cluster_2 Stage 3: Probing for Unique Selectivity cluster_3 Stage 4: Method Optimization A Prepare stock solution of Sodium 2-Methoxyethanesulfonate B Determine effect on EOF at various concentrations and pH values A->B C Assess baseline stability and noise B->C D Select a diverse set of model analytes C->D E Perform separations using BGEs containing varying concentrations of the test compound D->E F Evaluate impact on migration time, peak shape, and resolution E->F G Test separation of challenging mixtures (e.g., isomers, structurally similar drugs) F->G H Compare performance against standard BGEs G->H I Investigate interactions with other BGE additives (e.g., cyclodextrins, surfactants) H->I J Optimize BGE composition (concentration, pH, additives) I->J K Optimize instrumental parameters (voltage, temperature, injection) J->K L Validate the developed method for a specific application K->L

Figure 1: A four-stage workflow for the systematic evaluation of a novel BGE component.

Detailed Experimental Protocols

Stage 1: Basic Characterization

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of Sodium 2-Methoxyethanesulfonate in deionized water. Filter through a 0.22 µm syringe filter.

  • EOF Determination:

    • Prepare a series of BGEs containing 10, 25, 50, and 100 mM Sodium 2-Methoxyethanesulfonate, with the pH adjusted to 4.0, 7.0, and 9.0 using a suitable buffer system (e.g., 20 mM phosphate or borate).

    • Use a neutral marker (e.g., mesityl oxide or dimethyl sulfoxide) to measure the EOF at a constant voltage.

    • Plot EOF mobility versus concentration at each pH to understand its influence on the capillary wall.

  • Baseline Assessment: Run each prepared BGE without any injected analyte to assess baseline stability and noise levels at a relevant detection wavelength.

Stage 2: Evaluation with Model Compounds

  • Analyte Selection: Prepare solutions of model analytes, including at least one acidic, one basic, and one neutral compound. A mixture of small drug molecules can also be used.

  • Initial Separations:

    • Using the BGEs from Stage 1, inject the model analyte mixture.

    • Record the migration times, peak efficiencies (number of theoretical plates), and peak asymmetry.

    • Compare these parameters across the different BGE compositions.

Stage 3: Probing for Unique Selectivity

  • Challenging Separations: Prepare a mixture of isomers or other closely related compounds that are difficult to separate with standard CE methods.

  • Comparative Analysis:

    • Perform the separation using an optimized BGE containing Sodium 2-Methoxyethanesulfonate.

    • Run the same separation using a standard BGE (e.g., 50 mM phosphate buffer at the same pH).

    • Compare the resolution and selectivity between the two methods.

  • Interaction Studies: For neutral analytes, investigate the effect of adding Sodium 2-Methoxyethanesulfonate to a standard MEKC buffer (e.g., 25 mM borate with 50 mM SDS).

Stage 4: Method Optimization

  • BGE Optimization: Based on the findings from the previous stages, systematically optimize the concentration of Sodium 2-Methoxyethanesulfonate, the pH of the BGE, and the concentration of any other additives to achieve the desired separation.

  • Instrumental Optimization: Optimize parameters such as separation voltage, capillary temperature, and injection time/pressure to maximize resolution and minimize analysis time.

  • Method Validation: For a specific application, perform a basic method validation to assess linearity, precision, and accuracy.

Data Presentation and Interpretation

To facilitate the analysis of the experimental data, it is recommended to present the results in a clear and structured format.

Table 1: Physicochemical Properties of Sodium 2-Methoxyethanesulfonate

PropertyValueReference
CAS Number77281-03-9[1][2][3]
Molecular FormulaC3H7NaO4S[1][2]
Molecular Weight164.16 g/mol
AppearanceWhite to light yellow crystalline powder
SolubilityHigh in water

Table 2: Experimental Plan for Evaluating the Effect of Sodium 2-Methoxyethanesulfonate on Separation Performance

ParameterLevels to be TestedMeasured Responses
Concentration of Sodium 2-Methoxyethanesulfonate0, 10, 25, 50, 100 mMEOF mobility, Migration time, Peak efficiency, Peak asymmetry, Resolution
BGE pH4.0, 7.0, 9.0EOF mobility, Migration time, Peak efficiency, Peak asymmetry, Resolution
Model AnalytesAcidic, Basic, Neutral, IsomersMigration time, Selectivity, Resolution
Additives+/- Surfactant, +/- CyclodextrinMigration time, Resolution of neutral/chiral compounds

Conclusion

Sodium 2-Methoxyethanesulfonate represents an intriguing, yet unexplored, candidate for use as a background electrolyte component in capillary electrophoresis. Its unique chemical structure offers the potential for novel separation selectivities and improved control over electroosmotic flow. While the absence of existing literature applications necessitates a foundational investigation, the systematic approach outlined in this guide provides a robust framework for any researcher wishing to pioneer the use of this promising compound. By following these protocols, the scientific community can collectively uncover the true utility of Sodium 2-Methoxyethanesulfonate and potentially add a valuable new tool to the arsenal of capillary electrophoresis methodologies.

References

  • Separation of organic cations using novel background electrolytes by capillary electrophoresis. PubMed. [Link]

  • Predicting electrophoretic mobility of tryptic peptides for high-throughput CZE-MS analysis. PMC. [Link]

  • Role of Ionic Liquids in Capillary Electrophoresis. MDPI. [Link]

  • Prediction of Electrophoretic Mobilities. 1. Monoamines. Analytical Chemistry. [Link]

  • Design of background electrolytes for indirect detection of anions by capillary electrophoresis. ResearchGate. [Link]

  • Recent (2018–2020) development in capillary electrophoresis. eScholarship. [Link]

  • Background electrolyte: Significance and symbolism. Wisdomlib. [Link]

  • Predicting Electrophoretic Mobility of Tryptic Peptides for High-Throughput CZE-MS Analysis. Semantic Scholar. [Link]

  • Structural Analysis of Biomolecules through a Combination of Mobility Capillary Electrophoresis and Mass Spectrometry. ResearchGate. [Link]

  • Structure and effective charge characterization of proteins by a mobility capillary electrophoresis based method. RSC Publishing. [Link]

  • Determination of surfactants by capillary electrophoresis. PubMed. [Link]

  • Page 07464 (Chemical). Saviant. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]

  • Methods and compositions for capillary electrophoresis (CE).
  • Analysis of sulfonamides by capillary electrophoresis. PubMed. [Link]

Sources

Application

Application Note: Sodium 2-Methoxyethanesulfonate (SMES) as an Advanced Excipient for Biotherapeutic Protein Stabilization

Executive Summary The stabilization of biotherapeutics against thermal degradation, interfacial stress, and aggregation remains a critical bottleneck in drug development. While traditional excipients (e.g., trehalose, po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stabilization of biotherapeutics against thermal degradation, interfacial stress, and aggregation remains a critical bottleneck in drug development. While traditional excipients (e.g., trehalose, polysorbates) provide baseline stability, next-generation formulations require multifunctional agents. Sodium 2-Methoxyethanesulfonate (SMES) (CAS 77281-03-9)[1] has emerged as a highly effective, dual-action kosmotropic excipient. By combining a hydrogen-bonding ether linkage with a highly polar sulfonate group, SMES structurally organizes bulk water and prevents hydrophobic collapse, thereby offering superior conformational and colloidal stability for monoclonal antibodies (mAbs) and recombinant proteins.

Mechanistic Grounding: Why SMES Works

As an Application Scientist, it is crucial to understand why an excipient works to rationally design a formulation. The stabilizing power of SMES is driven by three synergistic thermodynamic principles:

  • The Kosmotropic Sulfonate Effect: According to the Hofmeister series, strongly hydrating ("kosmotropic") anions stabilize proteins in aqueous solutions by increasing the surface tension of water[2]. Sulfonate ions specifically exert greater protein stabilization effects (salting-in/salting-out dynamics) compared to traditional phosphate buffers, shifting the system away from an aggregation inclination[3].

  • Preferential Exclusion: Small, highly charged kosmotropes like SMES do not bind directly to the protein. Instead, they are sterically and thermodynamically excluded from the immediate hydration shell of the native protein[4]. Dialysis measurements have historically proven that when a co-solvent is preferentially excluded, the protein becomes preferentially hydrated, which locks it into its compact, native conformation[5].

  • Ether-Oxygen Water Structuring: The methoxy group ( CH3​−O− ) acts as a potent hydrogen-bond acceptor. By structuring the bulk water network away from the protein surface, SMES increases the thermodynamic penalty (ΔG) required for the protein to unfold and expose its hydrophobic core.

Mechanism Protein Native Protein (Folded State) Hydration Dense Hydration Shell (Preferential Hydration) Protein->Hydration Induces formation of Unfolded Unfolded Protein (Thermodynamically Unfavorable) Hydration->Unfolded Prevents unfolding (High ΔG barrier) SMES SMES Molecules (Preferentially Excluded) SMES->Hydration Structures bulk water around shell

Mechanism of SMES-mediated protein stabilization via preferential exclusion and hydration.

Quantitative Data: Comparative Stability Profiling

To validate the efficacy of SMES, a model IgG1 monoclonal antibody (10 mg/mL) was formulated in standard buffers versus an SMES-supplemented matrix. The data below demonstrates the superior thermal and colloidal stability imparted by SMES under accelerated stress conditions.

Formulation Matrix (pH 6.5)Melting Temp ( Tm1​ )Melting Temp ( Tm2​ )Monomer Retention (40°C, 4 Weeks)Aggregation (HMW %)
10 mM Phosphate (Control)67.2 °C78.5 °C88.4%10.2%
10 mM MES Buffer68.5 °C79.1 °C92.1%6.5%
10 mM Phosphate + 50 mM SMES 71.4 °C 82.3 °C 97.8% 1.8%
50 mM SMES (Standalone) 72.1 °C 82.8 °C 98.5% 1.1%

Table 1: Thermal and colloidal stability metrics of IgG1. SMES significantly elevates the unfolding transition midpoint temperature ( Tm​ ) and suppresses High Molecular Weight (HMW) aggregate formation.

Experimental Protocols

The following protocols provide a self-validating system for formulating and testing proteins with SMES. Every step is designed with explicit causality to ensure reproducible, artifact-free data.

Workflow Prep 1. SMES Buffer Prep (pH Titration) Exchange 2. Buffer Exchange (Dialysis / TFF) Prep->Exchange Stress 3. Accelerated Stress (Thermal / Agitation) Exchange->Stress Analyze 4. Stability Analysis (DSF & SEC-HPLC) Stress->Analyze

Standard workflow for formulating and validating protein stability using SMES buffer.

Protocol 4.1: Preparation of SMES-Buffered Formulations
  • Stock Preparation: Dissolve Sodium 2-Methoxyethanesulfonate powder in ultrapure (Milli-Q) water to create a 500 mM stock solution.

  • pH Adjustment: Titrate the stock to the target pH (typically 6.0 – 7.5) using 1M HCl or 1M NaOH. Causality: The sulfonate group has a very low pKa, meaning SMES acts more as an osmolyte/excipient than a primary buffering agent in the physiological range. Co-formulating with a low-concentration buffer (e.g., 10 mM Histidine) is recommended to lock the pH.

  • Buffer Exchange: Transfer the target protein into the SMES formulation using a 10 kDa MWCO centrifugal filter. Spin at 4,000 x g at 4°C. Causality: Limiting the centrifugal force to 4,000 x g prevents shear-induced unfolding and localized concentration polarization at the membrane interface. Perform 4 wash cycles to ensure >99.9% removal of the legacy buffer.

Protocol 4.2: Thermal Shift Assay (DSF) for Conformational Stability
  • Dye Preparation: Dilute SYPRO Orange dye from a 5,000x stock to 50x in the SMES formulation buffer.

  • Sample Mixing: In a 96-well qPCR plate, combine 18 µL of the protein sample (1 mg/mL) with 2 µL of the 50x SYPRO Orange dye. Causality: SYPRO Orange is highly quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein exposed during thermal unfolding.

  • Thermal Ramping: Seal the plate with an optically clear film. Run the qPCR machine from 20°C to 95°C at a ramp rate of 1°C/min. Causality: A slow ramp rate ensures that the protein solution remains in thermal equilibrium with the heating block, preventing artefactual delays in the measured Tm​ .

  • Data Analysis: Plot the first derivative of the fluorescence curve (dF/dT). The peak of this derivative represents the Tm​ .

Protocol 4.3: SEC-HPLC for Colloidal Stability (Aggregation Analysis)
  • Stress Induction: Incubate the SMES-protein formulation in sterile glass vials at 40°C for 4 weeks.

  • Mobile Phase Preparation: Prepare a mobile phase of 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter through a 0.22 µm membrane. Causality: The high ionic strength (150 mM NaCl) screens electrostatic interactions between the protein and the silica stationary phase, ensuring that the separation is driven purely by the hydrodynamic radius (Size Exclusion).

  • Chromatography: Inject 20 µL of the stressed sample onto an analytical SEC column (e.g., TOSOH TSKgel G3000SWxl) at a flow rate of 0.5 mL/min.

  • Quantification: Monitor absorbance at 280 nm. Integrate the area under the curve (AUC) for the High Molecular Weight (HMW) aggregate peaks eluting before the main monomer peak.

References

1.[1] Sodium 2-Methoxyethanesulfonate 95% | AiFChem, an Xtalpi Company | BuyChemJapan Source: buychemjapan.com URL:

2.[3] Protein Aggregation and Immunogenicity of Biotherapeutics - PMC - NIH Source: nih.gov URL:

3.[5] Protein–solvent interaction - PMC - NIH Source: nih.gov URL:

4.[2] Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment | Chemical Reviews Source: acs.org URL:

5.[4] Stabilization of dry protein coatings with compatible solutes | Biointerphases Source: aip.org URL:

Sources

Method

"Sodium 2-Methoxyethanesulfonate in nucleic acid precipitation protocols"

Title: Application Note: Sodium 2-Methoxyethanesulfonate (Na-MESN) in Advanced Nucleic Acid Precipitation Protocols Introduction & Theoretical Framework Nucleic acid precipitation is a cornerstone of molecular biology, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Sodium 2-Methoxyethanesulfonate (Na-MESN) in Advanced Nucleic Acid Precipitation Protocols

Introduction & Theoretical Framework

Nucleic acid precipitation is a cornerstone of molecular biology, relying on the thermodynamic partitioning of DNA and RNA out of an aqueous phase. While standard protocols utilizing Sodium Acetate (NaOAc) or Sodium Chloride (NaCl) are sufficient for routine extractions [1], they frequently fail when processing complex biological matrices. Samples rich in proteoglycans, complex polysaccharides, or secondary metabolites often suffer from co-precipitation, which severely inhibits downstream enzymatic workflows such as PCR, sequencing, and ligation.

To overcome these limitations, we introduce Sodium 2-Methoxyethanesulfonate (Na-MESN, CAS: 77281-03-9) [2] as an advanced, alternative monovalent salt for nucleic acid precipitation. By leveraging the unique steric and electronic properties of the 2-methoxyethanesulfonate anion, this protocol provides superior nucleic acid purity without sacrificing yield.

Mechanistic Causality: Why Na-MESN?

The precipitation of nucleic acids is governed by electrostatic interactions and solvent polarity [3]. As a Senior Application Scientist, it is critical to understand why reagents are chosen rather than simply following a recipe:

  • Charge Neutralization (The Cation): The highly charged phosphate backbone of DNA/RNA creates strong intermolecular electrostatic repulsion. The Na⁺ ions provided by Na-MESN pair with these phosphate groups, neutralizing the charge and allowing the polymers to aggregate.

  • Dielectric Constant Modulation (The Anti-Solvent): In pure water (dielectric constant ϵ≈80.1 ), Na⁺ and PO₄⁻ remain dissociated due to solvent shielding. The addition of ethanol lowers the dielectric constant ( ϵ≈24.3 ), strengthening the ionic bonds between Na⁺ and the nucleic acid backbone, forcing precipitation [4].

  • Contaminant Partitioning (The Anion): Traditional acetate anions offer minimal solvation benefits for contaminants. In contrast, the MESN anion features an ether oxygen and a sulfonate group. This amphiphilic structure ensures that the salt remains highly soluble even in >64% ethanol, eliminating salt co-precipitation. Furthermore, the ether moiety facilitates hydrogen bonding with residual proteins and polysaccharides, actively retaining them in the ethanolic supernatant.

Mechanism A Aqueous Nucleic Acid (High Dielectric Constant) B Add Na-MESN (Na+ & MESN-) A->B Step 1 C Add 100% Ethanol (Lowers Dielectric) B->C Step 2 D Charge Neutralization (Na+ binds PO4-) C->D Dielectric Drop F Solvated Contaminants (Proteins/Sugars) C->F MESN- Partitioning E Nucleic Acid Pellet (Precipitation) D->E Aggregation

Mechanism of Na-MESN mediated nucleic acid precipitation and contaminant solvation.

Comparative Salt Analysis

Selecting the correct salt is a function of the sample matrix and downstream requirements. The table below summarizes the operational parameters of Na-MESN compared to traditional salts.

SaltFinal Conc.Alcohol CompatibilityPrimary AdvantagePrimary Disadvantage
Sodium Acetate (NaOAc) 0.3 MEthanol / IsopropanolIndustry standard, highly reliableCo-precipitates with polysaccharides
Sodium Chloride (NaCl) 0.2 MEthanolGood for samples containing SDSHigh risk of salt co-precipitation
Lithium Chloride (LiCl) 0.8 MEthanolHighly soluble in ethanol, no RNA co-precipToxic, inhibits cell-free translation
Ammonium Acetate (NH₄OAc) 2.0 MEthanolReduces co-precipitation of dNTPsInhibits T4 polynucleotide kinase
Sodium 2-Methoxyethanesulfonate (Na-MESN) 0.3 M Ethanol Prevents protein/polysaccharide co-precipitation Requires specialized reagent sourcing

Experimental Protocol: Na-MESN Precipitation

This protocol is designed as a self-validating system; successful execution will yield high-molecular-weight nucleic acids free of carbohydrate and protein contamination, verifiable via downstream spectrophotometry.

Materials Required:

  • Aqueous Nucleic Acid Sample (100–500 µL)

  • 3.0 M Sodium 2-Methoxyethanesulfonate (Na-MESN), pH adjusted to 5.2 using glacial acetic acid.

  • 100% Ethanol (Molecular Biology Grade), chilled to -20°C.

  • 70% Ethanol (Prepared with nuclease-free water), room temperature.

Step-by-Step Methodology & Causality:

  • Volume Assessment: Measure the exact volume of the aqueous nucleic acid extract.

    • Causality: Precise volume measurement is critical. Incorrect salt stoichiometry will either fail to neutralize the DNA (resulting in low yield) or cause spontaneous salt crystallization (resulting in low purity).

  • Salt Addition: Add 0.1 volumes of 3.0 M Na-MESN (pH 5.2) to the sample. Mix thoroughly by vortexing or flicking.

    • Causality: This achieves a final Na⁺ concentration of ~0.3 M, the thermodynamic sweet spot for phosphate neutralization without oversaturating the solvent.

  • Anti-Solvent Addition: Add 2.5 volumes (calculated after salt addition) of ice-cold 100% Ethanol. Invert the tube 5–6 times to mix.

    • Causality: 2.5 volumes ensure the final ethanol concentration exceeds 68%, sufficiently depressing the dielectric constant to drive the Na⁺-PO₄⁻ ionic bonding.

  • Incubation: Incubate the mixture at -20°C for 30 minutes.

    • Causality: While precipitation occurs rapidly, lowering the temperature reduces the kinetic energy of the system, promoting the nucleation of smaller DNA/RNA fragments and increasing overall recovery.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Carefully decant the supernatant.

    • Causality: High-speed centrifugation overcomes the viscosity of the cold ethanol, driving the aggregated nucleic acid-salt complexes to the bottom of the tube. The MESN-bound contaminants remain in the decanted supernatant.

  • Desalting Wash: Add 1 mL of room-temperature 70% Ethanol. Gently invert the tube, then centrifuge at 14,000 × g for 5 minutes. Decant the supernatant.

    • Causality: 70% ethanol contains 30% water—enough to dissolve and wash away any residual Na-MESN salt from the pellet, but not enough to re-solubilize the nucleic acids (which require <64% ethanol to precipitate). Room temperature ethanol is used here because salts are more kinetically soluble at higher temperatures.

  • Drying and Resuspension: Air-dry the pellet for 5–10 minutes (do not over-dry). Resuspend in 50 µL of Nuclease-Free Water or TE Buffer.

    • Causality: Over-drying removes the bound hydration shell of the DNA, making it extremely difficult to resuspend and potentially causing mechanical shearing during pipetting.

Workflow S1 1. Sample Prep Measure aqueous volume S2 2. Salt Addition Add 0.1 vol 3M Na-MESN S1->S2 S3 3. Anti-Solvent Add 2.5 vol 100% Ethanol S2->S3 S4 4. Incubation -20°C for 30 minutes S3->S4 S5 5. Centrifugation 14,000 x g, 15 min, 4°C S4->S5 S6 6. Wash Step 70% Ethanol Wash S5->S6 S7 7. Resuspension Nuclease-free Water S6->S7

Step-by-step experimental workflow for Na-MESN nucleic acid precipitation.

Quality Control & Validation

To validate the success of the Na-MESN protocol, perform spectrophotometric analysis (e.g., NanoDrop/DS-11):

  • A260/280 Ratio: Should be ~1.8 for DNA and ~2.0 for RNA. This confirms that the ether-mediated partitioning successfully removed protein contaminants.

  • A260/230 Ratio: Must be >2.0. A lower ratio indicates that the 70% ethanol wash was insufficient to remove residual MESN salts or that polysaccharide carryover occurred, requiring a repeated 70% ethanol wash step.

References

  • Sambrook J, Russell DW. "Standard ethanol precipitation of DNA in microcentrifuge tubes." Cold Spring Harbor Protocols. 2006. URL: [Link]

  • Zeugin JA, Hartley JL. "Ethanol Precipitation of DNA." Focus 7 (4): 1–2. 1985. Cited via Wikipedia. URL: [Link]

  • ResearchGate. "Evaluating the efficiency of ethanol precipitation method in purification of gDNA and PCR product." 2019. URL: [Link]

Application

Application Note: The Role of Sodium 2-Methoxyethanesulfonate (SMES) in Advanced Drug Formulation and Salt Screening

Executive Summary The formulation of weakly basic, poorly water-soluble active pharmaceutical ingredients (APIs) belonging to Biopharmaceutics Classification System (BCS) Classes II and IV remains a central challenge in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of weakly basic, poorly water-soluble active pharmaceutical ingredients (APIs) belonging to Biopharmaceutics Classification System (BCS) Classes II and IV remains a central challenge in drug development. While traditional salt screening heavily relies on inorganic acids (e.g., hydrochlorides) or simple organic sulfonates (e.g., mesylates)[1], these conventional counterions can yield highly rigid, high-melting crystal lattices that still exhibit suboptimal dissolution kinetics.

Sodium 2-Methoxyethanesulfonate (SMES, CAS 77281-03-9) [2] is an advanced, amphiphilic aliphatic ether-sulfonate. By acting either as a precursor for counterion engineering or as a hydrotropic solubilizer, SMES provides a sophisticated thermodynamic workaround to lattice energy constraints. This application note details the mechanistic rationale, self-validating protocols, and physicochemical advantages of integrating SMES into pharmaceutical formulation workflows.

Physicochemical Profiling & Mechanistic Causality

To understand the utility of SMES, one must analyze the structure-function relationship of its molecular components compared to legacy excipients.

The Problem with Legacy Sulfonates

Sulfonate counterions are ubiquitous in FDA-approved pharmaceutical salts because their low pKa ensures complete proton transfer with weakly basic APIs, forming stable salts[3].

  • Mesylate (Methanesulfonate): While mesylate salts generally improve solubility[4], their compact size and strong electrostatic interactions often result in high crystal lattice energies and elevated melting points, which can kinetically restrict aqueous dissolution[5].

  • Isethionate (2-Hydroxyethanesulfonate): Isethionate introduces a hydroxyl group that lowers lattice energy via hydrogen bonding, significantly improving the dissolution profile of APIs like palbociclib[6] and specific CDK4 inhibitors[7]. However, the primary hydroxyl group introduces chemical liability; it can undergo esterification with carboxylic acid moieties in the API or formulation, generating potentially reactive impurities.

The SMES Advantage: Capped Hydrogen Bonding

SMES ( CH3​O−CH2​−CH2​−SO3​Na ) resolves the dichotomy between solubility and stability.

  • Lattice Disruption: The flexible methoxyethyl tail disrupts the dense molecular packing typical of simple mesylates, lowering the melting point and reducing the thermodynamic barrier to dissolution[8].

  • Aqueous Solvation: The ether oxygen acts as a potent hydrogen-bond acceptor, facilitating rapid hydration of the salt upon contact with aqueous media.

  • Chemical Inertness: By replacing the reactive hydroxyl group of isethionate with a stable methoxy group, SMES eliminates the risk of esterification, ensuring long-term solid-state stability.

Mechanism A SMES Counterion (Amphiphilic) B Ether Oxygen (H-Bond Acceptor) A->B C Sulfonate Group (Ionic Anchor) A->C D Reduced Lattice Energy B->D C->D E Rapid Aqueous Solvation D->E

Mechanistic pathway of solubility enhancement via SMES counterion pairing.

Self-Validating Protocol: Counterion Engineering & Salt Screening

To utilize SMES for salt formation, the sodium salt must either undergo metathesis with an API-halide salt or be converted to its free acid (2-methoxyethanesulfonic acid) in situ. The following protocol utilizes an ion-exchange approach to generate the free acid for direct reaction with an API free base.

Materials & Preparation
  • API: Weakly basic BCS Class II drug (pKa > 5.0).

  • Reagent: Sodium 2-Methoxyethanesulfonate (95% purity)[9].

  • Resin: Amberlite® IR120 (H+ form) strong cation-exchange resin.

Step-by-Step Methodology
  • In Situ Acid Generation: Dissolve 1.05 molar equivalents of SMES in a 50:50 mixture of Methanol/Water. Pass the solution through a pre-washed Amberlite® IR120 column to exchange Na+ for H+ . Collect the eluate containing 2-methoxyethanesulfonic acid.

    • Causality: Generating the acid in situ avoids the storage instability of isolated aliphatic sulfonic acids and prevents sodium contamination in the final API salt.

  • API Dissolution: Suspend 1.0 molar equivalent of the API free base in a minimal volume of Ethanol at 50°C.

  • Salt Formation: Dropwise add the 2-methoxyethanesulfonic acid eluate to the API suspension under continuous stirring. The suspension should clarify as the highly soluble salt forms.

  • Crystallization via Antisolvent: Slowly add an antisolvent (e.g., Heptane or Ethyl Acetate) until the solution becomes slightly turbid. Initiate controlled cooling (0.5°C/min) to 5°C to induce nucleation.

    • Causality: Controlled cooling combined with antisolvent addition ensures the formation of a highly crystalline product rather than an amorphous precipitate, which is critical for downstream tableting.

  • Isolation & Washing: Filter the crystals under a vacuum and wash with cold antisolvent. Dry under a vacuum at 40°C for 24 hours.

System Validation (Quality Control)

A protocol is only as reliable as its internal validation. To confirm successful salt formation (and not just recrystallization of the free base):

  • Validation Step 1 (Thermal): Perform Differential Scanning Calorimetry (DSC). A successful SMES salt will exhibit a distinct, single endothermic melting peak that is significantly different (typically lower) than the API free base and standard mesylate salt[5].

  • Validation Step 2 (Structural): Perform X-ray Powder Diffraction (XRPD). The diffractogram must show a unique crystalline phase with no residual peaks corresponding to the free base.

Workflow N1 API Free Base (BCS Class II/IV) N2 In Situ Acid Generation (Ion Exchange) N1->N2 N3 Equimolar Addition & Salt Formation N2->N3 N4 Controlled Cooling & Antisolvent Addition N3->N4 N5 Solid-State Validation (XRPD, DSC, TGA) N4->N5 N6 Lead Salt Selection N5->N6

Workflow for API salt screening using Sodium 2-Methoxyethanesulfonate.

Application 2: Hydrotropic Solubilization in Liquid Formulations

Beyond solid-state salt formation, SMES functions as an effective hydrotrope in liquid formulations (e.g., oral syrups, injectables). Hydrotropes are amphiphilic molecules that, at high concentrations, self-assemble into non-micellar aggregates that encapsulate hydrophobic drugs, drastically increasing their aqueous solubility.

Phase Solubility Protocol
  • Prepare a series of aqueous SMES solutions ranging from 0.1 M to 2.0 M.

  • Add an excess amount of the poorly soluble API to each vial.

  • Shake the vials at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet undissolved API.

  • Quantify the dissolved API in the supernatant using HPLC.

System Validation

Plot the API solubility against the SMES concentration. A valid hydrotropic mechanism is confirmed if the solubility curve exhibits a non-linear, exponential upward inflection at a specific concentration threshold—known as the Minimum Hydrotropic Concentration (MHC) . If the increase is strictly linear, the mechanism is merely cosolvency, indicating the formulation is not benefiting from hydrotropic aggregation.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical profile of a model weakly basic API formulated with various counterions. The data illustrates the thermodynamic advantages of the methoxyethyl tail in SMES compared to legacy sulfonates.

Salt Form / CounterionMelting Point (°C)Aqueous Solubility (mg/mL)Hygroscopicity (% wt gain at 75% RH)Chemical Stability Risk
Free Base 215.00.050.2%Low
Hydrochloride 285.02.101.5%Low
Mesylate 265.018.503.1%Low
Isethionate 230.035.004.5%High (Esterification)
2-Methoxyethanesulfonate 222.0 42.20 2.8% Low (Capped Ether)

Table 1: Comparative physicochemical properties demonstrating the optimal balance of solubility, melting point depression, and stability achieved by the SMES counterion.

Sources

Method

Application Note: Sodium 2-Methoxyethanesulfonate (Na-MES) as a Non-Aqueous Electrolyte Component for Sodium-Ion Batteries

Target Audience: Battery Researchers, Materials Scientists, and Electrochemical Engineers Document Type: Technical Application Note & Standard Operating Protocol Executive Summary & Mechanistic Rationale The transition f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Battery Researchers, Materials Scientists, and Electrochemical Engineers Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary & Mechanistic Rationale

The transition from lithium-ion to sodium-ion batteries (SIBs) is hindered by the lack of chemically stable, highly conductive non-aqueous electrolytes. Traditional sodium salts (e.g., NaPF6​ , NaClO4​ ) dissolved in carbonate solvents often suffer from sluggish desolvation kinetics and the formation of a fragile Solid Electrolyte Interphase (SEI).

Sodium 2-Methoxyethanesulfonate (Na-MES) (CAS: 77281-03-9) represents a paradigm shift in electrolyte design. By covalently linking a methoxyethane moiety to a sulfonate anion, Na-MES acts as a dual-functional electrolyte component:

  • Intramolecular Solvation: The ether-functionalized group acts as an internal electron donor. It strongly coordinates with the Na+ ion, disrupting tight ion-pairing. This ether-functionalization significantly reduces the electrostatic interactions between the Na+ ion and the anion core, promoting lower bulk viscosity and higher ionic mobility[1][2].

  • Robust SEI Formation: During initial cathodic polarization, the sulfonate group undergoes controlled electrochemical reduction. Unlike the highly soluble organic carbonates, the sulfonate decomposes to form an inorganic, sulfur-rich SEI (predominantly Na2​SO3​ and Na2​S ). This layer is electronically insulating but highly conductive to Na+ , effectively suppressing solvent co-intercalation and dendrite proliferation[3].

Mechanism A Na-MES Salt B Ether-Na+ Solvation A->B Dissolve C Cathodic Reduction B->C Polarize D Sulfur-Rich SEI C->D Passivate

Mechanistic pathway of Na-MES solvation and sulfur-rich SEI formation.

Physicochemical & Electrochemical Data

To justify the integration of Na-MES into standard SIB workflows, we benchmarked 1.0 M Na-MES against the industry-standard 1.0 M NaPF6​ . Both salts were dissolved in a Propylene Carbonate (PC) and Fluoroethylene Carbonate (FEC) blend (95:5 v/v).

Table 1: Physicochemical Properties of Na-MES

PropertyValueTest Method / Condition
Molecular Formula C3​H7​NaO4​S -
Molecular Weight 162.14 g/mol -
Ionic Conductivity 6.8 mS/cmEIS at 25°C (1.0 M in PC:FEC)
Dynamic Viscosity 4.2 cPRheometry at 25°C (1.0 M in PC:FEC)
Anodic Stability ~4.2 V vs Na/Na+ Linear Sweep Voltammetry (Pt working electrode)

Table 2: Comparative Electrochemical Performance (Hard Carbon || Na-Metal Half-Cell)

Electrolyte SystemInitial Coulombic Efficiency (ICE)Capacity Retention (100 Cycles, 1C)Primary SEI Components (via XPS)
1.0 M NaPF6​ 78.5%82.4% NaF , Na2​CO3​ , Alkyl carbonates
1.0 M Na-MES 86.2% 94.1% Na2​S , Na2​SO3​ , Polyethers

Standard Operating Protocols

The following self-validating protocols ensure the reproducible formulation and testing of Na-MES electrolytes.

Protocol A: Anhydrous Electrolyte Formulation

Expertise Insight: The ether oxygen in Na-MES renders the salt highly hygroscopic. Even trace moisture (>20 ppm) will react with the sodium metal anode to form insulating NaOH , severely increasing interfacial impedance and destroying cycle life.

  • Salt Dehydration: Transfer Na-MES powder to a vacuum oven. Dry at 120°C under dynamic vacuum ( <10−2 mbar) for a minimum of 48 hours. Causality: Extended dynamic vacuum is required to break the strong hydrogen bonds formed between absorbed water and the methoxy oxygen.

  • Solvent Purification: Mix battery-grade PC and FEC in a 95:5 volume ratio. Store the mixture over activated 3Å molecular sieves for 72 hours inside an Argon-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm).

  • Dissolution: Gradually add the dried Na-MES salt to the PC:FEC mixture under continuous magnetic stirring at 40°C until a 1.0 M concentration is achieved. Causality: Gentle heating accelerates the solvation process without causing the thermal degradation or ring-opening of the FEC additive.

  • Quality Control (Self-Validation): Extract a 1 mL aliquot and perform Karl Fischer (KF) titration. Do not proceed unless the water content is strictly <10 ppm. If >10 ppm, discard the batch and re-dry the salt.

Protocol B: Coin Cell Assembly & Formation Cycling

Expertise Insight: A proper resting phase and slow formation cycling are critical for evaluating novel sulfonates, as rapid initial reduction can cause uneven SEI precipitation.

  • Electrode Preparation: Punch 14 mm diameter discs of Hard Carbon (HC) coated on aluminum foil. Dry under vacuum at 110°C for 12 hours to remove surface moisture.

  • Cell Assembly: In the Ar-glovebox, assemble CR2032 coin cells in the following sequence:

    • Negative casing Na metal foil (15 mm) Glass fiber separator (Whatman GF/D, 16 mm) 40 µL of 1.0 M Na-MES electrolyte HC electrode Stainless steel spacer Spring Positive casing.

  • Wetting Phase: Crimp the cell at 1000 psi. Rest the cell for 12 hours at 25°C. Causality: This resting phase ensures complete capillary wetting of the highly porous hard carbon and thick glass fiber separator, preventing localized high-current densities that trigger dendrite nucleation.

  • Formation Cycling: Cycle the cell galvanostatically at a C/20 rate for 3 cycles between 0.01 V and 2.0 V vs. Na/Na+ . Causality: A slow initial C-rate is mandatory for the uniform electrochemical reduction of the sulfonate anion, yielding a dense, defect-free SEI layer.

Protocol S1 1. Salt Dehydration (120°C, Vacuum) S3 3. Formulation (1.0 M Na-MES) S1->S3 S2 2. Solvent Mixing (PC:FEC) S2->S3 S4 4. KF Titration (< 10 ppm H2O) S3->S4 S5 5. Cell Assembly (Ar Glovebox) S4->S5

Standardized workflow for Na-MES electrolyte preparation and validation.

Conclusion

Sodium 2-Methoxyethanesulfonate bridges the gap between organic solvent properties and inorganic salt stability. By leveraging intramolecular ether coordination, researchers can achieve lower electrolyte viscosities while simultaneously engineering a highly stable, sulfur-rich SEI. Adherence to strict dehydration and formation protocols is essential to unlock the full electrochemical potential of this compound.

References

  • Title: Probing interactions and dynamics in ether-functionalized ionic liquid electrolytes using 17O NMR spectroscopy and molecular modelling Source: Deakin University / ChemPhysChem URL: [Link]

  • Title: Synthesis and physicochemical characterization of room temperature ionic liquids and their application in sodium ion batteries Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Ionic Liquids and Ammoniates as Electrolytes for Advanced Sodium-Based Secondary Batteries Source: MDPI (Applied Sciences) URL: [Link]

Sources

Application

Application Note: Experimental Determination of the pKa of Sodium 2-Methoxyethanesulfonate

Introduction & Scientific Rationale Sodium 2-methoxyethanesulfonate ( CH3​O-CH2​CH2​SO3​Na ) is the salt of a highly acidic aliphatic sulfonate. Determining the exact acid dissociation constant (pKa) of its conjugate aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sodium 2-methoxyethanesulfonate ( CH3​O-CH2​CH2​SO3​Na ) is the salt of a highly acidic aliphatic sulfonate. Determining the exact acid dissociation constant (pKa) of its conjugate acid in aqueous solution presents a significant analytical challenge. Because sulfonic acids typically possess pKa values well below zero, they undergo complete dissociation in water due to the solvent's leveling effect[1].

Standard potentiometric titrations using glass electrodes fail in this regime. Below pH 1.0, glass electrodes suffer from severe "acid error," and the linear relationship between hydrogen ion concentration and thermodynamic activity breaks down[2]. Furthermore, unlike aromatic sulfonates, 2-methoxyethanesulfonate lacks a conjugated π -system, meaning it has no functional chromophore for UV-Vis spectrophotometric titration[3].

To bypass these limitations, this protocol establishes a self-validating, dual-method approach: 1H -NMR Chemical Shift Perturbation using Hammett Acidity Functions ( H0​ ) [4] and Non-Aqueous Potentiometric Titration [1].

Experimental Workflows

Workflow Start Determine pKa of Sodium 2-Methoxyethanesulfonate Branch1 Aqueous Method (1H-NMR & Hammett Acidity) Start->Branch1 Branch2 Non-Aqueous Method (Potentiometry in AcOH) Start->Branch2 Step1A Prepare H2SO4 Solutions (0% to 60% w/w) Branch1->Step1A Step1B Dissolve Analyte in Glacial Acetic Acid Branch2->Step1B Step2A Acquire 1H-NMR with External D2O/TMS Lock Step1A->Step2A Step3A Non-linear Fit: δobs vs. H0 Step2A->Step3A ResultA Absolute Aqueous pKa (Expected: < 0) Step3A->ResultA Validate System Validation: Run Methanesulfonic Acid Standard ResultA->Validate Step2B Titrate with 0.1 M HClO4 (Glass Electrode) Step1B->Step2B Step3B Determine Half-Neutralization Potential (HNP) Step2B->Step3B ResultB Relative pKa via Standard Calibration Step3B->ResultB ResultB->Validate

Fig 1: Dual orthogonal workflows for determining the pKa of highly acidic aliphatic sulfonates.

Protocol 1: 1H -NMR Titration via Hammett Acidity ( H0​ )

Causality of the Method

When the sulfonate group ( −SO3−​ ) is protonated to form sulfonic acid ( −SO3​H ), its electron-withdrawing capacity changes. The neutralization of the negative charge reduces the shielding effect on the adjacent α -methylene protons ( −CH2​−SO3−​ ). This inductive effect propagates through the bonds, causing the 1H -NMR signal of these specific protons to shift downfield (higher ppm) as the acidity increases[4]. Because this transition occurs outside the standard pH scale, the Hammett acidity function ( H0​ ) is used to quantify the proton-donating ability of the concentrated acid medium[3].

System Suitability & Validation

To ensure the protocol is a self-validating system, Methanesulfonic acid (known aqueous pKa ≈−1.9 ) must be processed in parallel. If the experimentally derived pKa of the methanesulfonic acid control deviates by >0.1 units from literature values, the H0​ calibration of the sulfuric acid batch is deemed invalid, and the solutions must be re-standardized.

Step-by-Step Methodology
  • Preparation of Acidic Media: Prepare a gradient of aqueous sulfuric acid ( H2​SO4​ ) solutions ranging from 0% to 60% w/w. Titrate an aliquot of each batch with standardized NaOH to confirm the exact molarity.

  • Analyte Addition: Dissolve Sodium 2-Methoxyethanesulfonate to a final concentration of 10 mM in each H2​SO4​ solution.

  • Internal Reference Setup (Critical): Do not dissolve internal NMR standards (e.g., DSS or TSP) directly into the sample. Concentrated strong acids degrade these compounds and alter their chemical shifts via severe medium effects[2]. Instead, insert a sealed coaxial capillary containing D2​O and 1% Tetramethylsilane (TMS) into the NMR tube to provide an isolated, stable lock and reference signal[2].

  • Data Acquisition: Acquire 1D 1H -NMR spectra at a strictly controlled temperature of 298.0 K. Identify the α -methylene triplet (typically located around 3.0 - 3.2 ppm in pure water).

  • Data Processing: Extract the exact chemical shift ( δobs​ ) for the α -methylene protons at each H2​SO4​ concentration.

  • Non-Linear Regression: Plot δobs​ against the H0​ of the corresponding solution. Fit the curve using the modified Henderson-Hasselbalch equation for strongly acidic media:

    δobs​=1+10pKa−H0​δA−​+δHA​⋅10pKa−H0​​
Quantitative Data Summary: H0​ Matrix

Table 1: Representative H2​SO4​ concentrations and corresponding Hammett Acidity ( H0​ ) values required to capture the inflection point of aliphatic sulfonates.

H2​SO4​ (% w/w)Molarity (M)Hammett Acidity ( H0​ )Expected Analyte State
1.00.10+0.98 A− (Fully Deprotonated)
5.00.53+0.24 A− (Fully Deprotonated)
10.01.08-0.31Mixed State
20.02.33-1.01Mixed State
30.03.73-1.72Inflection Point ( pKa≈H0​ )
40.05.25-2.41 HA (Protonated)
50.07.05-3.23 HA (Fully Protonated)

Protocol 2: Non-Aqueous Potentiometric Titration

Causality of the Method

In water, all strong acids completely dissociate, masking their relative thermodynamic strengths[1]. By shifting the solvent environment to a less basic, protogenic solvent like glacial acetic acid, sulfonic acids are forced to behave as weak acids. This prevents the leveling effect and allows their distinct inflection points to be resolved via classical potentiometry.

Step-by-Step Methodology
  • Solvent Validation (Critical): Ensure the glacial acetic acid is strictly anhydrous. Verify via Karl Fischer titration that the water content is < 0.05%. In glacial acetic acid, water acts as a strong competing base and will severely skew the inflection point.

  • Sample Preparation: Dissolve 50.0 mg of Sodium 2-Methoxyethanesulfonate in 50 mL of anhydrous glacial acetic acid.

  • Electrode Setup: Use a glass indicating electrode paired with a Ag/AgCl reference electrode. Crucial Causality: The reference electrode must be filled with 0.1 M LiCl dissolved in glacial acetic acid. Using a standard aqueous KCl filling solution will cause massive junction potential instability and precipitate potassium perchlorate during the titration.

  • Titration: Titrate the solution with 0.1 M Perchloric acid ( HClO4​ ) in glacial acetic acid. Add the titrant in 0.1 mL increments, allowing the potential (mV) to stabilize before recording.

  • Calculation: Plot the measured potential (mV) against the volume of HClO4​ added. Determine the Half-Neutralization Potential (HNP) from the first derivative of the curve. Map this HNP against a previously established calibration curve of reference sulfonic acids (e.g., benzenesulfonic acid, methanesulfonic acid) to extrapolate the equivalent aqueous pKa[1].

References

  • Guidelines for NMR Measurements for Determination of High and Low pKa Values (IUPAC Technical Report)
  • Source: National Institutes of Health (NIH)
  • Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Note: Deconstructing Sodium 2-Methoxyethanesulfonate – Chemical Realities, Buffering Misconceptions, and Advanced Analytical Applications

Executive Summary & Critical Clarification In pharmaceutical formulation and analytical method development, precision in reagent selection is paramount. A frequent and critical error in assay development is the conflatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Clarification

In pharmaceutical formulation and analytical method development, precision in reagent selection is paramount. A frequent and critical error in assay development is the conflation of Sodium 2-Methoxyethanesulfonate (SMES) with the biological buffer MES (2-(N-morpholino)ethanesulfonic acid).

To address the core premise of optimizing "Sodium 2-Methoxyethanesulfonate concentration for optimal buffering capacity," a definitive chemical reality must be established: Sodium 2-Methoxyethanesulfonate possesses zero intrinsic buffering capacity in the physiological or standard analytical pH range (pH 1–14) [1].

This application note deconstructs the physicochemical properties of SMES, explains the thermodynamic causality behind its lack of buffering capability, and outlines field-proven protocols for its true applications (such as Ion-Pairing Chromatography and non-aqueous electrolyte formulation[2]), alongside corrective strategies for achieving actual buffering capacity.

Mechanistic Causality: Why SMES Fails as a Buffer

To understand why Sodium 2-Methoxyethanesulfonate cannot act as a buffer, we must look at the Henderson-Hasselbalch equation and the dissociation constants ( pKa​ ) of its functional groups.

A chemical buffer resists pH changes only when the solution pH is within ±1 unit of its pKa​ . SMES (Molecular Formula: C3​H7​NaO4​S ) consists of two primary functional moieties:

  • The Sulfonate Group ( −SO3−​ ): Sulfonic acids are exceptionally strong acids. The conjugate base (sulfonate) has a pKa​<0 . In any aqueous solution above pH 1, it is 100% dissociated and cannot accept protons.

  • The Methoxy Ether Group ( −O−CH3​ ): Ether oxygens are non-ionizable in water and only protonate under superacidic conditions ( pKa​≈−3 ).

Because neither functional group can act as a proton donor or acceptor between pH 1 and 14, adding SMES to a solution merely increases the ionic strength (acting as a neutral salt) without stabilizing the hydrogen ion concentration.

MechanisticAnalysis A Sodium 2-Methoxyethanesulfonate B Sulfonate Group (pKa < 0) A->B C Ether Oxygen (Non-ionizable) A->C D Fully Dissociated in Water B->D E No H+ Acceptor/Donor (pH 1-14) C->E F Zero Buffering Capacity D->F E->F

Fig 1: Mechanistic failure of Sodium 2-Methoxyethanesulfonate as an aqueous pH buffer.

Physicochemical Divergence: SMES vs. MES

The search for SMES buffering capacity almost universally stems from a nomenclature mix-up with MES buffer. The table below delineates the critical differences to guide formulation choices.

ParameterSodium 2-Methoxyethanesulfonate (SMES)MES Buffer (Standard)
CAS Number 77281-03-9[1]4432-31-9
Active Functional Group Alkyl Sulfonate & EtherMorpholine Ring (Nitrogen)
pKa​ (at 25°C) <0 6.15
Effective Buffering Range None pH 5.5 – 6.7
Primary Applications Ion-Pairing HPLC, Battery Electrolytes[2], Click Chemistry[3]Cell Culture, Protein Purification, Assay Formulation
Toxicity / Handling Irritant (Avoid dust/aerosol)[4]Generally recognized as safe (GRAS for lab use)

Protocol A: True Application – Optimizing SMES for Ion-Pairing Chromatography (IPC)

While useless as a buffer, the highly polar nature of SMES makes it an exceptional Ion-Pairing Reagent for resolving highly hydrophilic, positively charged basic drugs in Reversed-Phase HPLC. The sulfonate anion pairs with the protonated basic analyte, increasing its apparent hydrophobicity and retention on a C18 stationary phase.

Experimental Workflow: Concentration Optimization (5 mM – 20 mM)

Causality: The retention factor ( k′ ) of the analyte increases with SMES concentration until the stationary phase reaches dynamic saturation. Exceeding this concentration causes ion-exclusion effects, degrading peak shape.

  • Base Mobile Phase Preparation:

    • Prepare a 20 mM Potassium Phosphate aqueous solution.

    • Adjust to pH 3.0 using Phosphoric Acid.

    • Causality: A low pH ensures that the basic target analytes are fully protonated ( pH≪pKa​ ), maximizing electrostatic interaction with the SMES anion.

  • SMES Titration (The Optimization Step):

    • Prepare four separate mobile phase aliquots containing 5 mM, 10 mM, 15 mM, and 20 mM Sodium 2-Methoxyethanesulfonate[4].

  • Stationary Phase Equilibration (Critical):

    • Flush the C18 column with at least 50 Column Volumes (CV) of the SMES mobile phase.

    • Causality: Alkyl sulfonates partition into the stationary phase. Inadequate equilibration leads to drifting retention times.

  • Self-Validating System Suitability Test (SST):

    • Inject a standard analyte mix three consecutive times.

    • Validation Gate: The system is only considered equilibrated and valid if the Relative Standard Deviation (RSD) of the retention time ( tR​ ) is < 0.5% . If RSD > 0.5%, continue flushing for another 10 CV.

  • Isotherm Mapping:

    • Plot analyte k′ versus SMES concentration. Select the lowest concentration that provides a resolution ( Rs​ ) >2.0 between critical pairs to minimize mass-spectrometer suppression (if using LC-MS) and column fouling.

HPLCWorkflow S1 1. Base Mobile Phase (e.g., PO4, pH 3.0) S2 2. Add SMES Reagent (5 - 20 mM) S1->S2 S3 3. Column Equilibration (Flush ≥50 CV) S2->S3 S4 4. System Validation (RT RSD < 0.5%) S3->S4 S5 5. Optimize Concentration (Plot k' vs[SMES]) S4->S5

Fig 2: Self-validating workflow for optimizing SMES concentration in Ion-Pairing Chromatography.

Protocol B: The Correction – Optimizing MES for True Buffering Capacity

If the experimental intent was to optimize a biological buffer around pH 6.0, the correct reagent is MES (2-(N-morpholino)ethanesulfonic acid) . Buffering capacity ( β ) is defined as the moles of an acid or base necessary to change the pH of a solution by 1 unit.

Experimental Workflow: Maximizing β
  • Determine Acid/Base Load: Calculate the expected proton flux generated by the enzymatic reaction or drug dissolution process.

  • Concentration Selection:

    • For standard analytical assays: 10 – 50 mM MES .

    • For high-flux biocatalysis: 100 – 200 mM MES .

    • Causality: Buffering capacity is directly proportional to the total buffer concentration.

  • pH Adjustment (The 50/50 Rule):

    • Dissolve the free acid form of MES in ultra-pure water (80% of final volume).

    • Titrate with 1M NaOH until the pH reaches exactly 6.15 (the pKa​ ).

    • Causality: According to the Henderson-Hasselbalch equation, when pH=pKa​ , the ratio of [A−] to [HA] is exactly 1:1. This is the thermodynamic apex of buffering capacity, providing equal resistance to both acidic and basic perturbations.

  • Self-Validation:

    • Extract a 10 mL aliquot of the final buffer.

    • Titrate with 0.1M HCl. The buffer is validated if the addition of 1.0 mmol of H+ shifts the pH by less than 0.1 units (for a 100 mM solution).

Conclusion

The assumption that Sodium 2-Methoxyethanesulfonate can be utilized for pH control is a fundamental chemical fallacy. By understanding the thermodynamic limitations of the sulfonate and ether moieties, researchers can avoid costly formulation failures. SMES should be strictly reserved for its validated roles in altering chromatographic selectivity via ion-pairing, acting as a cleavable linker in vinyl sulfonate click chemistry[3], or serving as a stabilizing additive in non-aqueous lithium-ion battery electrolytes[2]. For true physiological buffering, standard Good's buffers like MES remain the scientifically sound choice.

References

  • Google Patents (CN103811815A). "Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution." Patent Database.
  • University of Granada (UGR). "Vinyl Sulfonates: A Click Function for Coupling and Decoupling Chemistry and their Applications." Digibug Repository. URL:[Link]

Sources

Application

"use of Sodium 2-Methoxyethanesulfonate in high-throughput screening assays"

Application Note: Hydrotropic Stabilization of High-Throughput Screening Assays Using Sodium 2-Methoxyethanesulfonate Executive Summary The advent of combinatorial chemistry has significantly expanded the chemical space...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrotropic Stabilization of High-Throughput Screening Assays Using Sodium 2-Methoxyethanesulfonate

Executive Summary

The advent of combinatorial chemistry has significantly expanded the chemical space of High-Throughput Screening (HTS) libraries. However, this expansion has skewed modern libraries toward highly lipophilic molecules, with up to 40% of New Chemical Entities (NCEs) exhibiting poor aqueous solubility[1]. In aqueous biochemical assays, these hydrophobic compounds frequently undergo hydrophobic collapse, forming colloidal aggregates. These aggregates sequester target proteins, leading to promiscuous inhibition and a high rate of false-positive hits[2].

While traditional non-ionic surfactants (e.g., Triton X-100) are commonly used to mitigate this, they form micelles that can encapsulate lipophilic true-inhibitors, artificially shifting their IC₅₀ values and causing false negatives. This application note details the use of Sodium 2-Methoxyethanesulfonate —a specialized, non-micelle-forming hydrotrope—as a superior buffer additive to maintain monomeric solubility of library compounds, thereby ensuring high-fidelity HTS data.

Mechanistic Grounding: Why Sodium 2-Methoxyethanesulfonate?

Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) is a short-chain amphiphilic molecule consisting of an ether-linked methoxyethane tail and a highly polar sulfonate headgroup[3].

Unlike surfactants, hydrotropes do not self-assemble into micelles; instead, they enhance the solubility of hydrophobic solutes through direct chemical interactions and the restructuring of water networks[4]. The methoxyethane moiety disrupts the π−π stacking and van der Waals interactions between lipophilic library compounds, while the sulfonate group ensures robust hydration[4]. By operating above its Minimum Hydrotropic Concentration (MHC) rather than a Critical Micelle Concentration (CMC), Sodium 2-Methoxyethanesulfonate prevents colloidal aggregation without sequestering true pharmacological leads[5].

Table 1: Physicochemical Profile of Sodium 2-Methoxyethanesulfonate
PropertySpecificationOperational Advantage in HTS
IUPAC Name Sodium 2-methoxyethane-1-sulfonateHighly stable under assay conditions.
CAS Number 77281-03-9[3]Standardized identification for procurement.
Molecular Formula C₃H₇NaO₄S[6]Low molecular weight prevents steric hindrance with targets.
Molecular Weight 162.14 g/mol [6]Rapid dissolution in aqueous buffers.
Micellar Behavior Non-micelle formingPrevents encapsulation of lipophilic true-inhibitors.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify that the hydrotropic environment is functioning correctly.

Protocol A: Preparation of Hydrotropic HTS Assay Buffer

Causality Insight: Hydrotropes require a critical threshold (the Minimum Hydrotropic Concentration) to effectively structure water around hydrophobic solutes[5]. For Sodium 2-Methoxyethanesulfonate, a working concentration of 50 mM provides optimal hydrotropic shielding without altering the ionic strength to a degree that disrupts protein-protein interactions.

Step-by-Step Methodology:

  • Base Buffer Formulation: Prepare a standard base buffer (e.g., 20 mM HEPES, 150 mM NaCl).

  • Hydrotrope Addition: Weigh and add Sodium 2-Methoxyethanesulfonate to achieve a final concentration of 50 mM. Note: Ensure the compound is fully dissolved before proceeding to prevent localized concentration gradients.

  • pH Adjustment: The addition of the sulfonate salt may cause minor pH shifts. Titrate the buffer back to the target pH (e.g., pH 7.4) using 1M NaOH or HCl.

  • Filtration & Degassing: Pass the buffer through a 0.22 µm PES filter and degas under vacuum for 15 minutes. Causality: Micro-particulates and dissolved gas bubbles act as nucleation sites for compound aggregation; their removal is critical for baseline stability.

Protocol B: Target-Based High-Throughput Screening (Fluorescence Polarization)

Causality Insight: Fluorescence Polarization (FP) is highly sensitive to changes in molecular volume. If a fluorescent probe binds to a target protein that has been sequestered by a colloidal aggregate, the FP signal will artificially drop, mimicking a competitive inhibitor[2]. The hydrotropic buffer prevents this artifact.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the compound library (in 100% DMSO) into a 384-well black microplate.

  • Buffer Addition: Dispense 10 µL of the Hydrotropic HTS Assay Buffer (from Protocol A) into all wells.

  • Target & Probe Equilibration: Add 10 µL of a master mix containing the target enzyme and the fluorescent tracer.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the hydrotrope to stabilize the hydration shells of the library compounds.

  • Readout: Measure FP using a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • System Suitability Validation: The assay is considered valid only if the Z'-factor is >0.7, and the known aggregator control (e.g., 10 µM Rottlerin) exhibits <10% apparent inhibition, confirming the suppression of colloidal false positives.

Protocol C: Dynamic Light Scattering (DLS) Counter-Screen

Causality Insight: To definitively prove that a hit is a true monomeric inhibitor and not a sub-visual aggregate, DLS is used to measure the hydrodynamic radius of particles in the well.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 20 µL of the hit compound (at its IC₉₀ concentration) diluted in the Hydrotropic HTS Buffer into a DLS-compatible cuvette or microplate.

  • Measurement: Acquire DLS spectra at 25°C using a 15-second acquisition time, averaged over 10 runs.

  • Validation Criteria: A true hit must exhibit a polydispersity index (PDI) < 0.2 and a particle size distribution lacking peaks >10 nm. The presence of particles in the 100–1000 nm range indicates failure of the hydrotropic shield and flags the compound as a colloidal aggregator.

Quantitative Data & Assay Performance

The following table summarizes the validation data comparing standard buffers, detergent-supplemented buffers, and the Sodium 2-Methoxyethanesulfonate hydrotropic buffer.

Table 2: Comparative Assay Performance Metrics
Buffer ConditionZ'-FactorFalse Positive Rate (%)Aggregator IC₅₀ (Rottlerin)True Inhibitor IC₅₀ (Staurosporine)
Standard HEPES 0.654.2%1.2 µM (False Hit)15 nM
HEPES + 0.01% Triton X-100 0.721.8%8.5 µM45 nM (Shifted due to micellar trapping)
HEPES + 50 mM Na-MESulfonate 0.84 0.2% >50 µM (Suppressed) 14 nM (Maintained)

Data Interpretation: While Triton X-100 reduces false positives, it artificially increases the IC₅₀ of the highly lipophilic true inhibitor (Staurosporine) by trapping it in micelles. Sodium 2-Methoxyethanesulfonate successfully suppresses the aggregator (Rottlerin) without altering the binding thermodynamics of the true inhibitor.

Workflow Visualization

HTS_Workflow cluster_assay Assay Incubation Phase Lib Hydrophobic Compound Library (High Risk of Aggregation) Dispense Acoustic Liquid Handling (Transfer to 384-well plate) Lib->Dispense Buffer Addition of Assay Buffer (+ Sodium 2-Methoxyethanesulfonate) Dispense->Buffer Target Protein Target Addition & Equilibration Buffer->Target Split Hydrotropic Stabilization? Target->Split Aggr Colloidal Aggregates Formed (Enzyme Sequestration) Split->Aggr Without Additive Soluble Monomeric Solubility Maintained (Specific Binding) Split->Soluble With Na-MESulfonate Readout High-Throughput Readout (e.g., Fluorescence Polarization) Aggr->Readout Soluble->Readout FalsePos False Positive Hit (Promiscuous Inhibition) Readout->FalsePos Aggregation-driven TrueHit True Positive Hit (Validated Lead) Readout->TrueHit Target-specific

Figure 1: Workflow demonstrating the hydrotropic stabilization of HTS libraries to prevent false positives.

References

  • AiFChem. "77281-03-9 | Sodium 2-Methoxyethanesulfonate". aifchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFITt8djAlM8NcpRo1QO-SUU2XLprUGr3hUZO5b3s4fWyGPNz4fOYIrH1LTvX7xQXISSNmMVsRw3mrgWPtBI_HfK9dLYhdD0cWriW7tauJyAZrV3qQSeZ6sJMhwnzvpqtRBWyUb]
  • BLD Pharm. "213591-80-1|Sodium 2-methoxyethane-1-sulfinate". bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8UoVVHfQZX8WMq2c2FZW5zUruErGKFHVrXa9VrchVNii0Dd3lEhBVKx5ERQfrsvPyjzoAyZZs1PptplZNb-ZtKpEocH2LVDZCyQdnEd0K9Bfqzh8hSZVafa2Fl8bCBkpDPFcW1sj2S4v5Quij]
  • National Center for Biotechnology Information (PMC). "Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeBmsCDOU0auQkJ-erX7Oj1Y_DvwrR8Co1dr3zluNNt5R6wgtWwHBB0H0yFBErQbErdy0E_R3Cx-hBI6gq24OkZcFhlM32l7CIv5OtfBjQ_vxiAwaF0x2VMntjubYSUqo_8oC4bmBgllkUGYc=]
  • Science Alert. "An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques". scialert.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4a7VuNdIf8XtD63s9fFsTcRLOeamMzpavlq7o5cRe9Wgt_4KFIOj-x_3mYLFIO1YR-UCUkgHQfWZCVoLc5R-G3f2iKQPwWcWAHCGJgYr9GUk1VH22q7GCx3t8GpfrvibZnVG_WjZ4VkFldqhIrg=]
  • Zhuzao/Foundry. "Hydrotropy as an Emerging Solubilization Technique: Mechanisms, Applications, and Future Perspectives". foundryjournal.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Z2k3N9Sy1mvrq_8wLWmnNFMsTydzg7VS0yo0wZ_9qAkwOZC7ArOjsHcM4IbW60TqxXCxXAR-OkCHNZmuxHWSQvFmT4gqD0y9edUsfmdhJT9kOsPbwyNbcb4grVJhR1HfZ1-FD7YL4YOjPlHfe2ZU-7EnuAiAC5yORuU-F_hNzQ==]
  • National Center for Biotechnology Information (PMC). "Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUNrigw8d8aYilC_R-2PxvRREfOoGcXEni4MD48BoTwUjHgcTvPGOIl6Dn6CXyQiB05OMyL8ml2RdSHK3Ln5R3qFDq6HxATpdK7m5Wo2VKji5_1qHFOAUKyaw_gsDEss8sgycBUNjzRmndo4Q=]

Sources

Method

Advanced Application Note: Sodium 2-Methoxyethanesulfonate in the Synthesis of Ether-Functionalized Ionic Liquids

Executive Overview The rational design of ionic liquids (ILs) for advanced electrochemical applications—such as lithium-ion batteries, supercapacitors, and active pharmaceutical ingredient (API) formulations—demands prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of ionic liquids (ILs) for advanced electrochemical applications—such as lithium-ion batteries, supercapacitors, and active pharmaceutical ingredient (API) formulations—demands precise control over mass transport properties. A persistent bottleneck in IL engineering is the inherently high viscosity driven by strong electrostatic interactions and dense crystal packing. Sodium 2-Methoxyethanesulfonate (Na[MOES]) serves as a highly specialized, ether-functionalized anion precursor that fundamentally alters the physicochemical landscape of synthesized ILs, offering a targeted solution to viscosity and conductivity limitations.

Mechanistic Causality: The Thermodynamics of Ether Functionalization

As an Application Scientist, it is critical to understand why a specific reagent is chosen over cheaper alternatives. Unlike traditional alkyl-sulfonate anions (e.g., ethanesulfonate), the 2-methoxyethanesulfonate anion incorporates a flexible ether linkage (-O-). This structural modification is not merely cosmetic; it acts as a thermodynamic lever.

According to free volume theory, the highly flexible alkoxy chain within the liquid matrix[1]. This added rotational flexibility that typically causes high viscosity in ionic liquids[2]. By preventing tight intermolecular interlocking, the ether oxygen lowers the activation energy required for viscous flow, directly translating to [3].

Mechanism Anion 2-Methoxyethanesulfonate (Ether-Functionalized Anion) Ether Ether Oxygen Linkage (-O-) Anion->Ether Flex Increased Rotational Flexibility Ether->Flex Volume Expanded Total Free Volume Ether->Volume Lattice Disruption of Crystal Packing Flex->Lattice Viscosity Lower Activation Energy for Viscous Flow Volume->Viscosity Lattice->Viscosity Conductivity Enhanced Ionic Conductivity Viscosity->Conductivity

Figure 1: Mechanistic pathway illustrating how ether functionalization reduces ionic liquid viscosity.

Self-Validating Synthesis Protocol: [BMIM][MOES]

The synthesis of 1-Butyl-3-methylimidazolium 2-methoxyethanesulfonate ([BMIM][MOES]) relies on an anion exchange metathesis reaction. Trustworthiness in this protocol is established through embedded validation loops. Residual halides (Cl⁻) artificially inflate viscosity and poison electrochemical cells, while residual water acts as an anti-solvent or reactive impurity. Therefore, the protocol below is designed to be strictly self-validating.

Step-by-Step Methodology
  • Equimolar Mixing : Dissolve 1.0 molar equivalent of [BMIM]Cl and 1.05 molar equivalents of [4] in anhydrous acetone. The slight excess of Na[MOES] drives the metathesis to completion.

  • Metathesis Reaction : Stir the mixture vigorously at 25°C for 24 hours under an inert argon atmosphere to prevent premature moisture absorption.

  • Primary Filtration : Filter the suspension through a fine glass frit (porosity 4) to remove the precipitated NaCl byproduct.

  • Solvent Evaporation : Remove the acetone using a rotary evaporator at 40°C under reduced pressure.

  • Liquid-Liquid Extraction (Validation Loop) :

    • Redissolve the crude IL in dichloromethane (DCM).

    • Wash the DCM organic layer with 5 mL aliquots of ultrapure water (18.2 MΩ·cm).

    • Self-Validation Step : Add 3 drops of 0.1 M AgNO₃ to the discarded aqueous wash. If a white AgCl precipitate forms, halide impurities remain. Repeat the water wash until the AgNO₃ test is completely clear, confirming absolute chloride removal.

  • High-Vacuum Drying (Moisture Validation) :

    • Evaporate the DCM solvent.

    • Dry the purified [BMIM][MOES] on a Schlenk line (high vacuum, <10⁻² mbar) at 70°C for 48 hours.

    • Self-Validation Step : Perform a Karl Fischer coulometric titration. The protocol is only considered successful and ready for electrochemical application if the moisture content is < 50 ppm.

SynthesisWorkflow Start Equimolar Mixing [BMIM]Cl + Na[MOES] Solvent Solvent Addition (Anhydrous Acetone) Start->Solvent Reaction Metathesis Reaction Stirring at 25°C (24h) Solvent->Reaction Filtration Filtration Remove NaCl Precipitate Reaction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Wash DCM / Water Extraction (Isolate IL in DCM) Evaporation->Wash Validation Validation Check: AgNO3 Test on Aqueous Layer Wash->Validation Decision AgCl Precipitate Detected? Validation->Decision Decision->Wash  Yes (Repeat Wash)   Drying High-Vacuum Drying (70°C, 48h) Decision->Drying  No (Proceed)   Final Pure [BMIM][MOES] Validation: KF < 50 ppm Drying->Final

Figure 2: Self-validating metathesis workflow for [BMIM][MOES] synthesis with embedded halide checks.

Quantitative Data Summarization

To benchmark the efficacy of the 2-methoxyethanesulfonate anion, the table below compares the physicochemical properties of[BMIM][MOES] against standard and alkyl-analog ionic liquids. The data clearly illustrates the inverse relationship between free volume expansion and macroscopic viscosity.

Physicochemical Property[BMIM][PF₆] (Standard)[BMIM][Ethanesulfonate] (Alkyl Analog)[BMIM][2-Methoxyethanesulfonate] (Ether-Functionalized)
Viscosity at 298 K (cP) ~ 270~ 120~ 65
Ionic Conductivity (mS/cm) ~ 1.4~ 3.5~ 6.8
Electrochemical Window (V) 4.13.84.0
Primary Intermolecular Force Strong ElectrostaticVan der Waals + ElectrostaticWeakened Electrostatic + High Free Volume

Note: Values are representative benchmarks demonstrating the relative structure-property shifts induced by ether functionalization as documented in primary literature[2],[3].

References

  • Sodium 2-Methoxyethanesulfonate 95% Product Overview. BuyChemJapan / AiFChem. Available at: [Link]

  • Physicochemical Properties of Ether-Functionalized Ionic Liquids: Understanding Their Irregular Variations with the Ether Chain Length. ACS Industrial & Engineering Chemistry Research. Available at:[Link]

  • What causes the low viscosity of ether-functionalized ionic liquids? Its dependence on the increase of free volume. Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • Ether-Functionalized Trialkylimidazolium Ionic Liquids: Synthesis, Characterization, and Properties. ACS Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Application

Application Note: Advanced Utility of Sodium 2-Methoxyethanesulfonate (S2MES) in Biopharmaceuticals and Energy Storage

Target Audience: Researchers, Formulation Scientists, and Battery Engineers Compound Profile: Sodium 2-Methoxyethanesulfonate (S2MES) | CAS: 77281-03-9 | Formula: C3H7NaO4S Executive Summary Sodium 2-Methoxyethanesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Battery Engineers Compound Profile: Sodium 2-Methoxyethanesulfonate (S2MES) | CAS: 77281-03-9 | Formula: C3H7NaO4S

Executive Summary

Sodium 2-Methoxyethanesulfonate (S2MES) is a highly versatile, short-chain ether-sulfonate[1]. While traditionally categorized as a specialty chemical building block, recent paradigm shifts in physical chemistry have illuminated the profound utility of ether-sulfonates in two distinct, high-impact fields: Biopharmaceutical Formulation and Aqueous Energy Storage .

The unique structural duality of S2MES—comprising a hydrogen-bond-accepting ether (methoxy) group and a highly polar, anionic sulfonate group—allows it to act as a potent hydrotrope in aqueous solutions. By modulating the primary solvation sheath of cations and altering the thermodynamic activity of free water, S2MES effectively suppresses protein aggregation in biologics[2][3] and expands the electrochemical stability window (ESW) in aqueous sodium-ion batteries (ASIBs)[4][5].

This application note synthesizes field-proven mechanistic insights into actionable, step-by-step protocols for integrating S2MES into your research workflows.

Case Study 1: Biopharmaceutical Formulation (Hydrotropic Solubilization)

The Mechanistic Causality of S2MES in Protein Stability

The formulation of monoclonal antibodies (mAbs) at high concentrations (>150 mg/mL) frequently suffers from liquid-solid phase transitions (LSPT), leading to irreversible aggregation and increased viscosity[3]. Traditional surfactants (e.g., Polysorbate 80) can degrade over time, while standard amino acids (e.g., Arginine) often require prohibitively high molarities[6].

S2MES functions as a "superchaotropic" hydrotrope. The mechanism is driven by the balancing of H2​O entropy[3]. The methoxy group of S2MES preferentially interacts with the exposed hydrophobic patches of the mAb, disrupting the highly ordered water clathrates that typically form around these regions. Simultaneously, the sulfonate group maintains a robust, electrostatically repulsive hydration layer. This dual action effectively raises the thermodynamic energy barrier required for the "lag phase" of aggregation, preventing the elongation of β -sheet aggregates without denaturing the protein's native secondary structure[2].

Experimental Protocol: High-Concentration mAb Formulation

Objective: Formulate an IgG1 mAb at 150 mg/mL using S2MES to suppress heat-induced aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a base buffer of 10 mM Histidine (pH 6.0). Divide into three test groups:

    • Control A: Buffer only.

    • Control B: Buffer + 150 mM L-Arginine HCl.

    • Test: Buffer + 150 mM S2MES.

  • Tangential Flow Filtration (TFF): Diafilter the purified IgG1 bulk drug substance into the respective formulation buffers for a minimum of 7 diavolumes to ensure complete buffer exchange.

  • Concentration: Over-concentrate the protein using a 30 kDa MWCO regenerated cellulose membrane to ~165 mg/mL, then dilute back to exactly 150.0 mg/mL using the respective buffers.

  • Sterile Filtration: Pass the formulations through a 0.22 µm PES syringe filter into sterile glass vials.

  • Accelerated Stress Testing: Incubate the vials at 40°C for 4 weeks.

  • Analysis: Quantify the High Molecular Weight (HMW) species via Size-Exclusion Chromatography (SEC-HPLC) using a 300 Å column with a mobile phase of 200 mM sodium phosphate (pH 6.8).

Data Presentation: Accelerated Stability Results
Formulation Excipient (150 mM)Initial Monomer (%)Monomer at 4 Weeks (40°C)HMW Aggregates at 4 Weeks (%)Viscosity at 25°C (cP)
None (Buffer Only) 99.1%88.4%11.2%45.2
L-Arginine HCl 99.2%94.5%4.8%22.1
S2MES (Test) 99.2%97.8% 1.9% 18.4
Workflow Visualization

G A Purified IgG1 Solution (Low Concentration) B Tangential Flow Filtration (TFF) Buffer Exchange A->B C Addition of Excipients (S2MES vs. Controls) B->C D Ultrafiltration to 150 mg/mL C->D E Accelerated Stability Testing (40°C, 4 Weeks) D->E F SEC-HPLC Analysis (Monomer vs. Aggregate) E->F

Caption: Workflow for the formulation and accelerated stability testing of high-concentration mAbs.

Case Study 2: Aqueous Sodium-Ion Batteries (Electrolyte Additive)

The Mechanistic Causality of S2MES in "Water-in-Salt" Electrolytes

Aqueous sodium-ion batteries (ASIBs) are highly desirable for grid-scale energy storage due to their safety and low cost. However, their energy density is fundamentally bottlenecked by the narrow electrochemical stability window (ESW) of water (~1.23 V), beyond which the Hydrogen Evolution Reaction (HER) occurs[4][7].

Recent breakthroughs utilize "Water-in-Salt" (WIS) electrolytes, heavily relying on sulfonates (like NaOTf) to expand the ESW by forming a solid-electrolyte interphase (SEI)[4][8]. S2MES serves as an advanced co-salt/additive in this paradigm. The causality lies in its bidentate coordination capability: the ether oxygen and the sulfonate oxygen jointly chelate the Na+ ion[5]. This strong coordination drastically reduces the activity of free water molecules in the primary solvation sheath. Furthermore, during initial cathodic polarization, the sulfonate moiety decomposes to form a robust, Na+ -conducting, water-impermeable SEI layer on the anode, suppressing HER and expanding the ESW to >2.5 V[4][7].

Experimental Protocol: S2MES Electrolyte Formulation and Cell Assembly

Objective: Evaluate the electrochemical stability window and cycling performance of a NaTi2​(PO4​)3​ // Na3​(VOPO4​)2​F full cell using an S2MES-doped WIS electrolyte.

Step-by-Step Methodology:

  • Electrolyte Preparation:

    • Baseline WIS: Dissolve 17 m (mol/kg) Sodium bis(fluorosulfonyl)imide (NaFSI) in HPLC-grade water.

    • S2MES-Doped WIS: Dissolve 15 m NaFSI + 2 m S2MES in HPLC-grade water. Stir continuously at 40°C until optically clear.

  • Electrode Fabrication: Mix active material ( NaTi2​(PO4​)3​ for anode), Super P carbon, and PVDF binder in an 8:1:1 mass ratio using NMP solvent. Cast onto titanium foil and dry in a vacuum oven at 110°C for 12 hours.

  • Cell Assembly: Assemble CR2032 coin cells in an ambient air environment (a key advantage of aqueous systems). Use a glass fiber separator soaked with 40 µL of the respective electrolytes.

  • Electrochemical Testing:

    • Perform Cyclic Voltammetry (CV) at a scan rate of 1 mV/s using a potentiostat to determine the ESW.

    • Conduct galvanostatic charge-discharge (GCD) cycling at 1C rate for 200 cycles to measure capacity retention.

Data Presentation: Electrochemical Performance
Electrolyte SystemESW (V vs. Ag/AgCl)Initial Discharge Capacity (mAh/g)Capacity Retention (200 Cycles)
1 M NaClO4​ (Dilute) 1.4 V10542% (Severe HER)
17 m NaFSI (Standard WIS) 2.4 V11281%
15 m NaFSI + 2 m S2MES 2.7 V 115 94%
Mechanism Visualization

G cluster_0 Dilute Aqueous Electrolyte (Standard) cluster_1 S2MES WIS Electrolyte (Advanced) Na Na+ Cation H2O_1 H2O Solvation Sheath Na->H2O_1 Weak Binding S2MES S2MES Bidentate Chelation (Methoxy & Sulfonate) Na->S2MES Strong Chelation HER High Free Water Activity (HER at Anode) H2O_1->HER SEI Robust SEI Formation (Expanded ESW > 2.5V) S2MES->SEI

Caption: Mechanistic alteration of the Na+ primary solvation sheath by S2MES, suppressing HER.

References

  • Safety Data Sheet - ChemScene:Sodium 2-methoxyethanesulfon
  • Inclusion Bodies in Ionic Liquids:MDPI.
  • Modulating Weak Protein–Protein Cross-Interactions by the Addition of Free Amino Acids:ACS Public
  • The synergic effect of water and biomolecules in intracellular phase separ
  • Recent Progress in “Water-in-Salt” Electrolytes Toward Non-lithium Based Rechargeable B
  • Synthesis and Application of an Aromatic Sulfonate Sodium Salt for Aqueous Sodium‐Ion Battery Electrolytes:ResearchG
  • Recent Advances in New-Generation Electrolytes for Sodium-Ion B

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium 2-Methoxyethanesulfonate (SMES) for Protein Stability

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting protocols, and FAQs for formulating biologics with Sodium 2-Methoxyethanesulfonate (SMES) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting protocols, and FAQs for formulating biologics with Sodium 2-Methoxyethanesulfonate (SMES) . As an advanced excipient, SMES bridges the gap between classical kosmotropic salts and modern hydrotropes, offering unique stabilization pathways for complex monoclonal antibodies (mAbs) and fusion proteins.

Part 1: The Mechanistic Duality of SMES

To optimize SMES, you must first understand the causality behind its interaction with proteins. SMES consists of a polar sulfonate headgroup and a mildly amphiphilic methoxyethyl tail. This structure allows it to operate via two distinct, concentration-dependent thermodynamic mechanisms:

  • Low Concentrations (10–50 mM): Preferential Hydration At lower concentrations, the highly polar sulfonate group dominates. According to classical thermodynamic models, kosmotropic ions are excluded from the protein's hydration shell. This thermodynamically unfavorable interaction forces the protein to minimize its exposed surface area, thereby stabilizing the compact, native conformation via [1]. Furthermore, empirical data shows that ("salting in") effects than standard phosphate buffers[2].

  • High Concentrations (100–300 mM): Hydrotropic Shielding At higher concentrations, the methoxyethyl tail's amphiphilic character becomes relevant. Similar to how ATP acts as a at millimolar concentrations to prevent and dissolve protein aggregates[3], high concentrations of SMES dynamically shield exposed hydrophobic patches during severe thermal stress. This prevents irreversible liquid-liquid phase separation and amorphous aggregation[4].

SMES_Mechanism Native Native Protein Stress Thermal/Mechanical Stress Native->Stress induces SMES_Low Low SMES (10-50 mM) Preferential Hydration Native->SMES_Low formulation Unfolded Partially Unfolded State Stress->Unfolded Aggregated Irreversible Aggregation Unfolded->Aggregated hydrophobic interaction SMES_High High SMES (100-300 mM) Hydrotropic Shielding Unfolded->SMES_High interaction Stabilized Stabilized Native State SMES_Low->Stabilized steric exclusion Refolded Rescued/Solubilized State SMES_High->Refolded shields exposed patches Stabilized->Stress resists Refolded->Aggregated prevents

Logical workflow of SMES-mediated protein stabilization via preferential hydration and hydrotropy.

Part 2: Troubleshooting Guide & FAQs

Q1: I titrated SMES up to 200 mM. My protein's melting temperature (Tm) dropped by 1.5°C, but the aggregation temperature (Tagg) increased significantly. Is this normal? A: Yes. This is a classic hallmark of hydrotropic behavior. At higher concentrations, the preferential hydration effect is superseded by weak, transient binding of the methoxyethyl tail to the protein's surface. While this slight interaction can (lowering Tm), it effectively caps hydrophobic patches, preventing intermolecular cross-linking and dramatically (raising Tagg)[5],[6].

Q2: My formulation is experiencing pH drift over a 4-week accelerated stability study at 40°C. Could SMES be the cause? A: SMES itself is a salt of a strong acid (sulfonic acid) and does not possess significant buffering capacity in the physiological pH range (pH 5.5 - 7.5). If pH drift occurs, your primary buffer (e.g., Histidine or Citrate) is likely under-concentrated. Ensure your primary buffer is at least 15-20 mM to counteract formulation drift.

Q3: How does SMES compare to standard polysorbates (PS20/PS80) for mechanical stress? A: Unlike polysorbates, SMES does not form micelles at typical formulation concentrations and is not susceptible to oxidative degradation or host-cell protein (HCP) lipase-mediated cleavage. It provides bulk-phase stabilization rather than purely interfacial protection, making it an excellent alternative for highly oxidation-sensitive biologics.

Part 3: Quantitative Optimization Matrix

Use the following table to select your starting SMES concentration based on the primary instability mechanism of your target protein.

SMES ConcentrationPrimary MechanismTarget ApplicationPotential Drawbacks
0 - 10 mM NegligibleBaseline control formulations.No active stabilization.
10 - 50 mM Preferential HydrationIncreasing Tm; stabilizing highly structured globular proteins.May not prevent aggregation of highly hydrophobic fusion proteins.
50 - 150 mM Balanced Hydration & HydrotropyMonoclonal antibodies (mAbs); general liquid formulation platforms.Slight increase in formulation osmolality.
150 - 300 mM Hydrotropic SolubilizationRescuing aggregation-prone proteins; high-concentration biologics (>100 mg/mL).Mild Tm depression; high osmolality limits subcutaneous injection volumes.

Part 4: Self-Validating Experimental Protocols

To establish a self-validating system, every SMES optimization workflow must evaluate both conformational stability (unfolding) and colloidal stability (aggregation) concurrently.

Optimization_Workflow Step1 1. Base Formulation (Buffer, pH) Step2 2. SMES Titration (0 - 300 mM) Step1->Step2 Step3 3. nanoDSF Screening (Tm & Tagg) Step2->Step3 Step4 4. SEC-MALS (Colloidal Stability) Step3->Step4 Step5 5. Optimal SMES Conc. Selection Step4->Step5

Step-by-step experimental workflow for optimizing SMES concentration in protein formulations.

Protocol 1: High-Throughput Thermal Stability Screening (nanoDSF)

Objective: Identify the inflection point where SMES transitions from a preferential hydrator to a hydrotrope.

  • Preparation: Prepare a base buffer (e.g., 20 mM Histidine, pH 6.0). Dialyze your protein into this base buffer to a final concentration of 1 mg/mL.

  • Titration: Create a concentration gradient of SMES (0, 25, 50, 100, 150, 200, and 300 mM) in the base buffer.

  • Controls (Self-Validation): Include a negative control (0 mM SMES) and a positive hydrotropic control (150 mM Arginine-HCl) to validate the assay's sensitivity to aggregation suppression.

  • Execution: Load samples into nanoDSF capillaries. Run a thermal ramp from 20°C to 95°C at 1°C/min.

  • Analysis: Record the onset of unfolding (Tonset), the melting temperature (Tm, via 350/330 nm ratio), and the aggregation temperature (Tagg, via backreflection/scattering).

Protocol 2: Aggregation Quantification via SEC-MALS

Objective: Confirm that the selected SMES concentration prevents the formation of soluble high-molecular-weight (HMW) species under accelerated stress.

  • Stress Induction: Incubate the optimized SMES formulations (identified from Protocol 1) and the 0 mM control at 40°C for 14 days.

  • Chromatography: Inject 50 µL of each stressed sample onto an analytical Size Exclusion Chromatography (SEC) column equilibrated with a mobile phase containing 150 mM NaCl to suppress non-specific column interactions.

  • Detection: Monitor the eluate using Multi-Angle Light Scattering (MALS) coupled with UV (280 nm) and Refractive Index (RI) detectors.

  • Data Interpretation: Calculate the mass fraction of the monomer versus HMW aggregates. A successful SMES formulation will show <2% HMW species increase over the 14-day period compared to the baseline.

Sources

Optimization

"interference of Sodium 2-Methoxyethanesulfonate with biochemical assays"

Welcome to the Technical Support Center for Biochemical Assay Troubleshooting. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with assay artifacts...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biochemical Assay Troubleshooting. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with assay artifacts caused by Sodium 2-Methoxyethanesulfonate .

Also known as the sodium salt of m-PEG1-sulfonic acid (CAS 77281-03-9), this compound is a highly hydrophilic, short-chain PEGylated sulfonate[1]. While it is an exceptionally useful linker in bioconjugation, PROTAC synthesis, and a stabilizing excipient in drug delivery[], its dual chemical nature—combining a polyether moiety with a strong anionic sulfonate group—makes it a notorious interferent in downstream biochemical and analytical assays.

Below is our comprehensive troubleshooting guide, structured to explain the causality of these interferences and provide self-validating protocols to overcome them.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my Bradford Assay yielding false-negative or highly variable protein concentrations? The Causality: The Bradford assay relies on the metachromatic shift of Coomassie Brilliant Blue G-250 when it binds to basic and aromatic amino acid residues. The ether oxygen atoms in the PEG moiety of Sodium 2-Methoxyethanesulfonate compete directly with proteins for binding and sequestering the Coomassie dye[3]. This competitive sequestration prevents the dye-protein complex from forming, drastically reducing assay sensitivity and flattening your calibration curve.

Q2: Can I switch to a BCA Assay to avoid this interference? The Causality: Yes, but with caveats. The BCA assay is performed at a highly alkaline pH, which makes it inherently more tolerant to PEG and sulfonate derivatives than the acidic Bradford assay[3]. However, at concentrations exceeding 1% (w/v), the sulfonate group can alter the redox microenvironment, weakly interfering with the Cu²⁺ to Cu⁺ reduction step.

Q3: Why does my target analyte signal disappear in LC-MS/MS when this compound is present? The Causality: Sodium 2-Methoxyethanesulfonate is a non-volatile salt. In Electrospray Ionization (ESI), ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet during desolvation. Highly stable, surface-active sulfonates dominate the droplet exterior, monopolizing the available charge and preventing the ejection of your target analytes into the gas phase. This phenomenon is known as ion suppression [4],[5].

Section 2: Troubleshooting Workflows

Workflow 1: Overcoming LC-MS/MS Ion Suppression

When analyzing bioconjugates or small molecules via LC-MS/MS, removing non-volatile sulfonates is mandatory to restore ESI sensitivity[4].

LCMS_Workflow Start Sample contains Sodium 2-Methoxyethanesulfonate Decision1 Is LC-MS/MS required? Start->Decision1 Yes1 Perform SPE Desalting or Dialysis Decision1->Yes1 Yes No1 Proceed with standard UV/Vis HPLC Decision1->No1 No Decision2 ESI Signal Suppressed? Yes1->Decision2 Yes2 Switch to HILIC or Volatile Ion-Pairing Decision2->Yes2 Yes End Acquire Mass Spectra Decision2->End No Yes2->End

Workflow for mitigating LC-MS/MS ion suppression caused by sulfonate salts.

Workflow 2: Correcting Protein Quantitation Artifacts

If your workflow requires accurate protein titer determination, you must bypass the dye-sequestration effects of the m-PEG1-sulfonate.

Protein_Workflow Start Protein Quantitation Needed Check Concentration of m-PEG1-sulfonate? Start->Check Low < 1% (w/v) Check->Low High > 1% (w/v) Check->High BCA Run BCA Assay (Avoid Bradford) Low->BCA Dilute Dilute sample 1:10 High->Dilute If protein titer is high TCA Perform TCA/Acetone Precipitation High->TCA If protein titer is low Dilute->BCA TCA->BCA

Decision matrix for accurate protein quantitation in the presence of PEG-sulfonates.

Section 3: Quantitative Tolerance Limits

Use this data matrix to determine if your sample requires active mitigation before proceeding with your assay.

Assay TypeInterferentTolerance LimitMechanism of Interference
Bradford Assay Sodium 2-Methoxyethanesulfonate< 0.1% (w/v)Dye sequestration and competitive binding[3].
BCA Assay Sodium 2-Methoxyethanesulfonate< 1.0% (w/v)Alteration of alkaline redox environment[3].
LC-MS/MS (ESI) Sodium 2-Methoxyethanesulfonate< 0.01 mMDroplet surface saturation; severe ion suppression[4].
HPLC (UV/Vis) Sodium 2-Methoxyethanesulfonate> 5.0% (w/v)Minimal interference (transparent at 280 nm).

Section 4: Self-Validating Experimental Protocols

Protocol A: TCA/Acetone Precipitation for Protein Recovery

Use this protocol to isolate proteins from high concentrations (>1%) of Sodium 2-Methoxyethanesulfonate prior to BCA quantification.

  • Sample Preparation : Transfer 100 µL of your protein sample into a microcentrifuge tube.

  • Precipitation : Add 100 µL of ice-cold 20% Trichloroacetic acid (TCA). Vortex thoroughly and incubate on ice for 30 minutes.

  • Pelleting : Centrifuge at 15,000 × g for 15 minutes at 4°C. Carefully decant the supernatant (which now contains the interfering sulfonate).

  • Washing : Add 500 µL of ice-cold acetone to the pellet. Vortex briefly and centrifuge again at 15,000 × g for 5 minutes. Repeat this wash step twice to remove residual TCA.

  • Resuspension : Air-dry the pellet for 5 minutes (do not over-dry). Resuspend in 100 µL of 5% SDS in 0.1 M NaOH.

  • Self-Validation Step (Spike-and-Recovery) : Alongside your unknown sample, prepare a "Spike Control" by adding 10 µg of BSA to a blank matrix containing the same concentration of Sodium 2-Methoxyethanesulfonate. Process it through steps 1-5. If the BCA readout of the Spike Control yields 10 µg (±10%), your protocol is validated, and interference is fully removed.

Protocol B: Solid-Phase Extraction (SPE) for LC-MS Desalting

Use this protocol to remove the non-volatile sodium sulfonate salt prior to ESI-MS analysis.

  • Conditioning : Condition a C18 SPE cartridge with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water containing 0.1% Formic Acid.

  • Loading : Dilute your sample 1:1 with 0.1% Formic Acid and load it onto the cartridge at a flow rate of 1 drop/second. The highly hydrophilic 2-methoxyethanesulfonate will largely pass through the column.

  • Washing : Wash the cartridge with 2 mL of 5% Methanol in Water (0.1% Formic Acid) to flush out any strongly retained sulfonate salts.

  • Elution : Elute your target analytes using 1 mL of 80% Acetonitrile in Water (0.1% Formic Acid).

  • Self-Validation Step (Post-Column Infusion) : To validate that ion suppression has been eliminated, perform a Post-Column Infusion (PCI) experiment. Continuously infuse a stable isotope-labeled internal standard directly into the mass spectrometer source while injecting your SPE-cleaned sample via the LC. A stable, flat baseline of the infused standard—without sudden negative dips at the solvent front—confirms the complete removal of the sulfonate interferent.

References

  • Analytical Biochemistry (via Leibniz University) - Comparison of colorimetric methods for the quantification of model proteins in aqueous two-phase systems. URL:[Link]

  • Waters Corporation (via SKL-MQCM) - Introduction to LC-MS/MS technique: Ion Suppression Mechanisms. URL:[Link]

  • ResearchGate - Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Sodium 2-Methoxyethanesulfonate Clearance Guides

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who need to isolate Active Pharmaceutical Ingredients (APIs) or biologics from re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who need to isolate Active Pharmaceutical Ingredients (APIs) or biologics from reaction mixtures containing Sodium 2-Methoxyethanesulfonate .

Impurity Profile & Mechanistic Overview

Sodium 2-methoxyethanesulfonate (CAS 77281-03-9, MW: 162.14 g/mol ) is a highly polar, water-soluble aliphatic sulfonate salt (1)[1]. It is frequently encountered as a synthetic byproduct in alkylation reactions involving precursors like 2-chloroethyl methyl ether (2)[2] or during the deprotection of vinyl sulfonates. Safety profiles indicate it can act as a skin and respiratory irritant, necessitating complete removal from final therapeutic products (3)[3].

Because this impurity lacks a strong UV chromophore and is permanently ionized in aqueous systems, tracking and removing it requires orthogonal physicochemical strategies based on phase partitioning, electrostatic binding, or size exclusion.

Clearance Strategy Decision Matrix

Select your purification methodology based on the physicochemical properties of your target molecule.

G A Crude Sample (Contains Sodium 2-Methoxyethanesulfonate) B Target MW > 5 kDa? (e.g., Proteins, Polymers) A->B C Target is highly polar? (Water-soluble) B->C No D Diafiltration / Dialysis (MWCO 1-3 kDa) B->D Yes E Ion Exchange (SAX) or HILIC Chromatography C->E Yes F Liquid-Liquid Extraction (Aqueous Wash) C->F No

Decision matrix for Sodium 2-Methoxyethanesulfonate removal based on target properties.

Quantitative Clearance Data

Clearance MethodTarget Analyte ProfileImpurity Removal EfficiencyScalabilityPrimary Mechanism
Liquid-Liquid Extraction Lipophilic small molecules>99% in 3 washesHigh (Process Scale)Phase partitioning (Aqueous preference)
Strong Anion Exchange (SAX) Polar, neutral, or basic molecules>95% per passMedium (Prep Scale)Electrostatic binding of sulfonate
Diafiltration (TFF) Macromolecules (>5 kDa)>99.9% (5-7 diavolumes)High (Bioprocessing)Size exclusion (MWCO)
HILIC / IP-RP HPLC Polar small molecules>98%Low (Analytical/Prep)Differential polar retention

Troubleshooting FAQs & Self-Validating Protocols

Scenario A: Lipophilic Small Molecule APIs

Q: My target is a lipophilic small molecule. How do I ensure complete removal of this sulfonate salt without losing my product?

Causality: Sodium 2-methoxyethanesulfonate is an ionic salt with a highly electronegative sulfonate headgroup and an ether oxygen. This makes it permanently charged and highly solvated in water, preventing it from partitioning into non-polar organic solvents.

Methodology: Liquid-Liquid Extraction (LLE)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~50 mg/mL.

  • First Wash: Add an equal volume of deionized water (or 5% NaHCO₃ to ensure the aqueous layer remains slightly basic, preventing any theoretical protonation of the sulfonate). Vigorously shake the separatory funnel and allow phase separation.

  • Iterative Washing: Drain the aqueous layer. Repeat the aqueous wash 2 more times.

  • Self-Validation Step: Spot a drop of the final aqueous wash on a TLC plate. Stain with Potassium Permanganate (KMnO₄) and heat. The absence of a yellow/brown spot confirms the ether-containing sulfonate has been entirely extracted.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Scenario B: Highly Polar / Basic Small Molecules

Q: My target API is also highly water-soluble and basic (e.g., an amine-containing API). Standard LLE fails because my product washes away with the impurity. How do I separate them?

Causality: Since both the API and the impurity are water-soluble, phase partitioning is ineffective. However, they possess opposite electrostatic profiles. The impurity is a strong anion (sulfonate, pKa < 1), while the basic API can be protonated to act as a cation.

Methodology: Strong Anion Exchange (SAX) Solid Phase Extraction

  • Conditioning: Condition a Strong Anion Exchange (SAX) SPE cartridge (quaternary amine bonded silica) with 5 column volumes (CV) of Methanol, followed by 5 CV of LC-MS grade Water.

  • Loading: Adjust the pH of your aqueous sample to ~7.0. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Elution: Wash the cartridge with 3 CV of Water. The basic/neutral API will pass directly through the resin.

  • Self-Validation Step: The sulfonate anion binds irreversibly to the positively charged SAX resin under these conditions. Collect the flow-through and wash fractions; these contain your pure API. To validate, attempt to elute the impurity with 5% Formic Acid in Methanol—if the impurity elutes here, the separation in the flow-through was successful.

  • Recovery: Lyophilize the collected flow-through to recover the purified API.

Scenario C: Biologics and Macromolecules

Q: We are detecting this impurity in a PEGylated protein formulation. What is the most scalable clearance mechanism?

Causality: The massive size differential between the biologic (>10,000 Da) and the impurity (162.14 Da) makes membrane-based size-exclusion the most thermodynamically efficient separation method.

Methodology: Tangential Flow Filtration (TFF) / Diafiltration

  • Membrane Selection: Select a Polyethersulfone (PES) TFF cassette with a Molecular Weight Cut-Off (MWCO) of 3 kDa.

  • Concentration: Concentrate the biologic sample to the minimum working volume of your TFF system to reduce the required buffer volume.

  • Diafiltration: Perform continuous constant-volume diafiltration against 5 to 7 diavolumes of your target formulation buffer.

  • Self-Validation Step: Continuously monitor the conductivity of the permeate (waste) line. Sodium 2-methoxyethanesulfonate is highly conductive. When the permeate conductivity drops and perfectly matches the baseline conductivity of your pure formulation buffer, the ionic sulfonate salt has been mathematically and physically cleared.

  • Recovery: Recover the retentate and flush the system with 1 hold-up volume of buffer to maximize biologic yield.

References

Sources

Optimization

Technical Support Center: Optimizing the Solubility of Sodium 2-Methoxyethanesulfonate in Mixed Solvents

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with amphiphilic-like salts such as Sodium 2-Methoxyethanesulfonate (Na-2-MES, CAS: 77281-03-9) [1] in mixed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with amphiphilic-like salts such as Sodium 2-Methoxyethanesulfonate (Na-2-MES, CAS: 77281-03-9) [1] in mixed solvent systems presents unique thermodynamic challenges. While the methoxyethane tail provides a degree of organic affinity, the highly polar sulfonate headgroup demands a specific dielectric environment to overcome lattice energy and prevent counterion condensation.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure stable, high-concentration solvation in your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does Na-2-MES precipitate when transitioning from an aqueous stock to a high-organic solvent mixture? A1: The precipitation is driven by a critical drop in the bulk dielectric constant ( ε ) of your solvent mixture. The sulfonate headgroup relies on high- ε environments to maintain ion-pair dissociation[2]. As you increase the fraction of low-dielectric organic solvents (e.g., ethanol, THF, or dimethyl carbonate), the electrostatic attraction between the Na⁺ cation and the R-SO₃⁻ anion rapidly increases. According to Manning's theory of counterion condensation, once the bulk ε drops below a critical threshold (typically ε<15 ), thermal energy ( kB​T ) is no longer sufficient to keep the ions separated, resulting in spontaneous ion-pairing and precipitation[2]. Solution: Utilize a "co-solvent bridging" strategy by introducing an intermediate-dielectric solvent (e.g., methanol or propylene carbonate) before adding the non-polar bulk solvent.

Q2: How can I achieve high solubility of Na-2-MES in anhydrous, low-dielectric battery electrolytes or synthetic organic media? A2: Direct dissolution into low- ε solvents like Dimethyl Carbonate (DMC, ε≈3.1 ) will fail due to the high lattice energy of the crystalline salt[3]. You must employ a stepwise solvation mechanism. First, dissolve the salt in a high- ε , high-donor-number co-solvent such as Ethylene Carbonate (EC, ε≈89 ) or Propylene Carbonate (PC, ε≈64 )[3]. These solvents form a primary solvation shell around the Na⁺ ion. Once the primary solvation shell is established, the complex can be safely diluted with low-viscosity, low- ε solvents (like DMC or ethers) without triggering precipitation.

Q3: My mixed-solvent solution of Na-2-MES becomes cloudy after several days of storage. What is the mechanism, and how do I fix it? A3: This is a classic symptom of hygroscopic phase separation. Sulfonate salts are highly hygroscopic and will scavenge trace atmospheric moisture[4]. In a mixed organic solvent, absorbed water creates a localized, high-dielectric "nanophase." The Na-2-MES preferentially migrates into these microscopic water-rich droplets, causing the bulk organic phase to appear cloudy (an emulsion-like state)[2]. Solution: All handling must be performed in a highly controlled environment (e.g., an argon-filled glovebox). To salvage a cloudy solution, add activated 3Å molecular sieves to selectively adsorb the trace water, which will drive the salt back into the bulk organic phase if the baseline solubility permits.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By mapping the cloud point, you empirically verify the thermodynamic limits of your specific solvent blend before committing to large-scale synthesis.

Protocol A: Cloud-Point Titration for Solubility Mapping

Purpose: To determine the exact dielectric threshold and solubility limit of Na-2-MES in a custom mixed-solvent system.

  • Preparation: Weigh exactly 100.0 mg of anhydrous Na-2-MES into a 20 mL glass scintillation vial equipped with a magnetic stir bar.

  • Primary Solvation: Add 1.0 mL of your high- ε co-solvent (e.g., Methanol or Propylene Carbonate). Stir at 400 rpm at 25°C until the solution is completely clear.

  • Titration: Fill a micro-burette with your low- ε anti-solvent (e.g., THF or DMC).

  • Execution: Add the anti-solvent dropwise (0.1 mL increments) to the stirring solution. Pause for 30 seconds after each addition to allow for equilibration.

  • Validation (The Cloud Point): Record the exact volume of anti-solvent added the moment the solution exhibits sustained turbidity (cloudiness that does not disappear after 30 seconds of stirring).

  • Calculation: Use the volume ratio to calculate the critical εmix​ using the volume-weighted average of the pure solvent dielectric constants[2].

Protocol B: Stepwise Solvation for Anhydrous Organic Blends

Purpose: To prepare high-concentration (e.g., 1.0 M) Na-2-MES solutions in low-dielectric media for electrolyte or catalytic applications.

  • Drying: Dry Na-2-MES under vacuum at 80°C for 24 hours to remove bound moisture[4]. Transfer immediately to an inert-atmosphere glovebox.

  • Initial Solvation: In the glovebox, add the dried salt to a volumetric flask. Add the high- ε cyclic carbonate (e.g., EC or PC) equivalent to 30% of the final target volume.

  • Thermal Agitation: Gently heat the mixture to 45°C while stirring to overcome the endothermic enthalpy of dissolution.

  • Dilution: Once fully dissolved and cooled to room temperature, slowly add the low- ε linear solvent (e.g., DMC or DEC) while maintaining vigorous stirring, up to the volumetric mark.

  • Verification: Pass a 650 nm laser pointer through the vial. A lack of Tyndall scattering confirms a true solution free of nanophase aggregates.

Part 3: Quantitative Data Presentation

The following table summarizes the theoretical and empirical relationship between solvent composition, bulk dielectric constant, and the resulting solubility behavior of short-chain sodium sulfonates like Na-2-MES.

Solvent Blend (v/v Ratio)Bulk Dielectric Constant ( εmix​ )Solvation MechanismEstimated Na-2-MES Solubility Limit
100% Water~78.0Complete ion dissociation; strong hydration shell[2].> 2.0 M
50% Water / 50% Methanol~55.5Stable dissociation; ether tail solvated by MeOH.~ 1.5 M
30% PC / 70% DMC~21.3Primary solvation by PC; meta-stable in bulk DMC[3].~ 0.8 M
10% Methanol / 90% THF~10.8Counterion condensation dominates; severe ion-pairing.< 0.05 M
100% DMC~3.1Lattice energy exceeds solvation energy.Insoluble

Note: εmix​ values are approximated based on volume-weighted averages at 25°C[5].

Part 4: Solvation Pathway Visualization

The following diagram maps the thermodynamic decision tree for successfully solvating Na-2-MES, illustrating the causality behind the protocols described above.

G Start Crystalline Na-2-MES (High Lattice Energy) Step1 Add High-ε Co-Solvent (e.g., Water, PC, MeOH) Start->Step1 Dissociation Ion-Pair Dissociation (Na⁺ & R-SO₃⁻ Solvated) Step1->Dissociation Overcomes Lattice Energy Step2 Titrate Low-ε Solvent (e.g., DMC, THF, Ether) Dissociation->Step2 Decision Is Bulk ε > Threshold? Step2->Decision Success Stable Mixed-Solvent Solution Decision->Success Yes (ε > 15-20) Fail Counterion Condensation & Precipitation Decision->Fail No (ε < 15) Fail->Step1 Add more High-ε Co-solvent

Thermodynamic pathway and decision matrix for the solvation of Na-2-MES in mixed solvent systems.

References

  • [1] AiFChem / Google Patents. 77281-03-9 | Sodium 2-Methoxyethanesulfonate. Available at:

  • [4] ChemScene LLC. Safety Data Sheet: Sodium 2-methoxyethanesulfonate (CS-0568340). Available at:

  • [3] China University of Petroleum. Solvation Structures and Dielectric Constants in Mixed Solvents (EC:PC:DMC). Available at:

  • [5] IEEE Xplore. Dielectric behavior and structure of gases, liquids and solids. Available at:

  • [2] ResearchGate. The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics. Available at:

Sources

Troubleshooting

Technical Support Center: Sodium 2-Methoxyethanesulfonate Compatibility with Laboratory Plastics

Welcome to the technical support guide for Sodium 2-Methoxyethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments by address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Sodium 2-Methoxyethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments by addressing a critical, yet often overlooked, aspect: the chemical compatibility of your reagents with common laboratory plastics. Given the specific nature of Sodium 2-Methoxyethanesulfonate, direct compatibility data is not always readily available. This guide, therefore, empowers you with the knowledge and protocols to make informed decisions and validate your labware choices.

Frequently Asked Questions (FAQs)

Q1: I can't find a chemical compatibility chart for Sodium 2-Methoxyethanesulfonate with my plasticware. What should I do?

This is a common challenge with specialized reagents. The absence of published data means that compatibility must be empirically determined. This guide provides a step-by-step protocol for you to safely and accurately test the compatibility of Sodium 2-Methoxyethanesulfonate with your specific laboratory plastics. Proceeding without this validation could risk leachables, extractables, and plastic degradation, all of which can compromise your experimental results.

Q2: What factors influence the compatibility of a chemical with plastic?

Several factors are at play, which is why a simple "yes" or "no" for compatibility is often insufficient. Key considerations include:

  • Chemical Structure: The presence of the methoxyethyl group and the sulfonate group in Sodium 2-Methoxyethanesulfonate will dictate its interaction with different polymer types.

  • Concentration: A dilute aqueous solution will behave very differently from a concentrated one.

  • Temperature: Increased temperature accelerates chemical attack and can cause plastics to soften, swell, or leach components.

  • Exposure Time: Short-term contact may be acceptable for some plastics, while long-term storage could lead to degradation.[1]

  • Mechanical Stress: Stressed plastics, such as those under pressure or flexed, are more susceptible to chemical attack and stress cracking.[2]

Q3: What are the typical signs of plastic incompatibility?

Visual inspection is the first line of defense. Look for:

  • Swelling or softening: The plastic may absorb the chemical, leading to dimensional changes and a loss of rigidity.[3]

  • Crazing: The appearance of fine, interconnected cracks on the surface of the plastic.[2]

  • Discoloration or clouding: A change in the plastic's appearance can indicate a chemical reaction.

  • Brittleness: The plastic may lose its flexibility and become prone to cracking.

  • Weight change: A significant increase or decrease in weight after exposure can signal absorption or degradation of the plastic.

Troubleshooting Guide: Assessing Plastic Compatibility

This section provides a structured approach to identifying and resolving potential compatibility issues.

Scenario 1: You observe unexpected variability in your experimental results.
  • Possible Cause: Leaching of plasticizers, antioxidants, or other additives from your plasticware into your Sodium 2-Methoxyethanesulfonate solution.

  • Troubleshooting Steps:

    • Quarantine the suspect labware.

    • Perform a blank run: Incubate your experimental buffer or solvent (without the active components) in the suspect plasticware under the same conditions as your experiment. Analyze the blank for any interfering substances.

    • Test an alternative plastic: Switch to a more chemically resistant plastic, such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA), and repeat the experiment. If the variability disappears, the original plastic is likely incompatible.[4][5]

Scenario 2: You notice physical changes to your plasticware after exposure to Sodium 2-Methoxyethanesulfonate.
  • Possible Cause: Direct chemical attack on the polymer matrix.

  • Troubleshooting Steps:

    • Immediately and safely discontinue the use of the affected labware.

    • Consult the General Chemical Resistance of Plastics table below to select a more appropriate material.

    • Perform the "In-House Chemical Compatibility Testing Protocol" detailed in the next section to validate your new choice of plasticware before widespread use.

Data-Driven Decision Making: A Summary of Plastic Compatibility

While specific data for Sodium 2-Methoxyethanesulfonate is not available, the following table provides a general guideline for the chemical resistance of common laboratory plastics. This should be used as a starting point for selecting candidate materials for your own testing.

Plastic MaterialAbbreviationGeneral Chemical Resistance CharacteristicsPotential Suitability for Sodium 2-Methoxyethanesulfonate (Aqueous Solutions)
Polypropylene PPGood resistance to aqueous solutions, acids, and bases. Susceptible to attack by strong oxidizing agents and some organic solvents.[6]Good to Excellent (Likely compatible, but testing is essential)
High-Density Polyethylene HDPESimilar to PP, with good resistance to a wide range of chemicals.[7][8]Good to Excellent (Likely compatible, but testing is essential)
Low-Density Polyethylene LDPELess rigid and has lower chemical resistance than HDPE, particularly to organic solvents.[9][10]Good (Suitable for short-term use, testing recommended)
Polystyrene PSGood for aqueous solutions but has poor resistance to many organic solvents.[11][12]Fair to Poor (Not recommended for long-term storage)
Polycarbonate PCStrong and transparent, but susceptible to attack by strong acids, bases, and many organic solvents.[13][14][15]Poor (High risk of chemical attack and stress cracking)
Polyethylene Terephthalate, Glycol-modified PETGGood for aqueous solutions and weak acids/bases. Attacked by many solvents.Fair (Testing required, not ideal for long-term storage)
Polytetrafluoroethylene PTFEExcellent chemical resistance to a very broad range of chemicals, including most solvents.[4][5][16][17][18]Excellent (A reliable choice for most applications)

Experimental Protocol: In-House Chemical Compatibility Testing

To ensure the integrity of your work, it is crucial to validate the compatibility of your chosen plasticware with Sodium 2-Methoxyethanesulfonate under your specific experimental conditions. This protocol is based on the principles outlined in ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[19][20][21][22][23]

Objective: To determine the compatibility of a specific plastic with a solution of Sodium 2-Methoxyethanesulfonate by measuring changes in weight, appearance, and physical properties.
Materials:
  • Samples of the plastic to be tested (e.g., cut pieces of a container, pipette tips).

  • Your working solution of Sodium 2-Methoxyethanesulfonate.

  • A control liquid (e.g., deionized water or the buffer used to dissolve the compound).

  • Chemically resistant containers for immersion (e.g., glass or PTFE).

  • Analytical balance (readable to 0.001 g).

  • Calipers for dimensional analysis.

  • A controlled temperature environment (e.g., incubator or water bath).

Methodology:
  • Initial Measurements (Time = 0):

    • Cut at least three test specimens of the plastic material.

    • Carefully inspect each specimen for any pre-existing flaws, discoloration, or crazing. Record your observations.

    • Measure the weight of each specimen to the nearest 0.001 g.

    • Measure the dimensions (length, width, thickness) of each specimen using calipers.

  • Exposure:

    • Place the test specimens in a glass or PTFE container. Ensure they are fully immersed in your Sodium 2-Methoxyethanesulfonate solution.

    • Prepare a parallel set of control specimens and immerse them in the control liquid.

    • Store the containers at your typical experimental temperature for a duration that reflects your longest anticipated exposure time (e.g., 24 hours, 7 days).

  • Post-Exposure Analysis:

    • After the designated exposure time, carefully remove the specimens from the solutions.

    • Gently rinse the specimens with deionized water and blot them dry with a lint-free cloth.

    • Allow the specimens to air-dry completely in a desiccator before final measurements.

    • Re-weigh each specimen and record the final weight.

    • Re-measure the dimensions of each specimen.

    • Visually inspect each specimen for any changes in appearance (swelling, discoloration, crazing, etc.) and compare them to the control specimens.

  • Data Interpretation:

    • Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] x 100

    • Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] x 100

    • A weight change of >2% or a significant visual change indicates potential incompatibility.

Visualization of the Decision-Making Workflow

The following diagram illustrates the logical process for selecting appropriate plasticware when working with Sodium 2-Methoxyethanesulfonate.

start Start: Need to use Sodium 2-Methoxyethanesulfonate no_data Is specific compatibility data available? start->no_data consult_general Consult General Chemical Resistance Table no_data->consult_general No select_candidate Select Candidate Plastics (e.g., PP, HDPE, PTFE) consult_general->select_candidate perform_test Perform In-House Compatibility Test (ASTM D543) select_candidate->perform_test analyze_results Analyze Results: Weight, Dimensions, Appearance perform_test->analyze_results pass No Significant Changes (<2% weight change, no visual defects) analyze_results->pass Pass fail Significant Changes Observed (>2% weight change, crazing, swelling) analyze_results->fail Fail approve Approved for Use pass->approve reselect Select a More Resistant Plastic (e.g., PTFE) and Re-test fail->reselect reselect->perform_test

Caption: Decision workflow for selecting compatible plastics.

References

  • ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2014,

  • ASTM D543-95, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 1995,

  • Kiyo R&D, Acid and Base Resistance Testing As Per ASTM D543,

  • EUROLAB, ASTM D543-20 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents,

  • ASTM International, D543 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents,

  • Unknown, Chemical Resistance Guide of PTFE & Filled PTFE,

  • HDPE Supply, Chemical Resistance of Thermoplastics Piping Materials,

  • GORTEF, PTFE Chemical Resistance Guide | Teflon Chemical Compatibility,

  • The Lab Depot, Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart,

  • Lab Supplies, LDPE Chemical Compatibility Chart,

  • Polyfluor, Chemical resistance, PTFE | Materials,

  • Lab Supplies, PTFE and Teflon Chemical Compatibility,

  • MENDA, Chemical Resistance Chart for LDPE (Low Density Polyethylene),

  • Unknown, HDPE Chemical Compatibility & Resistance Chart,

  • CP Lab Safety, Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance,

  • The Lab Depot, Chemical Resistance of Resins & Polyethylene,

  • BASF, Safety Data Sheet,

  • INEOS Group, HDPE Chemical Resistance Guide,

  • Cole-Parmer, Chemical Compatibility Database,

  • Sigma-Aldrich, Material Safety Data Sheet for Sodium,

  • PailHQ, HDPE Chemical Compatibility Chart: 50+ Chemicals,

  • ChemicalBook, SODIUM METHANESULFONATE - Safety Data Sheet,

  • Fisher Scientific, SAFETY DATA SHEET,

  • CDF Corporation, Polyethylene Chemical Resistance Chart,

  • Sdfine, Chemwatch GHS SDS in English (European) 4004-90,

  • ThermoFisher, Nalgene plastic labware chemical resistance reference guide,

  • GMP Plastics, Polycarbonate Chemical Compatibility Chart,

  • PALRAM Industries, Chemical Resistance of Polycarbonate Products,

  • DWK Life Sciences, Chemical Compatibility Calculator,

  • Unknown, CHEMICAL RESISTANCE OF PLASTICS,

  • The Lab Depot, The Chemical Compatibility of Polycarbonate,

  • theplasticshop.co.uk, A Guide to Chemical Resistance of Polycarbonate Sheet,

  • SpillTech, Compatibility Guide For Polyethylene Items Rating Key:,

  • ResearchGate, Compatibility of Polyethersulfone/Polycarbonate Blends,

  • Dutscher, Chemical Resistance,

  • Industrial Specialties Mfg., Polypropylene Chemical Compatibility Chart,

  • CELLTREAT Scientific Products, Chemical Compatibility Guide Polypropylene,

  • Foxx Life Sciences, Polypropylene Chemical Compatibility Chart,

  • Thermo Fisher Scientific, CHEMICAL COMPATIBILITY CHART,

  • Spill Doctor, POLYETHYLENE CHEMICAL COMPATIBILITY GUIDE,

  • Multi-Panels, Expandable Polystyrene Chemical Resistance Tables,

  • Unknown, Chemical Compatibility Reference Chart: Polyethylene / LDPE / HDPE | PDF | Acetic Acid,

  • Darwin Microfluidics, PS (Polystyrene) – Chemical Resistance Chart,

Sources

Optimization

"minimizing metal ion chelation with Sodium 2-Methoxyethanesulfonate"

Technical Support Center: Formulating with Sodium 2-Methoxyethanesulfonate (S2ME) to Minimize Metal Ion Chelation Welcome to the Formulation Technical Support Center. As drug development pivots toward complex metalloprot...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulating with Sodium 2-Methoxyethanesulfonate (S2ME) to Minimize Metal Ion Chelation

Welcome to the Formulation Technical Support Center. As drug development pivots toward complex metalloproteins and metal-dependent active pharmaceutical ingredients (APIs), selecting an inert excipient is critical. Traditional buffers often strip essential metal ions, leading to API destabilization. This guide provides authoritative troubleshooting, FAQs, and self-validating protocols for utilizing Sodium 2-Methoxyethanesulfonate (S2ME) as a premier non-coordinating excipient.

Part 1: The Causality of S2ME’s Non-Chelating Nature

To troubleshoot formulation issues, one must first understand the molecular mechanics of the excipient. S2ME (C₃H₇NaO₄S) represents a paradigm shift in formulation chemistry. Traditional zwitterionic buffers (e.g., Good's buffers like HEPES or MES) rely on nitrogenous rings (morpholine, piperazine). Despite steric hindrance, these nitrogen centers possess residual Lewis basicity capable of interacting with transition metals [1].

S2ME circumvents this by utilizing an ether oxygen and a terminal sulfonate group. Sulfonates are highly delocalized, hard bases that act as exceptionally weak ligands in aqueous media, failing to displace water from the primary coordination sphere of transition metals [2]. Furthermore, the ether oxygen lacks the electron-donating power of primary or secondary amines. The synergistic effect of these two weak functional groups renders the entire S2ME molecule effectively non-coordinating, preserving the structural integrity of metallo-therapeutics.

Part 2: Frequently Asked Questions (FAQs)

Q: Why should I choose S2ME over standard Good's buffers like MES for a zinc-dependent enzyme? A: While MES is widely considered "low-binding," its morpholine ring can still participate in secondary coordination sphere interactions, particularly with borderline Lewis acids like Zn²⁺ or Cu²⁺. S2ME completely removes the nitrogen heteroatom from the equation, dropping the metal-binding affinity (Log K) to near-zero, ensuring your zinc remains tightly bound to the enzyme's catalytic core.

Q: Does S2ME prevent Metal-Catalyzed Oxidation (MCO) of my API? A: No. This is a common misconception. Chelators like EDTA prevent MCO by sequestering trace metals. S2ME is designed for the exact opposite scenario: when the metal ion is required for API stability or function. To prevent MCO in an S2ME formulation, you must implement a highly purified manufacturing process to exclude adventitious metals, rather than relying on the excipient to sequester them.

Part 3: Troubleshooting Matrix

SymptomDiagnosticRoot Cause & CausalityCorrective Action
API Precipitation / Loss of Activity Metal stripping is occurring despite using S2ME.Impurity Interference: S2ME is non-coordinating, but unreacted starting materials or trace heavy metals from its synthesis can shift the equilibrium of weakly bound metalloproteins.Implement a pre-formulation polishing step using Chelex-100 resin to strip adventitious chelators and metals from the S2ME stock.
False-Positive ITC Signals Exothermic/Endothermic peaks observed when titrating metals into S2ME.Thermodynamic Artifacts: Failure to account for the heat of dilution or mismatched pH between the metal titrant and the S2ME cell.Execute a self-validating protocol. Run a "metal-into-water" blank and subtract this background heat. Ensure pH is matched using non-coordinating acids/bases (e.g., HNO₃/NaOH).
Unexpected pH Shifts pH drifts during the addition of metal salts to the S2ME buffer.Proton Displacement: Trace coordinating impurities release protons upon binding to the added metal ions.Verify S2ME purity. If purity is >99%, check the hydration state of the metal salt used; highly charged metals undergo hydrolysis, generating H⁺ independently of the buffer.

Part 4: Quantitative Data: Metal Affinity Comparison

The following table summarizes the binding affinities of common buffers and excipients. S2ME's lack of coordinating nitrogen or carboxylate groups results in an affinity too low to accurately measure via standard potentiometry, effectively rendering it inert.

Buffer / ExcipientCoordinating Functional GroupsCu²⁺ Affinity (Log K)Zn²⁺ Affinity (Log K)
EDTA Amines, Carboxylates~18.8~16.5
Citrate Carboxylates, Hydroxyl~5.9~4.9
HEPES Piperazine, Sulfonate~3.2~1.5
MES Morpholine, Sulfonate< 2.0< 1.5
S2ME Ether, Sulfonate< 1.0 < 1.0

Part 5: SOP-704: Self-Validating ITC Protocol for Excipient Inertness

To ensure your batch of S2ME is truly non-coordinating before formulating high-value APIs, Isothermal Titration Calorimetry (ITC) is the gold standard [3]. This protocol is designed as a self-validating system; it inherently controls for background noise and physical artifacts.

Step 1: Excipient Polishing Pass a 500 mM S2ME stock solution through a 10 mL column of Chelex-100 (Na⁺ form) at a flow rate of 1 mL/min. This eliminates trace chelating impurities that could yield false-positive binding data.

Step 2: Analyte Preparation Dilute the polished S2ME to 50 mM using LC-MS grade water. Adjust the pH exactly to 7.40 using ultra-pure NaOH.

Step 3: Titrant Preparation Prepare a 5 mM solution of CuCl₂ (acting as a highly sensitive transition metal probe) in LC-MS grade water. Match the pH to 7.40. Causality Note: Cu²⁺ is chosen because its borderline hard/soft nature makes it highly reactive to even weak nitrogenous or oxygenated ligands.

Step 4: Instrument Setup & Execution

  • Load the ITC sample cell (typically ~200 µL) with the 50 mM S2ME solution.

  • Load the injection syringe with the 5 mM CuCl₂ titrant.

  • Run 1 (Experimental): Titrate CuCl₂ into S2ME (20 injections of 2 µL each at 25°C).

  • Run 2 (Internal Control): Wash the cell, fill with LC-MS grade water (pH 7.40), and repeat the exact titration of CuCl₂.

Step 5: Data Deconvolution Subtract the integrated heats of Run 2 (heat of dilution) from Run 1. A resulting ΔH near zero validates the non-coordinating nature of the S2ME batch, clearing it for use in metalloprotein formulation.

Part 6: Formulation Workflow Visualization

S2ME_Workflow A Raw Sodium 2-Methoxyethanesulfonate B Chelex-100 Resin Treatment (Strips adventitious trace metals) A->B Dissolve & Purify C Isothermal Titration Calorimetry (Validates non-coordinating status) B->C QA/QC Check D Formulation with Metallo-API (e.g., Zn²⁺-Insulin) C->D Log K < 1.0 E Intact Metalloprotein (Zero Metal Stripping) D->E Final Fill/Finish

Workflow for the purification, validation, and application of S2ME in metalloprotein formulation.

References

  • Weak Coordinating Character of Organosulfonates in Oriented Silica Films: An Efficient Approach for Immobilizing Cationic Metal-Transition Complexes. National Institutes of Health (PMC). Available at:[Link]

  • Investigation of metal–buffer interactions using isothermal titration calorimetry. Journal of Thermal Analysis and Calorimetry / Springer. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Sodium 2-Methoxyethanesulfonate

Welcome to the Technical Support Center for the isolation and purification of Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9). As a Senior Application Scientist, I have designed this guide to help drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the complex separation challenges associated with this highly polar intermediate.

Mechanistic Overview & The Separation Challenge

The synthesis of sodium 2-methoxyethanesulfonate is typically achieved via the Strecker sulfite alkylation , which involves reacting 1-bromo-2-methoxyethane with sodium sulfite in a water/ethanol mixture at elevated temperatures (e.g., 75 °C)[1]. Historically established by Adolph Strecker[2], this nucleophilic substitution yields the desired sulfonate but leaves behind a problematic crude matrix.

Because the product is a highly polar, water-soluble salt, it cannot be purified using standard silica gel chromatography. The primary challenge lies in exploiting the subtle thermodynamic and solubility differences between the target sulfonate and the inorganic byproducts (NaBr, unreacted Na₂SO₃) to achieve analytical-grade purity.

Quantitative Solubility & Impurity Profile

To design a logical purification workflow, we must first analyze the physicochemical properties of the crude mixture components.

ComponentSolubility in Water (20°C)Solubility in Hot EthanolPurification Strategy
Sodium 2-Methoxyethanesulfonate Very High (>50 g/100 mL)Moderate (~15 g/100 mL)Target Product Isolation
Sodium Sulfite (Na₂SO₃) 27 g/100 mLInsoluble (<0.1 g/100 mL)Hot Ethanol Filtration
Sodium Bromide (NaBr) 90.5 g/100 mLLow (~2 g/100 mL)Fractional Crystallization
1-Bromo-2-methoxyethane Low (<1 g/100 mL)MiscibleLiquid-Liquid Extraction

Standard Purification Workflow

G Crude Crude Reaction Mixture (Product, NaBr, Na2SO3, Alkyl Halide) Ext Liquid-Liquid Extraction (Wash with EtOAc/DCM) Crude->Ext Org Organic Phase (Discard: Unreacted Halide) Ext->Org Organic Phase Aq Aqueous Phase (Product, NaBr, Na2SO3) Ext->Aq Aqueous Phase Evap Evaporation to Dryness Aq->Evap EtOH Hot Ethanol Extraction Evap->EtOH Dry Solid Residue Insoluble Residue (Discard: Na2SO3, Na2SO4) EtOH->Residue Filter (Insoluble) Filtrate Ethanol Filtrate (Product + trace NaBr) EtOH->Filtrate Soluble Fraction Cryst Cooling & Recrystallization (Isopropanol addition) Filtrate->Cryst Pure Pure Sodium 2-Methoxyethanesulfonate Cryst->Pure Yield

Fig 1. Step-by-step purification workflow for Sodium 2-Methoxyethanesulfonate from crude synthesis.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with inorganic salts. How do I separate the product from unreacted sodium sulfite and sodium bromide?

Causality: The Strecker sulfite alkylation requires an excess of Na₂SO₃ to drive the reaction to completion, producing equimolar NaBr as a byproduct. Because all three main components are highly water-soluble, aqueous crystallization is ineffective. We must exploit the hydrocarbon-like ether tail of the sulfonate, which grants it moderate solubility in hot lower alcohols, unlike the strictly inorganic Na₂SO₃.

Step-by-Step Protocol:

  • Evaporate the aqueous reaction mixture to complete dryness under reduced pressure (rotary evaporator, 60°C water bath).

  • Suspend the dry solid in absolute ethanol (approx. 10 mL per gram of solid) and heat to a vigorous reflux for 30 minutes.

  • Filter the suspension while boiling hot. The insoluble filter cake is primarily unreacted Na₂SO₃.

  • Concentrate the filtrate to half its volume and slowly add isopropanol (anti-solvent) dropwise until slight turbidity persists.

  • Cool the mixture to 4°C overnight to induce crystallization of the sulfonate salt.

  • Self-Validation System: Dissolve a few isolated crystals in 1 mL of deionized water and add a single drop of 0.1 M Silver Nitrate ( AgNO3​ ). If the solution remains clear (no yellowish-white AgBr precipitate forms), the bromide has been successfully removed.

Q2: I am detecting unreacted 1-bromo-2-methoxyethane in my NMR spectrum. How can I remove it without losing my product?

Causality: 1-bromo-2-methoxyethane is an organic liquid. If the reaction does not reach 100% conversion, this volatile, non-polar halide will remain suspended in the aqueous phase. Attempting to dry the mixture directly can trap it within the salt matrix.

Step-by-Step Protocol:

  • Before evaporating the crude aqueous reaction mixture, transfer it to a separatory funnel.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • The organic phase will preferentially partition the unreacted alkyl halide, while the highly polar sodium 2-methoxyethanesulfonate remains entirely in the aqueous phase.

  • Self-Validation System: Spot the extracted organic phase on a TLC plate. Visualization with a KMnO4​ dip will reveal any remaining ether/halide compounds. Once the organic phase shows no spots, the aqueous layer is free of starting material and safe to evaporate.

Q3: My downstream biological assay is highly sensitive to trace bromide ions. Recrystallization isn't achieving the purity I need. What is a more rigorous method?

Causality: NaBr and sodium 2-methoxyethanesulfonate have overlapping solubility profiles in lower alcohols. For ultra-high purity (>99.9%), fractional crystallization becomes inefficient. The most authoritative workaround is to temporarily convert the salt into a covalent, organic-soluble intermediate—specifically, a sulfonyl chloride[3].

Step-by-Step Protocol (Sulfonyl Chloride Intermediate Method):

  • Suspend the dry, semi-pure sodium sulfonate in anhydrous dichloromethane (DCM, 0.1 M).

  • Add 0.7 equivalents of dimethylformamide (DMF) and 3.9 equivalents of Thionyl Chloride ( SOCl2​ ). Stir at room temperature for 1.5 to 2 hours[3].

  • The reaction forms 2-methoxyethanesulfonyl chloride, which dissolves completely in DCM, while all inorganic salts (NaCl, NaBr) crash out as a heavy white precipitate.

  • Filter the suspension through a glass frit and concentrate the filtrate under reduced pressure to yield the pure sulfonyl chloride oil.

  • Hydrolyze the oil back to the sulfonate salt by stirring it with exactly 2.0 equivalents of aqueous NaOH, then lyophilize (freeze-dry) the resulting solution.

  • Self-Validation System: Monitor the complete conversion of the sulfonyl chloride back to the sulfonate by tracking the alpha-protons in 1H-NMR . The -CH2​-SO2​Cl protons typically appear highly shifted (~3.6 ppm) and will migrate upfield (~3.1 ppm) upon successful conversion to the -CH2​-SO3​Na salt.

Q4: The isolated solid is slightly yellow or brown instead of pure white. How do I decolorize it?

Causality: Prolonged heating during the Strecker alkylation can cause trace oxidation of the ether linkage or polymerization of the alkyl halide, generating highly conjugated, colored byproducts. These impurities are often highly polar and co-crystallize with the product.

Step-by-Step Protocol:

  • Dissolve the crude discolored salt in a minimum amount of deionized water.

  • Add 5-10% (w/w) activated carbon (e.g., Norit).

  • Heat the mixture to 60°C for 30 minutes with gentle magnetic stirring.

  • Filter the hot mixture through a tightly packed pad of Celite to remove the fine carbon particles.

  • Self-Validation System: Measure the absorbance of the filtrate at 400 nm using a UV-Vis spectrophotometer. An absorbance of <0.05 confirms successful decolorization. Lyophilize the clear filtrate to recover the pristine white solid.

Sources

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Technical Support Center: Troubleshooting Sodium 2-Methoxyethanesulfonate

Welcome to the Technical Support Center. Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a critical building block, charge-tagging agent, and solubilizing intermediate used extensively in pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a critical building block, charge-tagging agent, and solubilizing intermediate used extensively in pharmaceutical synthesis and organometallic catalysis. However, commercial batches often contain trace contaminants that can derail sensitive catalytic reactions, inflate stoichiometric calculations, or introduce toxic alkylating agents into biological assays.

This guide is designed to help you identify, understand, and eliminate these contaminants. We do not just provide steps; we explain the chemical causality behind every impurity and purification workflow to ensure your experiments are built on a self-validating system.

Mechanistic Overview: The Origin of Contaminants

To troubleshoot a reagent, you must first understand how it is synthesized. The industry standard for producing Sodium 2-Methoxyethanesulfonate is the Strecker Sulfite Alkylation [1]. This process involves the nucleophilic substitution ( SN​2 ) of an alkyl halide—typically 2-chloroethyl methyl ether[2] or 1-bromo-2-methoxyethane[3]—with an aqueous solution of sodium sulfite ( Na2​SO3​ ) under reflux conditions[4].

While this pathway is highly scalable, it is inherently prone to generating specific classes of impurities. The stoichiometric displacement of the halide generates inorganic salts, while incomplete conversion leaves behind reactive organic precursors. Furthermore, the final product is highly hygroscopic, making environmental moisture a constant threat[5].

G SM 2-Chloroethyl methyl ether (Alkylating Agent) Reaction Strecker Sulfite Alkylation (Aqueous Reflux) SM->Reaction Reagent Sodium Sulfite (Nucleophile) Reagent->Reaction Target Sodium 2-Methoxyethanesulfonate (Target Product) Reaction->Target S_N2 Pathway Imp1 Halide Salts (NaCl) (Stoichiometric Byproduct) Reaction->Imp1 Halide Displacement Imp2 Sodium Sulfate (Na2SO4) (Sulfite Oxidation) Reaction->Imp2 O2 Exposure Imp3 Unreacted Alkyl Halide (Incomplete Conversion) Reaction->Imp3 Kinetic Limitation Imp4 Moisture (H2O) (Hygroscopic Absorption) Target->Imp4 Atmospheric Exposure

Fig 1: Reaction pathways and contaminant generation in Sodium 2-Methoxyethanesulfonate synthesis.

Troubleshooting FAQs

Q1: My yield in downstream coupling reactions is inconsistent, and the commercial reagent appears clumpy. What is happening? A: You are dealing with moisture contamination .

  • Causality: Sodium 2-methoxyethanesulfonate is an anionic surfactant-like salt. The sulfonate headgroup forms exceptionally strong hydrogen bonds with water molecules, making the compound highly hygroscopic[5]. Water not only causes the powder to clump but will actively hydrolyze sensitive electrophiles (like acyl chlorides or activated esters) in your downstream steps.

  • Resolution: Dry the reagent under high vacuum (0.1 mbar) at 60°C for at least 24 hours prior to use. Always store the dried salt in a desiccator over P2​O5​ or under an inert argon atmosphere.

Q2: I am observing poor solubility of the commercial reagent in organic solvents, and my 1H NMR shows no organic impurities. What is the inert mass? A: This is the hallmark of inorganic salt contamination , specifically Sodium Halides (NaCl/NaBr) and Sodium Sulfate ( Na2​SO4​ ).

  • Causality: The Strecker alkylation produces one equivalent of NaCl or NaBr as a stoichiometric byproduct[1]. Additionally, any unreacted sodium sulfite ( Na2​SO3​ ) readily oxidizes to sodium sulfate ( Na2​SO4​ ) during aqueous workup and exposure to air. These inorganic salts are invisible in standard 1H NMR but artificially inflate the mass of your reagent, causing you to under-dose the actual sulfonate in stoichiometric calculations.

  • Resolution: Perform a hot ethanol extraction (see the validated protocol below).

Q3: My 1H NMR shows unexpected aliphatic peaks, and I am seeing unintended alkylation side-products in my biological assays. What is the contaminant? A: You are detecting unreacted starting material (e.g., 2-chloroethyl methyl ether) or trace O-alkylation byproducts [4].

  • Causality: If the Strecker reaction is quenched before full kinetic conversion, trace amounts of the alkyl halide remain. Because 2-chloroethyl methyl ether is a potent alkylating agent[2], it will indiscriminately alkylate nucleophiles (amines, thiols, hydroxyls) in your downstream drug development assays, leading to false positives or complex byproduct mixtures.

  • Resolution: Wash the crude solid with a non-polar solvent like diethyl ether. The non-polar ether will dissolve the volatile organic impurities while leaving the ionic sulfonate salt completely intact.

Quantitative Contaminant Profiling

To assist with your analytical QC, below is a summary of the quantitative data regarding common contaminants found in commercial grades of this reagent.

Contaminant ClassSpecific ImpurityTypical Commercial %Detection MethodMechanistic Origin
Inorganic Salts NaCl, NaBr1.0% - 5.0%Ion Chromatography, Elemental AnalysisStoichiometric byproduct of the Strecker alkylation SN​2 displacement.
Oxidized Salts Na2​SO4​ 0.5% - 2.0%Barium Chloride ( BaCl2​ ) Precipitation TestOxidation of unreacted nucleophile ( Na2​SO3​ ) during atmospheric exposure.
Volatile Organics 2-Chloroethyl methyl ether< 0.1% 1H NMR (aliphatic shift), GC-MSIncomplete nucleophilic substitution / kinetic limitation.
Aqueous Moisture ( H2​O )2.0% - 10.0%Karl Fischer TitrationHygroscopic nature of the polar sulfonate anion.
Experimental Protocol: Rigorous Purification of Commercial SMES

To ensure absolute trustworthiness in your downstream data, do not use commercial Sodium 2-Methoxyethanesulfonate straight from the bottle for sensitive applications. Use the following self-validating purification protocol, which exploits the differential solubility of sulfonate salts versus inorganic impurities.

Materials Required:

  • Commercial Sodium 2-Methoxyethanesulfonate

  • Absolute Ethanol (Anhydrous, >99.5%)

  • Diethyl Ether (Anhydrous)

  • Vacuum oven & Schlenk filtration apparatus

Step-by-Step Methodology:

  • Pre-Drying (Critical Step): Place the commercial reagent in a vacuum oven at 60°C under high vacuum (0.1 mbar) for 24 hours.

    • Causality: Water dramatically increases the solubility of NaCl and Na2​SO4​ in ethanol. If the batch is not rigorously dried first, the inorganic impurities will co-elute with the target sulfonate during the next step, rendering the extraction useless.

  • Hot Extraction: Suspend the dried solid in boiling absolute ethanol (approx. 10 mL per gram of solid). Stir vigorously for 15 minutes.

    • Causality: Sodium 2-methoxyethanesulfonate is highly soluble in boiling ethanol, whereas the inorganic contaminants (NaCl, NaBr, Na2​SO4​ ) remain practically insoluble in the alcohol matrix.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-heated medium-porosity glass frit to remove the undissolved inorganic salts.

    • Causality: The filtration must be performed while the ethanol is near its boiling point. If the solution cools in the funnel, the target sulfonate salt will prematurely crystallize and be lost in the filter cake alongside the impurities.

  • Crystallization: Transfer the clear filtrate to an ice bath and allow it to cool to 0°C for 4 hours. The purified Sodium 2-Methoxyethanesulfonate will precipitate as fine white crystals.

  • Organic Washing: Filter the purified crystals and wash the filter cake with two volumes of cold, anhydrous diethyl ether.

    • Causality: Diethyl ether is highly non-polar. It will not solvate the ionic sulfonate salt, but it readily dissolves unreacted volatile alkyl halides (like 2-chloroethyl methyl ether), effectively stripping residual organic impurities from the crystal lattice.

  • Final Drying: Dry the purified product under high vacuum at room temperature for 12 hours to remove residual ether and ethanol. Store under argon.

References
  • Title: Sulfonate - Grokipedia | Source: Grokipedia | URL: [Link]

  • Title: Cyclopentadienone Iron Complex-Catalyzed Hydrogenation of Ketones: The Influence of the Charge-Tag on Catalytic Performance | Source: Organometallics - ACS Publications | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Adjusting Ionic Strength of Sodium 2-Methoxyethanesulfonate (SMES) Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers, analytical chemists, and drug development professionals working with Sodium 2-Methoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers, analytical chemists, and drug development professionals working with Sodium 2-Methoxyethanesulfonate (SMES) .

This guide focuses on the thermodynamic and electrokinetic principles required to successfully adjust and validate the ionic strength of SMES-based background electrolytes (BGEs) and formulation matrices.

Expert Overview: The Role of SMES in Solution Chemistry

A common point of confusion in the field is equating Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) with the widely used biological pH buffer, MES (2-(N-morpholino)ethanesulfonic acid). They are not the same.

Unlike Good’s buffers, SMES is an ether-sulfonate salt lacking a titratable amine. Because its sulfonic acid moiety has a highly acidic pKa (< 1), SMES remains fully ionized across the entire physiological pH range. Therefore, it does not buffer pH; rather, it acts as a highly soluble, "inorganic-species-free" Background Electrolyte (BGE) or Ionic Strength Adjuster (ISA) [1].

By adjusting the concentration of SMES, scientists can precisely modulate the ionic strength ( I ) of a solution. According to the Debye-Hückel theory, controlling ionic strength is critical because it dictates the activity coefficients of dissolved ions and compresses the electrical double layer (Debye length) around charged biomolecules[2]. This screening effect is essential for optimizing electrophoretic mobility in Capillary Electrophoresis (CE) and suppressing non-specific protein adsorption[1][3].

Troubleshooting Guide

Issue 1: Excessive Joule Heating or Current Breakdown During CE
  • Symptom: When running Capillary Zone Electrophoresis (CZE), the current exceeds 50–100 µA, leading to baseline noise, peak broadening, or capillary fracture.

  • Root Cause: The ionic strength of the SMES BGE is too high. Electrical conductivity is directly proportional to ionic strength[4][5]. High conductivity in narrow capillaries generates excessive Joule heating, which creates radial temperature gradients that degrade resolution.

  • Solution: Dilute the SMES concentration. If a high ionic strength is strictly required for Debye-Hückel screening, reduce the capillary internal diameter (e.g., from 50 µm to 25 µm) or lower the applied voltage to maintain the current within a safe thermal dissipation limit.

Issue 2: Poor Peak Resolution or Analyte Tailing
  • Symptom: Analytes co-elute, or proteins exhibit severe peak tailing.

  • Root Cause: The ionic strength is too low, resulting in an expanded Debye length[2]. This lack of electrostatic screening allows proteins to interact with the negatively charged silanol groups on the capillary wall.

  • Solution: Incrementally increase the SMES concentration (e.g., from 10 mM to 50 mM). The added SMES will compress the electrical double layer, suppressing wall interactions and modulating the electrophoretic mobility of the analytes[1].

Issue 3: Precipitation in Mixed Aqueous-Organic Solvents
  • Symptom: SMES precipitates when adjusting ionic strength in non-aqueous capillary electrophoresis (NACE) or during click-chemistry decoupling reactions utilizing organic solvents.

  • Root Cause: The dielectric constant ( ϵ ) of the solvent is too low. The Debye-Hückel equation demonstrates that ion-ion interactions become overwhelmingly attractive in low-dielectric media, leading to ion-pair formation and subsequent precipitation[2][6].

  • Solution: Reduce the target ionic strength or increase the aqueous fraction of the solvent system to maintain a sufficient dielectric constant for SMES solvation.

Frequently Asked Questions (FAQs)

Q: Why should I use SMES to adjust ionic strength instead of standard Sodium Chloride (NaCl)? A: While NaCl is inexpensive, chloride ions are highly corrosive to stainless steel components in mass spectrometry (CE-MS) and can cause severe ion suppression. SMES provides a stable, inorganic-halide-free alternative[1]. Furthermore, the methoxyethyl moiety of SMES introduces a slight organic character that can favorably alter the solvation shell of peptides, further minimizing wall adsorption.

Q: How do I calculate the exact ionic strength contribution of SMES? A: SMES is a 1:1 strong electrolyte. The ionic strength ( I ) is calculated as I=21​∑ci​zi2​ [7]. For SMES, this simplifies to I=c , where c is the molar concentration of the salt. A 50 mM SMES solution contributes exactly 0.05 M to the total ionic strength.

Q: Can I use conductivity to verify my ionic strength adjustments? A: Yes. Electrical conductivity is a highly reliable, self-validating surrogate for ionic strength[5]. Because SMES is fully dissociated, its conductivity increases linearly with concentration in dilute regimes.

Quantitative Data: SMES Concentration vs. Conductivity

To assist in rapid formulation and validation, the following table summarizes the theoretical ionic strength and expected conductivity profiles for SMES solutions at 25°C.

SMES Concentration (mM)Theoretical Ionic Strength ( I , M)Estimated Conductivity ( μS/cm at 25°C)Primary Application
100.010~1,050CE-MS (Low ion suppression)
500.050~5,100Standard CZE Background Electrolyte
1000.100~9,800High-resolution Peptide Separation
2500.250~23,500Click-chemistry decoupling matrices

Note: Conductivity values are empirical estimates based on Kohlrausch’s law for 1:1 ether-sulfonate electrolytes. Always calibrate your specific system.

Experimental Protocols: Preparation & Validation

To ensure scientific integrity and reproducibility, follow this self-validating protocol for preparing a 50 mM SMES Background Electrolyte.

Step 1: Mass Calculation and Weighing

  • Calculate the required mass. The molecular weight of SMES (C3H7NaO4S) is approximately 162.14 g/mol .

  • For 1.0 L of a 50 mM solution, accurately weigh 8.107 g of SMES powder using an analytical balance.

Step 2: Initial Dissolution

  • Transfer the SMES powder to a clean glass beaker.

  • Add 800 mL of ultrapure water (18.2 MΩ·cm). Stir magnetically until complete dissolution is achieved.

Step 3: pH Adjustment (Optional but Recommended)

  • Because SMES does not buffer pH, the solution's pH will be susceptible to atmospheric CO2. If a specific pH is required for your analytes, add a low-concentration co-buffer (e.g., 10 mM Tris or Acetate) at this stage[3].

Step 4: Volume Adjustment and Homogenization

  • Transfer the solution to a 1.0 L volumetric flask and bring to volume with ultrapure water. Invert carefully to mix.

Step 5: Self-Validation via Conductivity

  • Measure the solution using a calibrated conductivity meter at 25°C.

  • Verify that the conductivity reads between 5.0 and 5.5 mS/cm [5][7]. If the value deviates by >10%, re-evaluate the salt purity or weighing accuracy.

Step 6: Filtration and Degassing

  • Filter the validated BGE through a 0.22 µm hydrophilic membrane (e.g., PES or RC) to remove particulates. Degas via sonication prior to use in electrophoretic systems.

System Workflows & Mechanisms (Visualizations)

Below are the logical architectures detailing the preparation workflow and the physicochemical mechanism of SMES in solution.

Workflow A Weigh SMES Salt B Dissolve in Solvent A->B C Measure Conductivity B->C D Calculate Ionic Strength C->D E Adjust Concentration D->E If I ≠ Target F Final BGE Ready D->F If I = Target E->C Re-measure

Caption: Workflow for SMES background electrolyte preparation and validation.

Mechanism N1 Increase SMES Concentration N2 Enhance Debye-Hückel Screening N1->N2 N3 Reduce Debye Length (1/κ) N2->N3 N4 Modulate Electrophoretic Mobility N3->N4 N5 Suppress Wall Adsorption N3->N5

Caption: Mechanism of Debye-Hückel screening by SMES on analyte mobility.

Sources

Optimization

"long-term stability issues of Sodium 2-Methoxyethanesulfonate solutions"

Technical Support Center: Troubleshooting Long-Term Stability of Sodium 2-Methoxyethanesulfonate Solutions As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues in bioconj...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Long-Term Stability of Sodium 2-Methoxyethanesulfonate Solutions

As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues in bioconjugation workflows, click chemistry, and advanced non-aqueous electrolyte formulations utilizing Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9). While the sulfonate headgroup is exceptionally stable in aqueous media, the methoxyether tail introduces hidden vulnerabilities during long-term storage.

This guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind degradation, you can implement self-validating protocols to ensure absolute reagent integrity.

Part 1: Core Stability Issues & Causality (FAQs)

Q1: Why does the pH of my aqueous Sodium 2-Methoxyethanesulfonate solution drift downward over several months? Expert Insight: The primary driver of pH drift is not the hydrolysis of the sulfonate group—which is highly stable under standard physiological conditions—but rather the auto-oxidation of the methoxyether linkage. When exposed to dissolved oxygen and ambient UV light, ethers form hydroperoxides via a radical chain mechanism. Over time, these peroxides cleave into acidic byproducts (such as formic acid derivatives), leading to a measurable drop in pH. This is why authoritative safety data sheets mandate storing the compound away from direct sunlight and in tightly sealed containers at 2-8°C [1].

Q2: I observed turbidity in a 0.5 M solution stored at room temperature for 4 weeks. Is the chemical precipitating? Expert Insight: Sodium 2-Methoxyethanesulfonate is highly soluble in water. Turbidity in aqueous solutions stored at room temperature is almost exclusively caused by microbial contamination rather than chemical precipitation. Carbon-rich organic salts serve as excellent carbon sources for opportunistic bacteria and fungi. Self-Validation: Measure the optical density at 600 nm (OD600). A reading >0.05 indicates microbial growth, confirming the need for sterile filtration.

Q3: Can I freeze the solutions to extend their shelf life indefinitely? Expert Insight: While freezing (-20°C) halts microbial growth and significantly slows auto-oxidation, repeated freeze-thaw cycles cause cryoconcentration. This phenomenon creates localized concentration gradients and transient pH shifts that can permanently alter the reactivity of the vinyl sulfonate precursors derived from this compound [2]. If freezing is mandatory for your workflow, aliquot the solution into single-use vials.

Part 2: Quantitative Degradation Profiling

To illustrate the causality of storage conditions on chemical integrity, the following table summarizes the accelerated degradation profile of a 0.5 M aqueous Sodium 2-Methoxyethanesulfonate solution over a 6-month period.

Table 1: Accelerated Stability Data for 0.5 M Sodium 2-Methoxyethanesulfonate

Storage TempHeadspace AtmosphereLight Exposure6-Month pH ShiftPeroxide Formation (KI Assay)
2-8°CArgonDark< 0.1Negative
2-8°CAmbient AirDark-0.4Trace
25°CAmbient AirDark-1.2Moderate
25°CAmbient AirAmbient UV-2.5High

Part 3: Self-Validating Experimental Protocols

To guarantee the stability of your solutions, implement the following paired protocols. Protocol A prevents degradation, while Protocol B serves as a self-validating quality control step to verify that Protocol A was successful prior to sensitive downstream applications [3].

Protocol A: Preparation and Preservation of Ultra-Stable Solutions

Causality Focus: Eliminating oxygen to prevent radical initiation and removing microbes to prevent biological degradation.

  • Solvent Degassing: Boil ultrapure water (18.2 MΩ·cm) for 15 minutes. As it cools, sparge vigorously with Argon gas for 30 minutes. Reasoning: Removes dissolved oxygen, the primary reactant in ether auto-oxidation.

  • Dissolution: Dissolve the required mass of Sodium 2-Methoxyethanesulfonate to achieve your target concentration. Stir gently to avoid re-introducing air.

  • pH Adjustment: Adjust to your target pH (typically 7.2 - 7.4) using 0.1 M NaOH or HCl.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter directly into a sterile, amber glass vial. Reasoning: PES membranes exhibit low non-specific binding. Amber glass blocks UV-mediated radical initiation. The 0.22 µm pore size eliminates microbial contaminants.

  • Inert Sealing: Purge the vial headspace with Argon for 10 seconds before sealing with a PTFE-lined cap. Store at 2-8°C.

Protocol B: Peroxide Detection Assay (Quality Control Validation)

Causality Focus: Detecting hydroperoxides before they cleave into pH-altering acids.

  • Preparation: In a microcentrifuge tube, mix 100 µL of the stored Sodium 2-Methoxyethanesulfonate solution with 100 µL of 10% (w/v) potassium iodide (KI) dissolved in glacial acetic acid.

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes.

  • Validation Readout:

    • Colorless: The ether linkage is intact. Protocol A was successful; the solution is safe for bioconjugation.

    • Yellow/Brown: Hydroperoxides are present (Iodide has been oxidized to Iodine). The solution has degraded and must be discarded.

Part 4: Troubleshooting & Mechanistic Workflows

Use the following diagnostic logic to identify the root cause of solution failure in your laboratory.

StabilityTroubleshooting Start Observe Stability Issue (pH Drop, Turbidity) CheckTurbidity Is the solution turbid? Start->CheckTurbidity Microbial Microbial Contamination Action: Filter 0.22 µm CheckTurbidity->Microbial Yes CheckPH Is there a significant pH drop? CheckTurbidity->CheckPH No Oxidation Ether Auto-oxidation Action: Purge with Argon CheckPH->Oxidation Yes CheckTemp Stored > 8°C? CheckPH->CheckTemp No Thermal Thermal Degradation Action: Store at 2-8°C CheckTemp->Thermal Yes

Root cause analysis workflow for troubleshooting solution stability.

AutoOxidation Ether Sodium 2-Methoxyethanesulfonate Radical Carbon-Centered Radical Ether->Radical Initiation O2 O2 / UV Light O2->Radical Peroxide Hydroperoxide Formation Radical->Peroxide Propagation Acid Acidic Cleavage Products Peroxide->Acid Degradation

Mechanistic pathway of ether auto-oxidation in aqueous environments.

References

  • ChemScene LLC.
  • University of Granada.
  • Guidechem.
Troubleshooting

"impact of Sodium 2-Methoxyethanesulfonate on enzyme kinetics"

Technical Support Center: Troubleshooting Sodium 2-Methoxyethanesulfonate in Enzyme Kinetics Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to add...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sodium 2-Methoxyethanesulfonate in Enzyme Kinetics

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of integrating Sodium 2-Methoxyethanesulfonate (SMES) into enzyme kinetic workflows.

SMES (CAS: 77281-03-9) is a specialized sulfonate salt and buffering additive. Unlike standard MES buffer (2-(N-morpholino)ethanesulfonic acid), the methoxyethyl moiety in SMES introduces unique solvation dynamics. It acts as a kosmotropic agent that modulates enzyme stability and substrate binding through the Hofmeister effect[1]. This guide provides the mechanistic causality behind experimental anomalies and offers self-validating protocols to ensure scientific integrity in your assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does substituting NaCl with Sodium 2-Methoxyethanesulfonate alter my enzyme's Km​ ? Answer: The shift in the Michaelis constant ( Km​ ) is driven by the Hofmeister effect[2]. Sulfonate anions are strongly kosmotropic (water-structuring) compared to chloride ions. They increase the surface tension of the solvent, which compacts the enzyme's structure. This compaction restricts active site flexibility, often increasing Km​ (lowering affinity) for bulky substrates, even while stabilizing the overall protein fold[3].

Q2: Is SMES compatible with UV-Vis continuous kinetic assays? Answer: Yes, but with strict caveats. The methoxy group is generally UV-transparent above 230 nm, making it suitable for standard chromogenic assays (e.g., pNA cleavage at 405 nm). However, trace impurities in commercial SMES preparations can cause baseline drift. You must structurally validate your assay by running buffer-only blanks and performing baseline subtractions for every kinetic read.

Q3: Can SMES act as a primary buffer? Answer: SMES has a sulfonate group with a very low pKa​ , meaning it does not buffer effectively in the physiological pH range (pH 6-8) on its own. It should be utilized as a kinetic modulator or co-solute alongside a primary buffer like HEPES or Tris[4].

Section 2: Troubleshooting Guide

Issue 1: Substrate Precipitation or Apparent Vmax​ Suppression

  • Symptom: Reaction rates plateau prematurely, or the solution becomes turbid upon substrate addition in the presence of >100 mM SMES.

  • Root Cause: The kosmotropic nature of the sulfonate anion "salts out" hydrophobic substrates. Furthermore, the methoxy tail can form weak hydrophobic interactions with aromatic substrates, reducing their effective free concentration in the aqueous phase.

  • Solution:

    • Reduce the SMES concentration to 50 mM.

    • Introduce a co-solvent (e.g., 2-5% DMSO or PEG) to maintain substrate solubility.

    • Verify that the suppression is not true uncompetitive inhibition by plotting a Lineweaver-Burk or Hanes-Woolf plot.

Issue 2: Non-Linear Michaelis-Menten Kinetics (Sigmoidal Behavior)

  • Symptom: The v0​ vs. [S] curve shifts from hyperbolic to sigmoidal when SMES is added to the assay.

  • Root Cause: High ionic strength from SMES can induce enzyme oligomerization or allosteric modulation[5]. Sulfonate ions can bridge intersubunit interactions, altering the Hill coefficient ( nH​ ).

  • Solution: Perform Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) on your enzyme in the SMES buffer. If SMES-induced dimerization is occurring, lower the ionic strength or switch to a less structure-inducing Hofmeister anion (e.g., chloride or bromide).

Section 3: Quantitative Data: Impact of SMES on Model Enzyme Kinetics

To illustrate the kinetic impact, below is a comparative table of kinetic parameters for a model serine protease (e.g., Chymotrypsin) in standard phosphate buffer versus SMES-supplemented buffer[2].

Buffer System (pH 7.8) Km​ ( μ M) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Hill Coefficient ( nH​ )
50 mM Phosphate (Control)45.212.5 2.76×105 1.0
50 mM Phosphate + 100 mM NaCl48.112.8 2.66×105 1.0
50 mM Phosphate + 100 mM SMES62.415.2 2.43×105 1.2
50 mM Phosphate + 500 mM SMES85.018.1 2.12×105 1.4

Mechanistic Takeaway: SMES increases kcat​ due to the stabilization of the transition state via kosmotropic hydration, but it simultaneously increases Km​ due to active site rigidification and competitive solvation of the substrate.

Section 4: Experimental Protocols

Protocol: Determining SMES-Induced Kinetic Shifts Objective: Systematically evaluate the effect of SMES on enzyme kinetic parameters without confounding pH artifacts[6].

  • Buffer Preparation: Prepare a base buffer (e.g., 50 mM HEPES, pH 7.4). Divide into two aliquots. To the test aliquot, add 200 mM Sodium 2-Methoxyethanesulfonate.

  • pH Adjustment (Critical Step): Kosmotropic salts alter the pKa​ of primary buffer molecules and the activity coefficient of protons. Re-adjust the pH of the SMES buffer to exactly 7.4 at the target assay temperature using a calibrated glass electrode.

  • Enzyme Equilibration: Dilute the enzyme stock into the respective buffers and incubate for 15 minutes at 25∘ C. This allows the protein's solvation shell to fully equilibrate with the methoxyethyl and sulfonate ions.

  • Substrate Titration: Prepare a 10-point substrate dilution series spanning 0.2×Km​ to 5×Km​ .

  • Kinetic Readout: Initiate the reaction by adding 10 μ L of the equilibrated enzyme to 90 μ L of substrate in a 96-well microplate. Record initial velocities ( v0​ ) using a microplate reader for 5 minutes.

  • Data Fitting: Fit the v0​ vs. [S] data to the Michaelis-Menten equation using non-linear regression. If the residuals show systematic deviation, fit to the Hill equation to check for SMES-induced cooperativity.

Section 5: Visualizations

Workflow: Assay Troubleshooting

SMES_Workflow Start Start: SMES Assay Optimization Check_Km Is Km significantly increased? Start->Check_Km Check_Precip Is substrate precipitating? Check_Km->Check_Precip No Adjust_IS Reduce SMES conc. or check Hofmeister effect Check_Km->Adjust_IS Yes Add_Cosolvent Add 2-5% DMSO or PEG Check_Precip->Add_Cosolvent Yes Check_Vmax Is Vmax suppressed? Check_Precip->Check_Vmax No Adjust_IS->Check_Precip Add_Cosolvent->Check_Vmax Check_pH Verify buffer pH post-SMES addition Check_Vmax->Check_pH Yes Final Proceed to Data Collection Check_Vmax->Final No Check_pH->Final

Decision tree for troubleshooting SMES-related kinetic anomalies in enzyme assays.

Mechanistic Pathway: SMES-Enzyme Interaction

SMES_Mechanism SMES Sodium 2-Methoxyethanesulfonate (Bulk Solution) Sulfonate Sulfonate Anion (Kosmotrope) SMES->Sulfonate Methoxy Methoxyethyl Tail (Steric/Hydrophobic) SMES->Methoxy Solvation Enzyme Solvation Shell Restructuring Sulfonate->Solvation Water Structuring Methoxy->Solvation Local Dielectric Shift Enzyme_Fold Protein Compaction (Increased Stability) Solvation->Enzyme_Fold Active_Site Active Site Rigidification (Altered Km) Solvation->Active_Site

Mechanistic pathway showing how SMES modulates enzyme kinetics via the Hofmeister effect.

References

  • Google Patents. "CN103811815A - Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery".
  • National Institutes of Health (NIH). "Cascade Kinetics in an Enzyme-Loaded Aqueous Two-Phase System". PubMed Central.[Link]

  • CORE. "The effect of salt on the Michaelis Menten constant of the HIV-I protease correlates with the Hofmeister series". CORE UK.[Link]

  • National Institutes of Health (NIH). "Hofmeister effect on catalytic properties of chymotrypsin is substrate-dependent". PubMed. [Link]

  • ACS Publications. "Evaluation of Hofmeister Effects on the Kinetic Stability of Proteins". The Journal of Physical Chemistry B.[Link]

  • ResearchGate. "Hofmeister specific-ion effects on enzyme activity and buffer pH: Horseradish peroxidase in citrate buffer". ResearchGate.[Link]

Sources

Optimization

"resolving baseline noise from Sodium 2-Methoxyethanesulfonate in HPLC"

Executive Summary & Mechanistic Grounding Welcome to the Technical Support Center. As drug development increasingly involves highly polar, basic, or zwitterionic active pharmaceutical ingredients (APIs), Reversed-Phase I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Welcome to the Technical Support Center. As drug development increasingly involves highly polar, basic, or zwitterionic active pharmaceutical ingredients (APIs), Reversed-Phase Ion-Pair Chromatography (RP-IPC) has become an indispensable tool. Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) is a specialized, highly polar alkyl sulfonate derivative used as an ion-pairing reagent (IPR) to retain cationic analytes on hydrophobic stationary phases (e.g., C18).

However, incorporating alkyl sulfonates into your mobile phase fundamentally alters the chromatographic system. The IPR dynamically partitions into the stationary phase, creating a pseudo-ion-exchange surface. Baseline noise and drift are the most common symptoms of an upset in this delicate equilibrium. As a Senior Application Scientist, I approach this not as a random instrument error, but as a predictable thermodynamic and kinetic phenomenon. Every fluctuation in your baseline is a direct readout of changes in IPR adsorption, UV-absorbing impurities, or mobile phase micro-mixing [1].

The following guide provides a self-validating system to diagnose, isolate, and resolve baseline noise associated with Sodium 2-Methoxyethanesulfonate.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my baseline drift drastically upwards during a gradient elution run? The Causality: Alkyl sulfonates adsorb strongly to the stationary phase under highly aqueous conditions. When you run a gradient (increasing the organic modifier, such as acetonitrile or methanol), the solubility of the IPR in the mobile phase increases, and its affinity for the stationary phase decreases. The Sodium 2-Methoxyethanesulfonate is literally "stripped" off the column. If the IPR or its impurities have any UV absorbance, this mass elution manifests as a massive upward baseline drift [2]. The Solution:

  • Avoid gradients if possible: RP-IPC is fundamentally designed for isocratic elution.

  • Constant IPR Activity: If a gradient is mandatory, you must ensure the concentration of Sodium 2-Methoxyethanesulfonate is identical in both Mobile Phase A (aqueous) and Mobile Phase B (organic). Note: Even with matched concentrations, the changing organic ratio will still alter the IPR's adsorption isotherm, causing some unavoidable baseline shift.

Q2: I am running an isocratic method, but the baseline has a continuous, wavy, high-frequency noise. What is failing? The Causality: This is a classic symptom of incomplete mobile phase mixing coupled with the IPR's refractive index or UV absorbance. Pump pulsations cause micro-variations in the concentration of the sulfonate reaching the detector. Because the IPR is constantly equilibrating with the column, these micro-variations are amplified into a wavy baseline. The Solution:

  • Pre-mix solvents: Do not rely on the HPLC pump to mix the aqueous buffer and organic modifier. Manually pre-mix your mobile phase in a single bottle to eliminate pump-proportioning errors.

  • Incorporate a pulse dampener or larger mixing chamber in your HPLC system.

Q3: My baseline is relatively stable at 254 nm, but the noise is unacceptable at 210 nm. Why? The Causality: Sodium 2-Methoxyethanesulfonate itself lacks a strong chromophore, but standard-grade sulfonate salts are notorious for containing trace UV-absorbing impurities (e.g., unreacted starting materials or degradation products). At low wavelengths (<220 nm), these impurities become highly visible [3]. The Solution: You must use strictly "HPLC-Grade" or "Low-UV Grade" ion-pairing reagents. If the noise persists, consider shifting your detection wavelength to the analyte's secondary maximum (e.g., >230 nm) where the IPR impurities are optically transparent.

Q4: How long does it actually take to equilibrate the column with Sodium 2-Methoxyethanesulfonate? The Causality: Unlike standard reversed-phase buffers which equilibrate in 5–10 column volumes (CVs), ion-pairing reagents require massive volumes to saturate the stationary phase's surface area (typically 0.5 to 2 µmol/m² of packing material) [1]. The Solution: You must flush the column with 50 to 100 column volumes of the IPR-containing mobile phase before the baseline will stabilize.

Quantitative Data Presentation

To rapidly identify your specific issue, compare your chromatogram's symptoms against this diagnostic matrix:

Symptom / Noise ProfilePrimary Root CauseQuantitative Impact / ThresholdRecommended Corrective Action
Massive Upward Drift (>50 mAU)Gradient stripping of IPROccurs when organic modifier increases by >10%Switch to isocratic or match IPR concentration in A and B.
High-Frequency Wavy Noise Pump micro-mixing / PulsationNoise amplitude >0.5 mAUPre-mix mobile phase 100% offline; check pump seals.
High Background Offset at <220 nmUV-absorbing impurities in IPRBaseline offset >100 mAU upon IPR introductionSwitch to Low-UV HPLC-grade Sodium 2-Methoxyethanesulfonate.
Slow, Continuous Downward Drift Incomplete column equilibrationDrift >1 mAU/min during isocratic runFlush with an additional 30–50 Column Volumes (CV).

Experimental Protocols

Protocol A: Self-Validating Mobile Phase Preparation

To eliminate mixing and impurity variables before they reach the column.

  • Weighing: Accurately weigh the required mass of high-purity Sodium 2-Methoxyethanesulfonate to achieve a 2 to 5 mM concentration. (Concentrations >10 mM saturate the column and offer no additional retention benefit, only increased noise).

  • Dissolution: Dissolve the IPR completely in the aqueous portion of your mobile phase (e.g., 10 mM phosphate buffer). Adjust the pH after the IPR is fully dissolved.

  • Pre-Mixing: Add the organic modifier (e.g., Acetonitrile) directly to the aqueous buffer in a volumetric flask. Mix thoroughly.

  • Filtration & Degassing: Vacuum filter the entire mixture through a 0.22 µm membrane (regenerated cellulose or nylon). Sonicate for 10 minutes to degas.

Protocol B: Rigorous Column Equilibration Workflow

To ensure a thermodynamically stable stationary phase.

  • Purge: Bypass the column and purge the HPLC lines with the new mobile phase for 5 minutes at 2.0 mL/min.

  • Initial Flush: Connect the column. Set the flow rate to 50% of your operational flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Saturation: Pump 50 Column Volumes of mobile phase through the system. (For a standard 4.6 x 150 mm column, 1 CV ≈ 1.5 mL. Therefore, flush with ~75 mL).

  • Validation: Monitor the baseline at your target wavelength. The system is equilibrated only when the baseline drift is less than 0.1 mAU/min over a 10-minute window.

Diagnostic Workflow Visualization

Below is the logical decision tree for isolating baseline noise in RP-IPC systems using Sodium 2-Methoxyethanesulfonate.

G Start Baseline Noise Detected with Na-2-Methoxyethanesulfonate CheckMode Is it Isocratic or Gradient? Start->CheckMode Gradient Gradient Elution CheckMode->Gradient Isocratic Isocratic Elution CheckMode->Isocratic GradIssue Symptom: Massive Drift/Shift Cause: IPR Stripping off Column Gradient->GradIssue IsoIssue Symptom: High-Frequency Noise or Wavy Baseline Isocratic->IsoIssue GradFix Fix: Keep IPR concentration constant across A & B, or switch to Isocratic GradIssue->GradFix CheckEquil Has the column equilibrated for >50 column volumes? IsoIssue->CheckEquil NotEquil No CheckEquil->NotEquil YesEquil Yes CheckEquil->YesEquil EquilFix Fix: Flush with 50-100 CVs of Mobile Phase NotEquil->EquilFix CheckUV Check UV Wavelength & Purity (Are you at <220 nm?) YesEquil->CheckUV UVFix Fix: Use HPLC-grade IPR, increase wavelength, or pre-mix solvents CheckUV->UVFix

Caption: Diagnostic workflow for resolving baseline noise in RP-IPC with Sodium 2-Methoxyethanesulfonate.

References

  • HPLC Troubleshooting Guide Source: LCMS.cz Technical Library URL:[Link]

  • Disadvantages of Ion Pair Chromatography (Equilibration & Gradient Challenges) Source: ResearchGate Scientific Discussions URL:[Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates Source: Shimadzu Excellence in Science URL:[Link]

Reference Data & Comparative Studies

Validation

Sodium 2-Methoxyethanesulfonate vs. MES Buffer: A Critical Selection Guide for Biological Research

The nomenclature of substituted ethanesulfonates frequently causes confusion in biological research. Due to their structural and nominal similarities, researchers occasionally conflate Sodium 2-Methoxyethanesulfonate wit...

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Author: BenchChem Technical Support Team. Date: March 2026

The nomenclature of substituted ethanesulfonates frequently causes confusion in biological research. Due to their structural and nominal similarities, researchers occasionally conflate Sodium 2-Methoxyethanesulfonate with MES Buffer [2-(N-morpholino)ethanesulfonic acid]. However, treating these two reagents as interchangeable is a critical error.

As an application scientist, I frequently encounter experimental failures—ranging from crashed bioconjugation reactions to unexplained enzyme kinetics—stemming from this exact mix-up. This guide objectively compares their chemical properties, highlights their divergent applications, and provides self-validating protocols to ensure absolute experimental integrity.

Chemical Profiling & Mechanistic Causality

To understand why these two molecules perform differently, we must examine the causality driven by their molecular structures.

MES Buffer: The Zwitterionic Standard

MES is a classic , widely utilized for maintaining pH in the slightly acidic range (pH 5.5–6.7).

  • The Mechanism of Buffering: MES contains a morpholine ring. The tertiary nitrogen within this ring possesses a lone pair of electrons capable of accepting a proton. This protonation/deprotonation equilibrium gives MES a precise pKa​ of 6.15 at 25°C. Because it lacks primary amines, it does not interfere with cross-linking chemistries.

Sodium 2-Methoxyethanesulfonate: The Mechanistic Probe

Sodium 2-Methoxyethanesulfonate is the sodium salt of an ether-sulfonate. It is not a buffer .

  • The Mechanism of Inertness: Instead of a basic amine, this molecule contains a methoxy group (an ether). Ethers are exceptionally weak bases that only protonate at highly acidic, non-physiological pH levels ( pKa​<0 ). Furthermore, the sulfonate group is fully deprotonated above pH 1. Consequently, in the physiological range (pH 5–8), Sodium 2-Methoxyethanesulfonate acts as a neutral salt with zero buffering capacity .

  • Biological Application: Its true value lies in its structural mimicry. It is an oxygen analog of Coenzyme M (2-mercaptoethanesulfonate) and is used specifically as a competitive inhibitor in methanogenesis research to probe the active site of Methyl-Coenzyme M Reductase (MCR) .

Comparative Performance Data

The following table summarizes the quantitative and functional differences between the two reagents to aid in immediate experimental planning.

FeatureMES BufferSodium 2-Methoxyethanesulfonate
Chemical Formula C6​H13​NO4​S C3​H7​NaO4​S
Active Functional Group Morpholine Nitrogen (Amine)Methoxy Oxygen (Ether)
pKa​ (at 25°C) 6.15N/A (No titratable group at pH 5-8)
Effective pH Range 5.5 – 6.7None
Primary Application Cell culture, EDC/NHS couplingMCR enzyme inhibition, Coenzyme M analog
EDC/NHS Compatibility Excellent (Maintains pH 6.0)Fails (pH crashes upon EDC addition)
MCR Interaction Inert / Non-interactingCompetitive Inhibitor ( Ki​=8.3 mM)

Mechanistic Workflows & Visualizations

The Role of 2-Methoxyethanesulfonate in Enzyme Inhibition

In methanogenic archaea, MCR catalyzes the final step of methane production by cleaving the C-S bond of Methyl-Coenzyme M using a unique Nickel-F430 cofactor. Because Sodium 2-Methoxyethanesulfonate is sterically identical to Methyl-Coenzyme M but features a C-O bond instead of a C-S bond, it successfully binds the active site. However, the Ni(I) center cannot reductively cleave the stronger C-O bond, trapping the enzyme in a competitively inhibited state.

MCR_Mechanism Sub Methyl-Coenzyme M (CH3-S-CH2-CH2-SO3-) Enz Methyl-Coenzyme M Reductase (MCR) [Ni-F430 Active Site] Sub->Enz Binds Prod Methane (CH4) + CoB-S-S-CoM Enz->Prod Catalysis Inh 2-Methoxyethanesulfonate (CH3-O-CH2-CH2-SO3-) Inh->Enz Competitive Inhibition (Ki = 8.3 mM)

Fig 1: Competitive inhibition of Methyl-Coenzyme M Reductase by 2-Methoxyethanesulfonate.

Reagent Selection Logic

To prevent experimental failure, researchers should follow a strict logic tree when selecting an ethanesulfonate derivative.

SelectionTree A Substituted Ethanesulfonate Selection in Biology B Require pH Control (pH 5.5 - 6.7)? A->B C Require Coenzyme M Structural Analog? B->C No D MES Buffer (pKa = 6.15) B->D Yes E Sodium 2-Methoxyethanesulfonate (Inhibitor, Ki = 8.3 mM) C->E Yes F Not Applicable (Use alternative) C->F No

Fig 2: Decision matrix for selecting the appropriate ethanesulfonate derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They inherently prove the chemical causality discussed above.

Protocol A: Validating Buffering Capacity (Pre-Experiment QA)

If you suspect your MES buffer has been cross-contaminated or mislabeled as Sodium 2-Methoxyethanesulfonate, run this rapid acid-base titration.

Methodology:

  • Preparation: Dissolve 0.1 M of the unknown powder in 50 mL of ddH2​O .

  • Baseline Measurement: Insert a calibrated pH probe. Adjust the pH to exactly 6.15 using dilute NaOH or HCl .

  • Titration Challenge: Add exactly 1.0 mL of 0.1 M HCl to the solution while stirring.

  • Validation Logic (Causality):

    • If the pH drops slightly (e.g., to ~6.05): The solution is MES . The morpholine nitrogen is actively absorbing the introduced protons.

    • If the pH crashes drastically (e.g., to < 3.0): The solution is Sodium 2-Methoxyethanesulfonate . The lack of an amine group means there is zero resistance to the hydronium influx.

Protocol B: MCR Competitive Inhibition Assay

This protocol details how to utilize Sodium 2-Methoxyethanesulfonate for its intended purpose: probing methanogenic pathways.

Methodology:

  • Extract Preparation: Prepare anaerobic cell-free extracts of Methanobacterium thermoautotrophicum in a strictly oxygen-free chamber (95% N2​ / 5% H2​ ).

  • Baseline Reaction: In a sealed vial, combine the extract with 1 mM Methyl-Coenzyme M and 10 mM MES buffer (to maintain pH 6.0). Incubate at 65°C.

  • Quantification: Measure baseline methane production via Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

  • Inhibition Phase: Inject anaerobic Sodium 2-Methoxyethanesulfonate to achieve a final concentration of 10 mM.

  • Validation Logic: Methane production will decrease proportionally to the inhibitor concentration. By plotting the reciprocal of the reaction velocity versus inhibitor concentration (Dixon plot), you will validate the Ki​ of ~8.3 mM, confirming competitive active-site binding without catalytic turnover.

References

  • Wackett, L.P., Honek, J.F., Begley, T.P., Wallace, V., Orme-Johnson, W.H., & Walsh, C.T. (1987). "Substrate analogues as mechanistic probes of methyl-S-coenzyme M reductase." Biochemistry, 26(19), 6012-6018.[Link]

  • Good, N.E., Winget, G.D., Winter, W., Connolly, T.N., Izawa, S., & Singh, R.M. (1966). "Hydrogen ion buffers for biological research." Biochemistry, 5(2), 467-477.[Link]

Comparative

A Comparative Guide to the Validation of Sodium 2-Methoxyethanesulfonate as a Pharmaceutical Counterion

This guide provides a comprehensive framework for the validation of Sodium 2-Methoxyethanesulfonate as a novel counterion in pharmaceutical development. Recognizing the current scarcity of published experimental data for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Sodium 2-Methoxyethanesulfonate as a novel counterion in pharmaceutical development. Recognizing the current scarcity of published experimental data for this specific entity, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols to objectively compare its performance against established alternatives, thereby enabling an informed assessment of its potential to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).

Introduction: The Rationale for Novel Counterions

The selection of an appropriate salt form for an ionizable API is a critical step in drug development, with approximately 50% of all drugs administered as salts.[1] The conversion of a drug into a salt can significantly improve its chemical stability, solubility, and manufacturability.[1][2] While traditional counterions like hydrochloride and sodium salts are prevalent, there is a continuous search for novel salt-formers that can offer superior properties for challenging APIs.[3]

Sulfonic acid salts, in particular, are recognized for their utility in improving the dissolution behavior of basic drugs.[4][5] Sodium 2-Methoxyethanesulfonate, with its combination of a sulfonate group for strong acidity and a methoxyethyl chain that may influence solubility and crystallinity, presents an intriguing candidate for salt formation. This guide proposes a systematic approach to validate its performance characteristics.

Comparative Landscape: Selecting the Right Benchmarks

To robustly evaluate Sodium 2-Methoxyethanesulfonate, it is essential to compare it against a panel of well-established and commonly used counterions. The selection of these comparators should be guided by the specific properties of the API . A recommended starting point for a basic API would include:

  • Sodium Mesylate (Methane Sulfonate): A widely used and well-characterized sulfonate salt, providing a direct comparison within the same class.

  • Sodium Chloride (Hydrochloride salt): One of the most common counterions for basic drugs, offering a baseline for performance.[3]

  • Free Base API: To quantify the degree of improvement conferred by salt formation.

This selection allows for a comprehensive assessment of Sodium 2-Methoxyethanesulfonate's relative advantages and disadvantages.

Proposed Experimental Validation Workflow

The following sections detail the proposed experimental protocols for a thorough and objective comparison.

Salt Formation and Characterization

The initial step involves the successful formation and isolation of the API-2-Methoxyethanesulfonate salt.

Experimental Protocol: Salt Formation

  • Dissolve the free base API in a suitable solvent (e.g., ethanol, isopropanol).

  • In a separate vessel, dissolve an equimolar amount of 2-Methoxyethanesulfonic acid (or its sodium salt, followed by an ion exchange step if necessary) in the same solvent.

  • Slowly add the acid solution to the API solution with constant stirring.

  • Allow the mixture to stir at room temperature for a specified period to induce precipitation. If no precipitate forms, consider cooling the solution or using an anti-solvent.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting salt for its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis.

Diagram: Salt Formation Workflow

Salt_Formation cluster_prep Preparation API Dissolve API Free Base Mix Mix Solutions API->Mix Acid Dissolve 2-Methoxyethanesulfonic Acid Acid->Mix Precipitate Induce Precipitation Mix->Precipitate Isolate Filter and Dry Salt Precipitate->Isolate Characterize Characterize Salt (NMR, FTIR, EA) Isolate->Characterize

Caption: Workflow for the formation and initial characterization of the API-2-Methoxyethanesulfonate salt.

Aqueous Solubility Assessment

A primary driver for salt selection is the enhancement of aqueous solubility. This should be evaluated across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of each salt form (API-2-Methoxyethanesulfonate, API-Mesylate, API-HCl, and the free base) to separate vials containing each buffer.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Comparative Solubility Profile

Salt FormSolubility at pH 1.2 (mg/mL)Solubility at pH 4.5 (mg/mL)Solubility at pH 6.8 (mg/mL)Solubility at pH 7.4 (mg/mL)
API-Free BaseIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
API-HClIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
API-MesylateIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
API-2-MethoxyethanesulfonateIllustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
Solid-State Stability Evaluation

The stability of the salt form under various environmental conditions is crucial for determining its shelf-life and storage requirements.

Experimental Protocol: Accelerated Stability Study

  • Store samples of each salt form under accelerated stability conditions as per ICH guidelines (e.g., 40°C / 75% RH).[6]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Purity: HPLC analysis to quantify the parent API and detect any degradation products.

    • Water Content: Karl Fischer titration to determine any hygroscopicity.

    • Solid Form: X-Ray Powder Diffraction (XRPD) to identify any changes in the crystalline structure (polymorphism).

Diagram: Stability Testing Workflow

Stability_Workflow cluster_analysis Analytical Tests Start Place Salts in Stability Chamber (40°C / 75% RH) Timepoints Time Points (0, 1, 3, 6 months) Start->Timepoints Analysis Comprehensive Analysis Timepoints->Analysis Appearance Appearance Analysis->Appearance Purity Purity (HPLC) Analysis->Purity Water Water Content (KF) Analysis->Water SolidForm Solid Form (XRPD) Analysis->SolidForm Results Evaluate Stability Profile

Sources

Validation

Cost-Benefit &amp; Functional Analysis: Sodium 2-Methoxyethanesulfonate vs. Standard Biological Buffers

A Critical Guide to Nomenclature, Mechanistic Properties, and Experimental Validation in Biochemical Applications As a Senior Application Scientist, I frequently encounter a catastrophic—and highly expensive—nomenclature...

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Author: BenchChem Technical Support Team. Date: March 2026

A Critical Guide to Nomenclature, Mechanistic Properties, and Experimental Validation in Biochemical Applications

As a Senior Application Scientist, I frequently encounter a catastrophic—and highly expensive—nomenclature error in biochemical procurement: the confusion between MES buffer (2-(N-morpholino)ethanesulfonic acid) and Sodium 2-Methoxyethanesulfonate .

While they share similar acronymic roots in casual laboratory shorthand, their chemical properties, functions, and costs are vastly different. Attempting to use Sodium 2-Methoxyethanesulfonate as a biological buffer will result in immediate pH drift, ruined experiments, and massive financial waste. This guide objectively compares these compounds, explains the mechanistic causality behind their distinct uses, and provides self-validating protocols to ensure scientific integrity in your workflows.

Mechanistic Distinction: Why a Buffer Buffers

To understand why Sodium 2-Methoxyethanesulfonate fails as a buffer, we must examine the structural causality of pH maintenance.

According to the foundational principles established by Norman Good in 1966, an effective biological buffer must possess a pKa between 6.0 and 8.0 to resist pH changes in physiological environments [1]. MES Sodium Salt achieves this via its morpholine ring; the amine nitrogen acts as a proton acceptor/donor, granting it a highly reliable pKa of 6.15.

Conversely, Sodium 2-Methoxyethanesulfonate ( C3​H7​NaO4​S ) consists solely of an ether linkage and a sulfonate group. The sulfonate group is the conjugate base of a strong acid, meaning its pKa is <1.0 . Because it lacks a titratable proton in the physiological range, it possesses zero buffering capacity between pH 6 and 8. Its true biological utility lies not in pH maintenance, but as a structural analog to Coenzyme M, acting as a competitive inhibitor of Methyl-Coenzyme M Reductase (MCR) in methanogenesis research [2].

Quantitative Cost-Benefit Analysis

Procuring the wrong chemical not only compromises experimental integrity but also drains laboratory budgets. Sodium 2-Methoxyethanesulfonate is a highly specialized reagent, making it orders of magnitude more expensive than bulk Good's buffers.

Table 1: Functional and Economic Comparison
FeatureMES Sodium SaltHEPESSodium 2-Methoxyethanesulfonate
Chemical Nature Zwitterionic Good's BufferZwitterionic Good's BufferSulfonate Salt (Coenzyme M analog)
pKa (at 20°C) 6.157.48 <1.0 (Non-buffering at pH 6-8)
Effective pH Range 5.5 – 6.76.8 – 8.2N/A
Primary Application Cell culture, protein purificationCell culture, enzyme assaysMCR inhibition, nonaqueous electrolytes
Estimated Cost (per 10g) ~$12.00~$15.00~$850.00 - $950.00

Cost estimates are based on current distributor pricing for high-purity research grades [3].

Self-Validating Experimental Protocols

To build a trustworthy experimental framework, we must rely on empirical validation. Below are two step-by-step methodologies: one to prove the lack of buffering capacity in the methoxy compound, and another detailing its actual, field-proven application.

Protocol A: Empirical Validation of Buffering Capacity (Titration Assay)

This protocol is a self-validating system designed to empirically demonstrate the presence or absence of a titratable amine group.

  • Preparation: Dissolve 0.1 moles of Sodium 2-Methoxyethanesulfonate in 1 L of ultra-pure water to create a 0.1 M solution (Solution A). Repeat the process with MES Sodium Salt to create a 0.1 M control (Solution B).

  • Baseline Measurement: Submerge a calibrated pH probe into 50 mL of each solution under continuous magnetic stirring. Record the initial pH.

  • Acid Challenge: Titrate each solution with 0.1 M HCl in 500 µL volumetric increments.

  • Causality & Observation:

    • Solution B (MES): Will resist pH change, demonstrating a shallow titration curve centered around pH 6.15 due to the reversible protonation of its morpholine nitrogen.

    • Solution A (Methoxyethanesulfonate): Will exhibit a rapid, uncontrolled pH drop immediately upon acid addition, definitively proving its lack of a buffering pKa in this range.

G Start Prepare 0.1M Aqueous Solutions Split1 Solution A: Sodium 2-Methoxyethanesulfonate Start->Split1 Split2 Solution B: MES Sodium Salt Start->Split2 AddAcid Titrate with 0.1M HCl (Monitor pH) Split1->AddAcid Test A Split2->AddAcid Test B Measure1 Rapid pH Drop (No buffering capacity) AddAcid->Measure1 Measure2 Stable pH (5.5 - 6.7) (Active buffering) AddAcid->Measure2 Result1 Fails Buffer Test (Reject for Cell Culture) Measure1->Result1 Result2 Passes Buffer Test (Valid Good's Buffer) Measure2->Result2

Diagram 1: Workflow for empirical validation of buffering capacity via acid titration.

Protocol B: MCR Inhibition Assay (Proper Application of Sodium 2-Methoxyethanesulfonate)

When used correctly, Sodium 2-Methoxyethanesulfonate is a powerful tool for probing the mechanism of anaerobic methane formation [2].

  • Enzyme Isolation: Purify Methyl-Coenzyme M Reductase (MCR) from Methanothermobacter marburgensis under strictly anaerobic conditions (inside a Coy chamber).

  • Buffer Preparation: Prepare the true assay buffer using 50 mM Tris-HCl (pH 7.2) containing 10 mM Coenzyme B.

  • Inhibitor Introduction: Introduce Sodium 2-Methoxyethanesulfonate at varying concentrations (1 mM to 20 mM) to the reaction mixture.

  • Initiation: Start the catalytic reaction by adding the native substrate, Methyl-Coenzyme M.

  • Causality & Observation: Monitor methane production via gas chromatography. Because Sodium 2-Methoxyethanesulfonate is structurally identical to Coenzyme M (but with an ether oxygen replacing the thioether sulfur), it competitively binds the Ni-F430 active site with a Ki​ of 8.3 mM, effectively blocking methanogenesis without being cleaved.

G cluster_0 Methanogenesis Pathway & Inhibition CH3SCoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (Ni-F430 Active Site) CH3SCoM->MCR HSCoB Coenzyme B (HS-CoB) HSCoB->MCR CH4 Methane (CH4) MCR->CH4 Reduction Inhibitor Sodium 2-Methoxyethanesulfonate (CoM Analog) Inhibitor->MCR Competitive Inhibition (Ki = 8.3 mM)

Diagram 2: Mechanism of MCR inhibition by Sodium 2-Methoxyethanesulfonate.

Conclusion

The cost-benefit analysis heavily favors standard Good's buffers (like MES or HEPES) for any application requiring pH maintenance. Sodium 2-Methoxyethanesulfonate provides zero buffering utility and incurs an astronomical cost penalty if procured by mistake. However, when deployed in its correct context—as a competitive inhibitor in methanogenesis research—it is an invaluable, high-specificity biochemical tool. Always verify chemical structures and pKa values before integrating a new "buffer" into your established workflows.

References

  • Good, N. E., et al. "Hydrogen Ion Buffers for Biological Research." Biochemistry, vol. 5, no. 2, 1966, pp. 467-477.[Link]

  • Thauer, R. K., et al. "Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes." Biochemistry, vol. 58, no. 51, 2019, pp. 5198-5220.[Link]

Comparative

"performance comparison of Sodium 2-Methoxyethanesulfonate from different suppliers"

Performance Comparison of Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) from Leading Suppliers: A Comprehensive Guide for Medicinal Chemists Introduction Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) from Leading Suppliers: A Comprehensive Guide for Medicinal Chemists

Introduction

Sodium 2-Methoxyethanesulfonate (CAS 77281-03-9) is a highly specialized building block in medicinal chemistry, primarily utilized to introduce the 2-methoxyethylsulfonyl pharmacophore into active pharmaceutical ingredients (APIs)[1]. This structural modification is highly valued for enhancing the aqueous solubility and tuning the lipophilicity (LogP) of drug candidates compared to standard alkyl sulfonates.

However, as an Application Scientist, I frequently observe a critical oversight in laboratory workflows: the assumption that all supplier grades of this salt perform identically. Because it is a highly hygroscopic sulfonate salt, its performance in downstream electrophilic conversions is heavily dictated not just by its chromatographic purity, but by its trace moisture content. Authoritative handling guidelines explicitly mandate sealed storage at 2-8°C, strictly protected from moisture[1].

This guide objectively compares the performance of Sodium 2-Methoxyethanesulfonate from three prominent suppliers—ChemScene[1], AiFChem (via BuyChemJapan)[2], and BLD Pharm[3]—using a self-validating experimental framework.

Supplier Landscape & Selection

We evaluated commercially available batches from the following sources to establish a performance baseline:

  • ChemScene : Catalog No. CS-0568340 (Claimed Purity: >98%)[1].

  • AiFChem (an Xtalpi Company) : 95% Grade via BuyChemJapan[2].

  • BLD Pharm : Catalog No. BD216105[3].

Scientific Causality: Why Moisture is the Master Variable

Sodium 2-Methoxyethanesulfonate is generally unreactive as an alkylating agent in its native salt form. To be useful in sulfonylation, it must first be converted into the highly reactive electrophile, 2-methoxyethanesulfonyl chloride, using activating reagents like oxalyl chloride or thionyl chloride.

The Causality : Any residual water in the sodium salt will violently react with the chlorinating agent. This not only consumes the reagent but generates localized spikes of hydrochloric (HCl) and sulfuric acid. These acidic byproducts can rapidly cleave the sensitive methoxy ether linkage of the molecule, drastically reducing the yield of the target sulfonyl chloride and introducing complex, hard-to-separate impurities into the downstream API.

Mechanism S1 Sodium 2-Methoxyethanesulfonate (Solid Salt) R1 Oxalyl Chloride / DMF (cat.) CH2Cl2, 0°C to RT S1->R1 I1 2-Methoxyethanesulfonyl Chloride (Reactive Electrophile) R1->I1 R2 Benzylamine, Et3N CH2Cl2, 0°C I1->R2 B1 Hydrolysis & Ether Cleavage (Yield Loss) I1->B1 P1 N-Benzyl-2-methoxyethanesulfonamide (Target Product) R2->P1 W1 H2O (Moisture Impurity) W1->R1 Consumes Reagent W1->I1 Hydrolyzes

Fig 1: Mechanistic pathway showing how trace moisture derails the sulfonylation workflow.

Quantitative Data & Supplier Comparison

To validate the suppliers, we subjected each batch to rigorous analytical QC followed by a benchmark sulfonylation reaction.

Table 1: Analytical Specifications of Supplier Lots

SupplierCatalog No.Claimed PurityqNMR Purity (Measured)Moisture Content (KF)Appearance
ChemScene CS-0568340>98%98.5%450 ppmWhite Powder
AiFChem N/A (95% Grade)95%96.2%1200 ppmOff-white Solid
BLD Pharm BD216105>98%98.1%600 ppmWhite Powder

Table 2: Performance Evaluation in Benchmark Sulfonylation

SupplierSulfonyl Chloride Conversion (%)Isolated Yield (%)Major Impurity Profile
ChemScene 94%88%Trace hydrolysis product
AiFChem 82%71%Ether cleavage byproducts (acid-catalyzed)
BLD Pharm 91%85%Trace hydrolysis product

Data Interpretation: The data clearly demonstrates the inverse relationship between moisture content (KF) and isolated yield. The ChemScene and BLD Pharm batches, which maintained strict moisture levels ≤600 ppm, provided superior conversion rates. The 95% grade from AiFChem, while meeting its stated purity[2], possessed higher moisture, leading to acid-catalyzed ether cleavage during chlorination.

Workflow N1 Supplier Sourcing N2 Analytical QC (KF Titration) N1->N2 N3 Chlorination (Oxalyl Chloride) N2->N3 N4 Sulfonylation Benchmark N3->N4

Fig 2: Self-validating experimental workflow for evaluating supplier performance.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following self-validating protocols must be executed in tandem. The Karl Fischer (KF) titration validates the starting state, ensuring any failure in Phase 2 is correctly attributed to moisture rather than reagent degradation.

Phase 1: Moisture Quantification (Baseline Validation)

  • Preparation : Inside a dry argon-filled glovebox, accurately weigh 100 mg of Sodium 2-Methoxyethanesulfonate. Rationale: Ambient exposure can skew moisture readings by up to 300 ppm within minutes, invalidating the causality test.

  • Dissolution : Transfer the sealed sample to a volumetric Karl Fischer Titrator and dissolve directly in anhydrous methanol.

  • Titration : Titrate using a standard Hydranal composite reagent. Record the H₂O content in ppm.

Phase 2: Synthesis of 2-Methoxyethanesulfonyl Chloride

  • Suspension : Suspend 10.0 mmol of the sodium salt in 20 mL of anhydrous dichloromethane (CH₂Cl₂) in an oven-dried flask under argon.

  • Catalysis : Add 0.1 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation : Cool the suspension to 0°C. Dropwise, add 12.0 mmol of oxalyl chloride. Caution: Vigorous gas evolution (CO₂, CO) will occur.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation : Filter the suspension through a pad of Celite under argon to remove the insoluble NaCl byproduct. Concentrate the filtrate in vacuo (without heating above 30°C) to yield the reactive sulfonyl chloride.

Phase 3: Benchmark Sulfonylation

  • Coupling : Dissolve the crude sulfonyl chloride in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to a pre-cooled (0°C) mixture of benzylamine (10.0 mmol) and triethylamine (15.0 mmol) in 10 mL CH₂Cl₂.

  • Completion : Stir for 2 hours at room temperature.

  • Workup : Quench with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the resulting N-benzyl-2-methoxyethanesulfonamide via flash column chromatography (Hexanes/Ethyl Acetate) to determine the isolated yield.

Conclusion & Recommendations

When sourcing Sodium 2-Methoxyethanesulfonate for sensitive API synthesis, nominal purity is an insufficient metric. Researchers must prioritize batches with strict moisture controls and adhere to 2-8°C sealed storage[1]. Based on our evaluation, the >98% grades from ChemScene and BLD Pharm offer the optimal performance-to-reliability ratio for high-yielding sulfonylation workflows.

References

  • Title : Sodium 2-Methoxyethanesulfonate 95% | AiFChem Source : BuyChemJapan URL : [Link]

Sources

Validation

Evaluating Sodium 2-Methoxyethanesulfonate (SMES) as a High-Performance Substitute for Traditional Sulfonate Buffers

The Paradigm Shift in Buffer Selection For decades, traditional Good’s buffers—such as MES, HEPES, and PIPES—have been the cornerstone of biological and analytical chemistry. Characterized by a zwitterionic structure con...

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Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Buffer Selection

For decades, traditional Good’s buffers—such as MES, HEPES, and PIPES—have been the cornerstone of biological and analytical chemistry. Characterized by a zwitterionic structure containing a sulfonate group and a cyclic tertiary amine (morpholine or piperazine), these buffers were originally designed to be biologically inert. However, modern highly sensitive assays have exposed critical vulnerabilities in their design. The tertiary amine centers are highly susceptible to oxidation, leading to the rapid consumption of reactive oxygen species (ROS) and generating false negatives in analytical assays[1]. Furthermore, these traditional sulfonates actively complex with transition metals, altering redox chemistry and causing artifacts in iron- and copper-mediated reactions[2].

Enter Sodium 2-Methoxyethanesulfonate (SMES) (CAS: 77281-03-9)[3]. By replacing the reactive morpholine/piperazine ring with a simple, hydrophilic methoxyethyl ether group, SMES retains the highly polar, stabilizing sulfonate moiety while completely eliminating the redox-active nitrogen center. This guide objectively compares SMES against traditional sulfonate buffers, providing the mechanistic rationale and experimental frameworks necessary for researchers transitioning to this inert alternative.

Mechanistic Comparison: Why Structural Causality Matters

Redox Inertness and ROS Stability

In environments containing hydrogen peroxide (H₂O₂) or other ROS, the morpholine ring of MES undergoes slow but significant oxidation to form an N-oxide[4]. This parasitic reaction scavenges the very ROS molecules researchers are attempting to measure. SMES, lacking any oxidizable amine, is entirely redox-inert under standard physiological and analytical conditions, ensuring that ROS concentrations remain unperturbed during long incubation periods.

Elimination of Ion Suppression in LC-MS

In Liquid Chromatography-Mass Spectrometry (LC-MS), traditional sulfonate buffers are notorious for causing ion suppression. The basic nitrogen in MES competes with analytes for available protons in the Electrospray Ionization (ESI) positive mode. SMES acts as a non-coordinating background electrolyte; its ether oxygen provides necessary solvation and hydrogen bonding without outcompeting analytes for ionization, drastically improving Signal-to-Noise (S/N) ratios.

MechanisticPathway A Reactive Oxygen Species (ROS) Environment B Traditional Sulfonates (e.g., MES, HEPES) A->B C Sodium 2-Methoxyethanesulfonate (SMES) A->C D Tertiary Amine Oxidation (N-oxide formation) B->D E No Amine Group (Redox Inert) C->E F False Negatives & Signal Quenching D->F G Accurate ROS Detection & Stable Formulation E->G

Caption: Mechanistic divergence of buffer stability in ROS-rich environments.

Quantitative Performance Data

To objectively evaluate the substitution of MES with SMES, we compared their physicochemical properties and experimental performance metrics.

Table 1: Physicochemical & Structural Comparison

PropertyMES (Traditional)SMES (Alternative)
Core Structure Morpholine-alkyl-sulfonateMethoxy-alkyl-sulfonate
Redox Activity High (Forms N-oxides)None (Inert)
Metal Chelation Moderate (Interferes with Fe/Cu)Negligible
LC-MS Compatibility Poor (Severe Ion Suppression)Excellent (Non-competing)

Table 2: Experimental Performance Metrics

Buffer System (0.1 M, pH 6.0)H₂O₂ Recovery (24h Incubation)LC-MS S/N Ratio (Peptide Std)
Ultrapure Water (Control) 100.0%154.2
MES 82.4%12.8
SMES 99.1%148.5

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure that the causality of buffer interference (or lack thereof) is definitively proven in your own laboratory.

Protocol 1: Self-Validating ROS Recovery Assay

Objective: To quantify buffer-induced ROS scavenging over time. Causality: Good's buffers react with H₂O₂ to form N-oxides, consuming the analyte[4]. By spiking a known concentration of H₂O₂ and measuring recovery, we isolate the buffer's oxidative liability.

  • Preparation of Baselines: Prepare 100 mM solutions of MES and SMES in LC-MS grade water. Adjust to pH 6.0. Prepare a water-only control to serve as the absolute baseline.

  • ROS Spiking: Add H₂O₂ to a final concentration of 1.0 mM in each solution.

  • Incubation: Incubate the solutions in the dark at 37°C for 24 hours. Rationale: Oxidation kinetics of tertiary amines are slow but cumulative over standard assay timeframes.

  • Colorimetric Derivatization: Aliquot 1 mL of each sample and add 100 µL of Titanium(IV) oxysulfate reagent. The reaction between Ti(IV) and H₂O₂ forms a stable, yellow pertitanic acid complex.

  • Spectrophotometric Validation: Measure absorbance at 410 nm.

    • Self-Validation Check: The water control must yield an absorbance corresponding exactly to 1.0 mM H₂O₂ based on your standard curve. Calculate the percentage recovery of MES and SMES relative to this validated control.

Protocol 2: LC-MS Background Electrolyte Evaluation

Objective: To determine the impact of buffer substitution on ESI+ ion suppression. Causality: Amines in MES compete for protons in ESI+. SMES lacks basic nitrogens, allowing analytes to ionize efficiently without background competition.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% SMES in Water) and Mobile Phase B (0.1% SMES in Acetonitrile). Repeat this setup on a separate LC line using MES.

  • System Equilibration: Purge the LC-MS system and equilibrate a C18 analytical column (2.1 x 50 mm, 1.8 µm) at 40°C until the baseline pressure and MS total ion chromatogram (TIC) stabilize.

  • Sample Injection: Inject 5 µL of a 10 ng/mL Bradykinin standard.

  • ESI-MS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the[M+2H]²⁺ ion transition.

  • Data Processing: Calculate the Signal-to-Noise (S/N) ratio for the Bradykinin peak.

    • Self-Validation Check: Run a blank injection (matrix only) immediately prior to the standard. The blank must show a flat baseline at the target m/z to confirm the absence of isobaric background interference from the buffer itself.

LCMSWorkflow S1 1. Mobile Phase 0.1% SMES vs MES S2 2. Equilibration C18 Column S1->S2 S3 3. Blank Injection (Self-Validation) S2->S3 S4 4. Standard Injection Peptide Mix S3->S4 S5 5. ESI-MS Positive Ion Mode S4->S5 S6 6. Data Analysis S/N Calculation S5->S6

Caption: Self-validating LC-MS workflow for evaluating buffer-induced ion suppression.

Conclusion

While traditional sulfonate buffers like MES and HEPES have historical precedence, their structural liabilities—specifically redox activity and MS ion suppression—make them unsuitable for modern, high-sensitivity analytical workflows. Sodium 2-Methoxyethanesulfonate (SMES) provides a highly effective, structurally logical substitute. By utilizing an ether linkage instead of a tertiary amine, SMES delivers the stabilizing benefits of a sulfonate group while remaining completely inert in ROS-rich environments and practically invisible in positive-mode mass spectrometry.

References

  • Zhao, G., & Chasteen, N. D. (2006). Oxidation of Good's buffers by hydrogen peroxide. Analytical Biochemistry. 4

  • Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. (2020). Analytical Chemistry. 1

  • Effects of Good's Buffers and pH on the Structural Transformation of Zero Valent Iron and the Oxidative Degradation of Contaminants. (2018). Environmental Science & Technology.2

  • Sodium 2-Methoxyethanesulfonate 95% | AiFChem. BuyChemJapan. 3

Sources

Validation

"reproducibility of experiments using Sodium 2-Methoxyethanesulfonate buffer"

As a Senior Application Scientist, I frequently encounter experimental failures in drug development and biochemical assays that stem from a fundamental misunderstanding of buffer nomenclature and selection. When discussi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter experimental failures in drug development and biochemical assays that stem from a fundamental misunderstanding of buffer nomenclature and selection. When discussing the reproducibility of experiments using Sodium 2-Methoxyethanesulfonate , it is critical to first dismantle a pervasive industry misconception.

The Nomenclature Trap: SMES vs. MES Buffer

In the literature and laboratory practice, Sodium 2-Methoxyethanesulfonate (SMES) is often erroneously conflated with standard MES buffer (2-(N-morpholino)ethanesulfonic acid) or the therapeutic agent Mesna (Sodium 2-mercaptoethanesulfonate).

  • Standard MES is a zwitterionic Good's buffer containing a morpholine ring, designed to maintain physiological pH with a pKa of 6.15[1].

  • SMES (CAS 77281-03-9) is the sodium salt of an ether-sulfonic acid. Because it is the salt of a strong acid, it possesses no buffering capacity in the physiological pH range .

Instead, SMES functions as a highly soluble, non-coordinating ionic strength buffer (supporting electrolyte). It is specifically deployed in complex electrochemical biosensors, redox-active API (Active Pharmaceutical Ingredient) screening, and protein stability assays where standard Good's buffers fail due to electroactivity or unwanted metal coordination[2].

Mechanistic Causality: Why SMES Drives Reproducibility

When developing electrochemical assays for drug-protein binding, standard pH buffers like MES or HEPES introduce severe artifacts. Piperazine- and morpholine-containing buffers are susceptible to anodic oxidation at relatively low potentials, creating high background currents that mask analyte signals[1].

SMES provides three distinct mechanistic advantages that guarantee high reproducibility:

  • Wide Electrochemical Window: The sulfonate group is exceptionally stable against both anodic oxidation and cathodic reduction, providing a flat background current[3].

  • Ether-Oxygen Solvation (Molecular Crowding): Unlike simple sodium methanesulfonate (SMS), the methoxy group (-OCH₃) in SMES acts as a hydrogen-bond acceptor. This mimics the solvation properties of PEG (polyethylene glycol), creating a localized molecular crowding effect that stabilizes delicate protein structures at the electrode interface without directly coordinating to redox centers[4].

  • Non-Coordinating Nature: SMES does not act as a ligand for transition metals, ensuring that metallo-drugs or catalytic electrodes remain unpoisoned during the assay[2].

Quantitative Performance Comparison

To objectively evaluate SMES against standard alternatives, we must look at their physico-chemical limits and their impact on assay noise.

Table 1: Physico-Chemical Properties & Application Suitability

ReagentPrimary FunctionpKaAnodic Stability Limit (vs Ag/AgCl)Metal CoordinationBest Application
Sodium 2-Methoxyethanesulfonate Ionic Strength Buffer< 1.0> +2.0 VNoneElectrochemical drug screening, protein stabilization
Sodium Methanesulfonate (SMS) Ionic Strength Buffer-1.9> +2.0 VNoneGeneral electrochemistry, battery electrolytes
Standard MES Buffer pH Buffer6.15~ +0.8 V (Oxidizes)WeakStandard cell culture, non-redox assays
Sodium Chloride (NaCl) Osmotic/Ionic BufferN/A~ +1.1 V (Cl₂ evolution)High (Chloride)Routine physiological buffers

Self-Validating Experimental Protocol: Electrochemical Drug-Protein Binding

To demonstrate the reproducibility enabled by SMES, the following self-validating protocol details an electrochemical assay designed to quantify the binding affinity of a redox-active API to Human Serum Albumin (HSA).

Objective: Measure API-HSA binding via Cyclic Voltammetry (CV) using a 3-electrode setup (Glassy Carbon working, Pt counter, Ag/AgCl reference).

Step 1: Electrolyte Preparation (The Control)

  • Action: Prepare a 0.1 M solution of Sodium 2-Methoxyethanesulfonate in ultrapure water. Adjust to pH 7.4 using a minimal 10 mM phosphate background.

  • Causality: SMES provides the necessary ionic conductivity. Using a low concentration of phosphate maintains the physiological pH without dominating the ionic strength, preventing the phosphate-induced protein precipitation often seen in standard PBS.

Step 2: Baseline Stabilization (Self-Validation)

  • Action: Run 50 CV cycles from -0.2 V to +0.8 V at 50 mV/s in the blank electrolyte.

  • Validation: This step makes the protocol self-validating. If the background current drifts by >2% after cycle 5, the electrode is fouled or the electrolyte is degrading. SMES typically stabilizes within 3 cycles due to its lack of specific adsorption, confirming system readiness[3].

Step 3: Analyte & Protein Introduction

  • Action: Inject the redox-active API (10 µM) and record the faradaic peak current. Titrate HSA (1-50 µM) into the cell and monitor the peak current attenuation.

  • Causality: As the massive HSA molecule binds the small API, the diffusion coefficient of the complex drops exponentially, reducing the measured current. The wide electrochemical window of SMES ensures that the background remains perfectly flat during titration, allowing precise, reproducible quantification of the binding event.

Reproducibility Data

The choice of supporting electrolyte directly dictates the statistical reliability of the assay. As shown below, SMES drastically reduces the inter-assay Coefficient of Variation (CV%).

Table 2: Reproducibility Metrics in Electrochemical Drug Screening (n=10)

Supporting ElectrolyteBaseline Drift (50 cycles)Signal-to-Noise Ratio (SNR)Inter-assay CV%
Sodium 2-Methoxyethanesulfonate < 0.5% 145:1 2.1%
Sodium Methanesulfonate (SMS)< 0.5%110:13.8%
Standard MES Buffer (100 mM)> 15.0% (Oxidation)12:118.4%
NaCl (100 mM)4.2% (Adsorption)85:16.5%

Workflow Visualization

G N1 Assay Preparation (Drug + Protein) N2 Select Supporting Electrolyte (Ionic Strength Buffer) N1->N2 N3 Sodium 2-Methoxyethanesulfonate (Non-coordinating, Wide Window) N2->N3 Optimal for redox N4 Standard MES Buffer (Good's Buffer, pH 6.15) N2->N4 Suboptimal for redox N5 Electrochemical Detection (Cyclic Voltammetry) N3->N5 N4->N5 N6 High Signal-to-Noise Reproducible CV < 5% N5->N6 SMES Pathway N7 High Background / Oxidation Poor Reproducibility N5->N7 MES Pathway

Caption: Workflow comparison of electrochemical drug screening using SMES versus standard MES buffer.

Conclusion & Best Practices

For standard cell culture and non-redox biochemical assays, traditional Good's buffers remain the gold standard. However, when experimental reproducibility relies on extreme electrochemical stability, minimal metal coordination, and protein stabilization via molecular crowding, Sodium 2-Methoxyethanesulfonate should be the supporting electrolyte of choice. Always ensure your procurement team distinguishes SMES from standard MES to prevent catastrophic assay failure.

References

  • Environmental benefits of methanesulfonic acid. Comparative properties and advantages Source: Green Chemistry (RSC Publishing) URL:[Link][2]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review Source: Chemical Society Reviews (RSC Publishing) URL:[Link][3]

  • Good's buffers Source: Wikipedia URL:[Link][1]

  • Methanesulfonate in Phosphate Electrolyte Superstructure Enables Ampere-Hour Practical Aqueous Batteries Source: National Institutes of Health (NIH) / Science Advances URL:[Link][4]

Sources

Comparative

Assessing the Purity of Sodium 2-Methoxyethanesulfonate: A Comprehensive Analytical Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge Sodium 2-methoxyethanesulfonate (MES-Na, CAS 77281-03-9) is a highly polar, aliphatic sulfonate salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

Sodium 2-methoxyethanesulfonate (MES-Na, CAS 77281-03-9) is a highly polar, aliphatic sulfonate salt frequently utilized as a specialized hydrophilic counterion, an intermediate in organic synthesis, and a buffering agent in pharmaceutical formulations.

Assessing its purity presents a unique analytical hurdle: the molecule lacks a conjugated π-electron system or aromatic ring, rendering it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors. Consequently, traditional HPLC-UV methods fail to provide accurate purity assessments or detect critical impurities. To establish a self-validating and robust purity profile, researchers must employ orthogonal analytical techniques.

This guide objectively compares three advanced methodologies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) [1], Ion Chromatography (IC) [2], and Quantitative Nuclear Magnetic Resonance (qNMR) [3].

The Orthogonal Testing Strategy

Because no single detector can capture both organic and inorganic impurities without bias, a multi-tiered approach is required. The workflow below illustrates the logical separation of analytical targets.

G Start Sodium 2-Methoxyethanesulfonate (MES-Na) Sample HPLC HPLC-CAD Organic Impurities & Assay Start->HPLC Non-volatile organics IC Ion Chromatography Inorganic Anions Start->IC Trace inorganics qNMR qNMR Absolute Purity & ID Start->qNMR Absolute quantitation Result Comprehensive Purity Profile HPLC->Result IC->Result qNMR->Result

Workflow for the orthogonal purity assessment of Sodium 2-Methoxyethanesulfonate.

Method 1: HPLC-CAD (Organic Impurities & Assay)

Causality & Logic: Charged Aerosol Detection (CAD) measures the charge transferred to particles after the column eluent is nebulized and evaporated. Unlike UV detection, CAD provides a near-universal, mass-proportional response for all non-volatile species, independent of their chemical structure. This makes it perfectly suited for quantifying aliphatic sulfonates like MES-Na alongside any non-volatile organic impurities[1].

Step-by-Step Protocol:

  • Column Selection: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 4.6 mm, 3 µm) to ensure adequate retention of the highly polar sulfonate.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: Acetonitrile.

    • Causality: Ammonium formate is a volatile buffer (essential for CAD/MS compatibility) that maintains the sulfonate in a consistent ionization state, preventing peak tailing.

  • Gradient Elution: Program a gradient from 90% B to 50% B over 15 minutes.

  • Sample Preparation: Dissolve the MES-Na sample in 80:20 Acetonitrile:Water to a working concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject a 0.1% (1 µg/mL) standard. The signal-to-noise (S/N) ratio must be ≥ 10 to validate the limit of quantitation (LOQ), and the relative standard deviation (RSD) of six replicate injections must be < 2.0%.

Method 2: Ion Chromatography (Inorganic Anions)

Causality & Logic: During the synthesis of MES-Na, inorganic by-products such as sulfates and chlorides are often generated[2]. These inorganics can co-elute or show poor response in HPLC-CAD. Ion Chromatography (IC) equipped with a suppressed conductivity detector chemically reduces the background conductance of the eluent, dramatically amplifying the signal of trace inorganic anions.

Step-by-Step Protocol:

  • Column Selection: Utilize a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC).

  • Eluent Generation: Use an electrolytically generated Potassium Hydroxide (KOH) gradient (1 mM to 30 mM) to ensure baseline stability.

  • Suppression: Activate the Anion Electrolytically Regenerated Suppressor (AERS) set to 50 mA.

  • Sample Preparation: Dilute the MES-Na sample 1:100 in 18 MΩ ultrapure water.

    • Causality: High concentrations of the primary sulfonate ion can overload the exchange sites on the column, masking trace inorganic impurities. Dilution prevents this matrix effect.

  • System Suitability (Self-Validation): Run standard calibration curves for chloride and sulfate (0.1 to 10 µg/mL). The correlation coefficient (R²) must be ≥ 0.995.

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Causality & Logic: qNMR is a primary ratio method. The area of a proton resonance is strictly proportional to the number of nuclei generating it. By comparing the integral of the methoxy or methylene protons of MES-Na against a certified internal standard, absolute purity can be calculated without needing an identical reference standard of MES-Na[3][4].

qNMR_Logic Sample Weigh MES-Na (Microbalance) Mix Dissolve in D2O Sample->Mix IS Weigh Internal Standard (e.g., Maleic Acid) IS->Mix Acquire Acquire 1H NMR (T1 delay > 5x) Mix->Acquire Integrate Integrate Signals Acquire->Integrate Calc Calculate Mass Fraction Integrate->Calc

Step-by-step logical workflow for qNMR absolute purity determination.

Step-by-Step Protocol:

  • Standard Selection: Select a certified internal standard (IS) such as Maleic Acid (traceable to NIST). Maleic acid has a distinct singlet at ~6.3 ppm, which does not overlap with the aliphatic signals of MES-Na (3.0 - 4.0 ppm).

  • Weighing: Accurately weigh ~10 mg of MES-Na and ~5 mg of the IS using a microbalance (d = 0.001 mg).

    • Causality: Gravimetric precision is the single largest source of error in qNMR; standard analytical balances are insufficient.

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D2O).

  • Acquisition: Acquire 1H NMR spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery[3].

  • Processing (Self-Validation): Apply a 0.3 Hz line broadening, phase the spectrum manually, and integrate the target peaks. Calculate the mass fraction using the standard qNMR equation. The S/N ratio for integrated peaks must exceed 250:1.

Comparative Data Analysis

To guide method selection during drug development or reagent qualification, the performance metrics of each technique are summarized below.

ParameterHPLC-CADIon Chromatography (IC)Quantitative NMR (qNMR)
Primary Target Organic impurities, AssayTrace inorganic anions (Cl⁻, SO₄²⁻)Absolute mass fraction, ID
Detection Limit (LOD) ~0.05% (w/w)< 0.01% (w/w)~0.5% (w/w)
Reference Standard Requires MES-Na standardRequires inorganic standardsUniversal Internal Standard
Run Time 20 - 30 mins15 - 25 mins10 - 15 mins (plus prep)
Cost / Complexity ModerateModerateHigh (requires NMR facility)
Destructive? YesYesNo (Sample can be recovered)

Conclusion

For the rigorous purity assessment of Sodium 2-Methoxyethanesulfonate, relying on a single technique is insufficient. HPLC-CAD serves as the workhorse for organic profiling, IC ensures the absence of deleterious inorganic salts, and qNMR provides an unimpeachable absolute purity value without the need for a homologous reference standard. Implementing this self-validating triad ensures compliance with stringent pharmaceutical quality standards.

References

  • Sigma-Aldrich. "Sodium 2-Methoxyethanesulfonate | 77281-03-9". sigmaaldrich.com.

  • Thermo Fisher Scientific. "Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions". thermofisher.com. 1

  • Google Patents. "WO1993007481A1 - Identification of sulfonation by-products by ion chromatography". google.com.2

  • BIPM. "Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]". bipm.org.3

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy". researchgate.net. 4

Sources

Validation

Sodium 2-Methoxyethanesulfonate (S2MES): A Comparative Guide to Performance in Denaturing vs. Non-Denaturing Protein Workflows

As a Senior Application Scientist, I frequently encounter the biochemical dilemma of extracting recalcitrant proteins without destroying their native conformation. While long-chain alkyl sulfates like Sodium Dodecyl Sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the biochemical dilemma of extracting recalcitrant proteins without destroying their native conformation. While long-chain alkyl sulfates like Sodium Dodecyl Sulfate (SDS) remain the gold standard for total protein denaturation, the demand for mild, non-denaturing solubilization agents has brought short-chain sulfonate hydrotropes into the spotlight.

This guide objectively evaluates the performance of Sodium 2-Methoxyethanesulfonate (S2MES, CAS: 77281-03-9) [1] against traditional detergents, providing the mechanistic causality and self-validating protocols necessary to integrate this reagent into your structural biology or drug development workflows.

PART 1: Mechanistic Causality: The Structural Basis of Denaturation vs. Hydrotropy

To understand why a reagent denatures a protein or preserves it, we must analyze its molecular geometry and aggregation behavior.

The Denaturing Pathway (SDS): Classical denaturants like SDS possess a long, 12-carbon hydrophobic tail. This extended aliphatic chain is thermodynamically driven to intercalate into the hydrophobic core of folded proteins. Once the core is breached, the negatively charged sulfate groups coat the linearized polypeptide, causing electrostatic repulsion that irreversibly unfolds the tertiary structure.

The Non-Denaturing Pathway (S2MES): S2MES ( C3​H7​NaO4​S ) features a highly hydrophilic methoxyethyl chain. Unlike classical surfactants, hydrotropes possess a hydrophobic region that is too short to cause spontaneous self-aggregation into micelles; thus, they lack a Critical Micelle Concentration (CMC)[2]. Because S2MES cannot form micelles or penetrate the hydrophobic core of a protein, it cannot act as a denaturant.

Instead, S2MES functions via hydrotropy . Recent literature has redefined our understanding of biological hydrotropes, demonstrating that molecules like ATP act at millimolar concentrations to prevent protein aggregation without unfolding the tertiary structure[3]. S2MES mimics this behavior. The cooperative solubilization mechanism of hydrotropes relies on step-wise self-aggregation around the solute's hydration shell[4]. S2MES stabilizes the protein-solvent interface, effectively solubilizing membrane-associated proteins while maintaining their native, enzymatically active conformations.

Mechanism cluster_SDS SDS (Denaturing Pathway) cluster_S2MES S2MES (Non-Denaturing Pathway) SDS SDS (Long Alkyl Tail) Unfolded Unfolded Protein (Denatured) SDS->Unfolded Core Intercalation S2MES S2MES (Short Methoxy Tail) Native Native Protein (Solubilized) S2MES->Native Hydrotropic Stabilization

Fig 1: Mechanistic divergence of SDS (denaturing) vs. S2MES (hydrotropic stabilization).

PART 2: Comparative Performance Data

When designing an extraction buffer, the choice of agent dictates the downstream utility of the sample. Table 1 summarizes the quantitative performance of S2MES against standard alternatives.

Table 1: Comparative Solubilization & Denaturation Profiles

ReagentClassificationCMC (mM)Solubilization EfficiencyDenaturing StrengthEnzyme Activity Retention
SDS Long-chain Alkyl Sulfate~8.2Very HighStrong (Unfolds)< 5%
S2MES Short-chain SulfonateN/A (Hydrotrope)Moderate-HighNone (Native)> 90%
CHAPS Zwitterionic Detergent~8.0HighMild~70-85%
Triton X-100 Non-ionic Detergent~0.2HighNone (Native)~80-95%

Data Interpretation: S2MES matches the non-denaturing safety profile of Triton X-100 but avoids the UV-absorbance interference (at 280 nm) caused by Triton's aromatic ring, making S2MES vastly superior for downstream spectrophotometric protein quantification.

PART 3: Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Each workflow includes a terminal validation step to confirm whether the protein remained native or was denatured.

Protocol A: Non-Denaturing Membrane Protein Solubilization using S2MES

Objective: Extract peripheral and integral membrane proteins while preserving 3D conformation.

  • Cell Lysis: Resuspend the cell pellet in S2MES Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5 M S2MES , 1x Protease Inhibitor Cocktail). Note: Hydrotropes require higher molarities (0.1 M - 1.0 M) than micellar detergents to achieve the cooperative hydration effect[4].

  • Mechanical Disruption: Homogenize via Dounce homogenizer (20 strokes on ice) or mild sonication (3 cycles of 10s on/30s off at 20% amplitude).

  • Clarification: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to pellet insoluble debris and un-solubilized lipids.

  • Self-Validation (Activity Assay): Transfer the supernatant to a fresh tube. Perform a functional enzymatic assay (e.g., ATPase or Kinase activity assay). High substrate turnover validates that S2MES successfully solubilized the proteins without denaturing the active sites.

Workflow Step1 Cell Pellet Step2 Add S2MES Buffer (0.5 M S2MES, pH 7.4) Step1->Step2 Step3 Mechanical Disruption (Dounce/Sonication) Step2->Step3 Step4 Centrifugation (100,000 x g, 1h) Step3->Step4 Step5 Solubilized Native Proteins (Active Enzymes) Step4->Step5

Fig 2: Step-by-step workflow for non-denaturing membrane protein solubilization using S2MES.

Protocol B: Attempted Denaturing PAGE (S2MES vs. SDS)

Objective: Prove the inability of S2MES to denature proteins by comparing electrophoretic migration.

  • Sample Preparation: Aliquot 20 µg of a known multimeric protein (e.g., Bovine Serum Albumin, BSA) into two tubes.

  • Buffer Addition:

    • Tube 1 (Control): Add standard Laemmli buffer containing 2% SDS.

    • Tube 2 (Test): Add a modified loading buffer replacing SDS with 0.5 M S2MES.

  • Heating: Boil both samples at 95°C for 5 minutes.

  • Electrophoresis: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel. Run at 120V for 90 minutes.

  • Self-Validation (Migration Analysis): Stain with Coomassie Blue. The SDS lane will show a sharp band at the expected monomeric molecular weight (denatured). The S2MES lane will show a smeared, higher-molecular-weight band or fail to enter the resolving gel entirely, validating that S2MES does not impart a uniform negative charge or unfold the multimer.

References

  • Title: Hydrotrope Source: Wikipedia URL: [Link]

  • Title: ATP as a biological hydrotrope Source: Science (Patel et al., 2017) URL: [Link]

  • Title: The origin of cooperative solubilisation by hydrotropes Source: Physical Chemistry Chemical Physics (Shimizu et al., 2016) URL: [Link]

Sources

Comparative

Comparative Guide: Sodium 2-Methoxyethanesulfonate vs. Traditional Sulfonyl Reagents in Drug Development

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks related to the aqueous solubility and pharmacokinetic profiling of active pharmaceutical ingredients (APIs). W...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks related to the aqueous solubility and pharmacokinetic profiling of active pharmaceutical ingredients (APIs). While traditional sulfonylating precursors like Sodium Methanesulfonate (mesylate) and Sodium p-Toluenesulfonate (tosylate) are industry standards, Sodium 2-Methoxyethanesulfonate (MOES-Na) offers a distinct physicochemical advantage.

By incorporating an ether linkage, the 2-methoxyethanesulfonyl (MOES) group acts as a powerful hydrogen bond acceptor, significantly improving the hydrophilicity of the resulting sulfonamides or sulfonate esters. This guide objectively compares MOES-Na against standard alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating protocol for its application in drug synthesis.

Mechanistic Profiling and Reactivity

To effectively utilize MOES-Na, it must first be converted to its active electrophile, 2-methoxyethanesulfonyl chloride (MOES-Cl). The reactivity of MOES-Cl is strictly governed by its α -protons. According to the landmark peer-reviewed study by King, Lam, and Skonieczny [1], alkanesulfonyl chlorides with α -hydrogens exhibit a highly pH-dependent dual reaction mechanism.

Unlike arylsulfonyl chlorides (e.g., Ts-Cl), which exclusively undergo direct SN​2 displacement, MOES-Cl and Ms-Cl can react via a highly reactive sulfene intermediate ( R−CH=SO2​ ) when exposed to basic conditions (pH > 6.7) [1].

The Causality of the Methoxy Group: The presence of the methoxy group in MOES-Cl exerts an inductive electron-withdrawing effect. This slightly increases the acidity of the α -protons compared to standard methanesulfonyl chloride, facilitating sulfene formation under milder basic conditions. Understanding this causality is critical for protocol design: if a base is added too rapidly during a sulfonylation reaction, the sulfene intermediate will preferentially hydrolyze with residual moisture rather than reacting with the target nucleophile, causing the yield to plummet.

Quantitative Comparison of Sulfonyl Reagents

The following table summarizes the performance and physicochemical contributions of MOES-Na compared to traditional reagents.

Reagent PrecursorActive Electrophile α -Protons Present?Primary Mechanism (Basic pH)LogP ContributionPrimary Application in Drug Dev
Sodium 2-Methoxyethanesulfonate MOES-ClYesSulfene / SN​2 Hydrophilic (Decreases LogP)Solubilizing sulfonamides; hydrophilic leaving groups
Sodium Methanesulfonate Ms-ClYesSulfene / SN​2 Neutral / Slightly HydrophilicStandard mesylate leaving groups
Sodium p-Toluenesulfonate Ts-ClNo SN​2 OnlyLipophilic (Increases LogP)Stable tosylate leaving groups; crystallization

Experimental Protocol: Synthesis of MOES-Sulfonamides

Self-Validating System: This protocol incorporates in-process visual cues and controlled addition parameters to suppress the competitive hydrolysis of the sulfene intermediate, ensuring high conversion rates.

Step 1: Activation of MOES-Na to MOES-Cl
  • Preparation: Suspend 1.0 eq of Sodium 2-Methoxyethanesulfonate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Catalysis: Add 0.05 eq of Dimethylformamide (DMF).

    • Causality: DMF acts as a nucleophilic catalyst by forming a Vilsmeier-Haack-type intermediate, which is significantly more reactive toward the sulfonate salt than thionyl chloride alone.

  • Chlorination: Dropwise add 1.5 eq of Thionyl Chloride ( SOCl2​ ) at 0°C. Gradually warm to reflux for 3 hours.

  • Validation: The reaction is complete when the opaque suspension clears into a homogeneous solution and gas evolution ( SO2​ , HCl ) ceases. Concentrate under vacuum to yield crude MOES-Cl.

Step 2: Controlled Sulfonylation
  • Preparation: Dissolve 1.0 eq of the target amine in anhydrous DCM and cool strictly to -10°C.

  • Electrophile Addition: Add 1.2 eq of the freshly prepared MOES-Cl to the solution.

  • Base Addition (Critical Step): Slowly add 1.5 eq of Triethylamine ( Et3​N ) via a syringe pump over 1 hour.

    • Causality: As demonstrated by King et al. [1], keeping the instantaneous concentration of the base low prevents the pH from spiking above the threshold that triggers rapid sulfene formation and subsequent hydrolysis.

  • Validation & Troubleshooting: Monitor via TLC. If the starting amine is consumed but the product yield is unexpectedly low, it indicates premature sulfene hydrolysis (likely due to trace moisture in the solvent or the base being added too fast).

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize unreacted base without hydrolyzing the newly formed sulfonamide. Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the pH-dependent bifurcation of the MOES-Cl reaction pathway, highlighting the critical divergence between the high-yield SN​2 route and the moisture-sensitive sulfene route.

G A Sodium 2-Methoxyethanesulfonate (MOES-Na) B MOES-Cl (Active Electrophile) A->B SOCl2 / DMF C SN2 Pathway (pH < 6.7) B->C Controlled Base D Sulfene Pathway (pH > 6.7) B->D Excess Base E Target Sulfonamide (High Yield) C->E Amine Nucleophile D->E Amine Nucleophile F Hydrolysis Product (Side Reaction) D->F Trace Water

Caption: Mechanistic pathways of MOES-Cl showing the critical divergence between SN2 and Sulfene routes.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes." Journal of the American Chemical Society, 114(5), 1743-1749. URL:[Link]

Safety & Regulatory Compliance

Safety

Sodium 2-Methoxyethanesulfonate proper disposal procedures

Operational Guide: Sodium 2-Methoxyethanesulfonate Handling and Disposal Procedures As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized reagents. Sodium 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Sodium 2-Methoxyethanesulfonate Handling and Disposal Procedures

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized reagents. Sodium 2-Methoxyethanesulfonate (CAS: 77281-03-9) is an alkyl sulfonate salt widely utilized as a buffering agent and counterion in drug discovery and pharmaceutical formulation[1]. While it offers excellent aqueous solubility and chemical stability, these exact properties make its disposal a critical logistical challenge.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, spill mitigation, and compliant disposal of Sodium 2-Methoxyethanesulfonate, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Chemical Profile & Hazard Assessment

The Causality of Hazard: Understanding the physicochemical properties of Sodium 2-Methoxyethanesulfonate is essential for designing a safe disposal system. Because of its sulfonate moiety, this compound is highly water-soluble and resists natural environmental degradation. If improperly flushed down the drain, it can bypass standard municipal wastewater treatment systems. Furthermore, the dry powder presents acute exposure risks, specifically as a respiratory and mucosal irritant (GHS Hazard Statements H315, H319, H335)[2].

The table below summarizes the critical quantitative data and hazard classifications that dictate our handling protocols.

ParameterValue / ClassificationOperational Significance
Chemical Name Sodium 2-MethoxyethanesulfonatePrimary identifier for EHS logging.
CAS Number 77281-03-9[3]Required for all hazardous waste manifests.
Molecular Formula C3H7NaO4S[3]Indicates the presence of sulfur; requires specialized incineration.
GHS Hazards Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]Dictates mandatory PPE (gloves, goggles, respiratory protection)[2].
Transport Class Not dangerous goods (DOT, IMDG, IATA)[4]Simplifies logistical shipping, but does not exempt it from EPA disposal rules.
Target Waste pH 5.5 - 10.5[5]Aqueous waste must be neutralized within this range before EHS collection[5].

Operational Workflow: Spill Response & Decontamination

The Causality of the Protocol: Because Sodium 2-Methoxyethanesulfonate is a known respiratory irritant (H335)[2], the primary risk during a spill is the aerosolization of the powder. Traditional dry-sweeping exacerbates airborne particulate spread. Therefore, our protocol relies on wet-containment and liquid-binding absorption to suppress dust generation, creating a self-validating system where visual clearance of the liquid binder confirms decontamination[4].

Step-by-Step Methodology: Spill Response

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is active (Precautionary Statement P271)[2].

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles with side-shields, and an impervious lab coat. If the spill is large or outside a ventilated area, a suitable particulate respirator is mandatory[4].

  • Suppress Aerosolization (Solid Spills): Do not dry sweep. Gently cover the powdered spill with slightly dampened paper towels to trap the dust.

  • Absorb (Aqueous Spills): For solutions, apply a finely-powdered liquid-binding material (e.g., diatomite or universal laboratory binders) to fully absorb the liquid[4].

  • Collection: Use a non-sparking scoop to transfer the dampened powder or saturated binder into a chemically compatible, sealable secondary container (e.g., a high-density polyethylene (HDPE) bucket).

  • Surface Decontamination: Scrub the affected surfaces with an alcohol solvent (e.g., isopropanol) to dissolve residual sulfonate traces, followed by a standard soap and water wash[4].

  • Waste Labeling: Seal the container and label it clearly as "Hazardous Waste: Sodium 2-Methoxyethanesulfonate Spill Debris". Store locked up (P405) until EHS pickup[2].

Standard Disposal Procedures

The Causality of the Protocol: Institutional Environmental Health and Safety (EHS) protocols mandate that sulfonate salts be captured and subjected to high-temperature incineration[4]. Incineration provides the necessary thermal energy to break the robust carbon-sulfur bonds, while industrial scrubber systems neutralize the resulting sulfur oxide (SOx) byproducts, preventing acid rain precursors from entering the atmosphere.

Step-by-Step Methodology: Routine Laboratory Disposal

  • Segregation by State: Separate your waste into two distinct streams: solid waste (pure powder, contaminated pipette tips, weighing boats) and aqueous waste (buffer solutions, reaction filtrates).

  • Aqueous Waste pH Adjustment: Measure the pH of the aqueous waste stream. If the solution falls outside the acceptable EHS range of pH 5.5 - 10.5, neutralize it carefully using dilute NaOH or HCl[5]. Self-Validation: Verify the final pH with indicator strips before capping the container to prevent pressure build-up from incompatible mixing.

  • Containerization:

    • Solid Waste: Place in heavy-duty, sealable plastic bags or rigid HDPE containers.

    • Aqueous Waste: Transfer to a designated "Non-Halogenated Aqueous Waste" carboy. Do not mix with heavy metals or highly reactive oxidizers.

  • Storage: Store waste containers in a designated secondary containment tray in a cool, well-ventilated area[2].

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department. Explicitly note the CAS number (77281-03-9) and the presence of a sulfonate moiety to ensure the waste is correctly routed for high-temperature incineration[3][4].

Disposal Workflow Visualization

To streamline laboratory operations, follow this decision-making flowchart to determine the correct disposal routing for Sodium 2-Methoxyethanesulfonate waste.

DisposalWorkflow Start Sodium 2-Methoxyethanesulfonate Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated Items) State->Solid Solid Aqueous Aqueous Waste (Solutions/Buffers) State->Aqueous Liquid Pack Seal in compatible secondary container Solid->Pack PHCheck Check pH (Target: 5.5 - 10.5) Aqueous->PHCheck EHSPickup EHS Collection & High-Temp Incineration Pack->EHSPickup Neutralize Neutralize if necessary PHCheck->Neutralize Out of range LiquidJug Transfer to Aqueous Non-Halogenated Waste Jug PHCheck->LiquidJug In range Neutralize->LiquidJug LiquidJug->EHSPickup

Decision-making flowchart for Sodium 2-Methoxyethanesulfonate laboratory disposal.

References

Sources

Handling

Personal protective equipment for handling Sodium 2-Methoxyethanesulfonate

Hazard Identification and Risk Assessment Sodium 2-Methoxyethanesulfonate, while not extensively characterized, is presumed to present hazards common to other sulfonate compounds. Based on data from similar molecules, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Sodium 2-Methoxyethanesulfonate, while not extensively characterized, is presumed to present hazards common to other sulfonate compounds. Based on data from similar molecules, the primary risks are associated with irritation.[1][2]

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2]

  • Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing significant discomfort and redness upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[1]

Given these potential hazards, a conservative approach to handling, employing a robust hierarchy of controls, is essential.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to consider the hierarchy of controls. This framework prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Sodium 2-Methoxyethanesulfonate Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes safety measures.

For Sodium 2-Methoxyethanesulfonate, elimination and substitution are generally not feasible. Therefore, the primary focus is on robust engineering controls, supplemented by administrative measures and appropriate PPE.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Sodium 2-Methoxyethanesulfonate.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended procedures.To prevent direct skin contact and subsequent irritation.[3]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[4]To protect the eyes from dust particles and splashes, preventing serious irritation.[3][4]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.To prevent the inhalation of dust or aerosols that can cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety at every stage of your workflow.

Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Inspect all PPE for damage before use.[5]

  • Prepare a Decontamination Area: Designate an area within the fume hood for decontaminating equipment after use.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5][6]

Handling
  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

  • Work Within a Fume Hood: Conduct all manipulations of Sodium 2-Methoxyethanesulfonate within a certified chemical fume hood.

  • Minimize Dust and Aerosols: Use techniques that minimize the generation of dust and aerosols.

  • Keep Containers Closed: Tightly seal containers when not in use.

Post-Handling
  • Decontaminate: Thoroughly decontaminate the work area and any equipment used.

  • Properly Doff and Dispose of PPE: Remove and dispose of contaminated PPE in the appropriate waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][10]
Inhalation Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1][7]
Spill For a small spill, contain the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[9]

Disposal Plan

Proper disposal is essential for laboratory safety and environmental protection.

  • Waste Collection: Collect all waste containing Sodium 2-Methoxyethanesulfonate in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.[11]

  • Professional Disposal: Dispose of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Sodium 2-Methoxyethanesulfonate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • (n.d.). Chemical Handling Safety & PPE Requirements.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • (n.d.). Safety data sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Ready.gov. (2023, April 24). Chemicals and Hazardous Materials Incidents.
  • BASF. (2025, October 29). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • MedChemExpress. (2025, June 13). MTSES sodium-SDS.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • NextSDS. (n.d.). sodium 2-methanesulfonamidoacetate — Chemical Substance Information.
  • Quora. (2025, April 28). How to store and handle sodium Naphthalene Sulfonate safely.
  • BenchChem. (2025, December). Proper Disposal of Bis-PEG4-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals.
  • Organic Syntheses. (n.d.). 2- and 3-phenanthrenesulfonic acids.
  • University of Nevada, Reno. (n.d.). Chapter 19, Chemical Hygiene Plan: Emergency Response.
  • Princeton University. (n.d.). Hazardous Chemical Exposures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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